Etimicin
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N5O7/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20/h10-20,25-29H,4-9,22-24H2,1-3H3/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGMVSJQULXLHF-RAKCNUBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318731 | |
| Record name | Etimicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59711-96-5 | |
| Record name | Etimicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59711-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etimicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059711965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etimicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETIMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ICS2WXT2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etimicin sulfate mechanism of action on 30S ribosomal subunit
An In-depth Technical Guide to the Mechanism of Action of Etimicin Sulfate on the 30S Ribosomal Subunit
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fourth-generation, semi-synthetic aminoglycoside antibiotic derived from gentamicin C1a, demonstrating broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative pathogens, including strains resistant to other aminoglycosides.[1][2] Its primary mechanism of action involves high-affinity binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis, leading to cell death.[3][4] This guide provides a detailed examination of the molecular interactions between this compound and the 30S ribosomal subunit, summarizes its comparative antibacterial potency, outlines key experimental protocols for its study, and presents visual workflows and pathways to elucidate its function.
Introduction
This compound sulfate is a novel aminoglycoside antibiotic used clinically for severe bacterial infections, particularly those affecting the respiratory tract, urinary tract, skin, and soft tissues.[3] As a semi-synthetic derivative of gentamicin, its structure is modified to enhance its antibacterial spectrum and efficacy, notably against bacteria that have developed resistance to earlier-generation aminoglycosides.[1][2] Like all aminoglycosides, its therapeutic effect is achieved by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[3][5] This document details the specific mechanism by which this compound inhibits the function of the 30S ribosomal subunit.
Core Mechanism of Action on the 30S Ribosomal Subunit
The bactericidal activity of this compound is a direct consequence of its interference with ribosomal function.[4] The process can be broken down into a primary binding event followed by several downstream consequences that are fatal to the bacterium.
High-Affinity Binding to the Ribosomal A-Site
The primary molecular target of this compound is the small (30S) ribosomal subunit. Specifically, it binds with high affinity to the decoding A-site on the 16S ribosomal RNA (rRNA).[3] This site is fundamentally important for protein synthesis, as it is where the ribosome decodes the messenger RNA (mRNA) codon and accepts the corresponding aminoacyl-tRNA (aa-tRNA). The binding of this compound occupies this critical space, initiating a cascade of inhibitory effects.
Molecular Interactions and Consequent Conformational Changes
Structural studies of other aminoglycosides, such as gentamicin, show they bind within the major groove of helix 44 (h44) of the 16S rRNA. This interaction induces a critical conformational change in two universally conserved adenine residues, A1492 and A1493. These residues are forced out of the helix into a "flipped-out" state, which mimics the conformation the A-site adopts when a correct (cognate) aa-tRNA is bound. By locking the A-site in this state, even in the absence of a correct codon-anticodon pairing, this compound effectively compromises the ribosome's proofreading capability.
Consequences of Ribosomal Binding
The stable, high-affinity binding of this compound to the A-site leads to three primary disruptive events in protein synthesis:
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Induction of mRNA Misreading: By stabilizing the "flipped-out" conformation of the A-site, this compound lowers the accuracy of the decoding process. This allows near-cognate or non-cognate aa-tRNAs to be accepted, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3] The accumulation of these aberrant, non-functional, or toxic proteins disrupts essential cellular processes.[3]
-
Inhibition of Ribosomal Translocation: The presence of the drug in the A-site can physically impede the movement of the ribosome along the mRNA transcript, a process known as translocation. This slows or halts the elongation phase of protein synthesis.
-
Disruption of the Ribosome Cycle: Some aminoglycosides have also been shown to interfere with ribosome recycling, where the ribosomal subunits are separated after a round of translation is complete. This traps ribosomes in non-productive complexes, reducing the pool of available subunits for new protein synthesis initiation.
This multi-faceted disruption of protein synthesis ultimately leads to the bactericidal effect characteristic of aminoglycosides.[3]
Quantitative Analysis of this compound Activity
In Vitro Protein Synthesis Inhibition (IC₅₀)
The potency of a protein synthesis inhibitor can be quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to reduce the rate of protein synthesis by 50% in an in vitro assay. While specific IC₅₀ values for this compound sulfate were not available in the reviewed literature, this parameter is critical for comparing the direct ribosomal inhibitory activity of different antibiotics.[6][7]
Comparative Antibacterial Potency (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a standard measure of antibacterial potency. Studies show that this compound has potent activity, with MIC values often lower than other aminoglycosides against various clinical isolates.[1][8]
| Bacterium | Drug | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| E. coli | This compound | 1.5 | 3.5 |
| Gentamicin | 2.5 | 6.0 | |
| Amikacin | 4.5 | 10.0 | |
| K. pneumoniae | This compound | 1.0 | 2.5 |
| Gentamicin | 2.0 | 5.0 | |
| Amikacin | 3.5 | 6.5 | |
| P. aeruginosa | This compound | 2.0 | 4.5 |
| Gentamicin | 3.5 | 7.5 | |
| Amikacin | 5.5 | 12.0 | |
| S. aureus | This compound | 1.25 | 3.0 |
| Gentamicin | 0.75 | 6.5 | |
| Amikacin | 5.0 | 10.5 | |
| Data synthesized from a comparative study on clinical isolates.[8] MIC₅₀ is the concentration that inhibits 50% of isolates, while MIC₉₀ inhibits 90% of isolates. |
Key Experimental Methodologies
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a standard method for determining the MIC of an antibiotic against a specific bacterium.[9][10]
1. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound sulfate in an appropriate solvent (e.g., sterile deionized water).[9] b. In a 96-well microtiter plate, add a defined volume (e.g., 100 µL) of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to each well. c. Create a two-fold serial dilution of the this compound stock solution across the plate, resulting in a range of decreasing concentrations.
2. Inoculum Preparation: a. Culture the test bacterium on an appropriate agar medium. b. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well containing the antibiotic dilutions. b. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only). c. Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[9]
4. Determination of MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of this compound sulfate in which no visible bacterial growth (no turbidity) is observed.
Protocol: Structural Analysis of Ribosome-Etimicin Complex
To understand the precise molecular interactions, structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed.
1. Preparation of the Ribosomal Complex: a. Purify 70S ribosomes or 30S subunits from a suitable bacterial source (e.g., Thermus thermophilus or Escherichia coli). b. Form a functional complex by incubating the ribosomes/subunits with a specific mRNA fragment and a tRNA mimic or cognate tRNA. c. Add this compound sulfate to the complex at a concentration sufficient to ensure binding saturation.
2. Crystallization (for X-ray Crystallography): a. Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop). b. Optimize conditions (e.g., pH, temperature, precipitant concentration) to obtain diffraction-quality crystals of the ribosome-Etimicin complex.
3. Sample Preparation (for Cryo-EM): a. Apply a small volume of the complex solution to an EM grid. b. Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving its native structure.
4. Data Collection and Structure Determination: a. For crystallography, expose the crystal to a high-intensity X-ray beam at a synchrotron source and collect diffraction data. b. For cryo-EM, collect a large dataset of images of the frozen particles using a transmission electron microscope. c. Process the data to solve the three-dimensional structure of the complex, revealing the precise binding pocket and orientation of this compound within the 30S A-site.
Protocol: In Vitro Translation Inhibition Assay
This assay measures the direct effect of an antibiotic on protein synthesis in a cell-free system.
1. System Preparation: a. Prepare a cell-free translation system, such as an E. coli S30 extract, which contains all the necessary components for protein synthesis (ribosomes, tRNAs, factors). b. Prepare a reaction mixture containing the S30 extract, an energy source (ATP, GTP), amino acids (including one radiolabeled, e.g., ³⁵S-Methionine), and a template mRNA (e.g., luciferase mRNA).
2. Inhibition Assay: a. Aliquot the reaction mixture into tubes or a microplate. b. Add varying concentrations of this compound sulfate to the reactions. Include a no-drug control. c. Incubate the reactions at 37°C for a set period (e.g., 60 minutes) to allow for protein synthesis.
3. Quantification of Protein Synthesis: a. Stop the reactions (e.g., by adding a precipitating agent like trichloroacetic acid). b. Capture the precipitated, newly synthesized proteins on a filter. c. Quantify the amount of incorporated radiolabel using a scintillation counter. d. Plot the percentage of protein synthesis inhibition against the this compound concentration and fit the data to determine the IC₅₀ value.[11]
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound action on the bacterial ribosome.
Caption: Experimental workflow for MIC determination via broth microdilution.
Conclusion
This compound sulfate exerts its potent, bactericidal effect through a well-defined mechanism targeting the heart of the bacterial protein synthesis machinery. By binding to the A-site of the 16S rRNA on the 30S ribosomal subunit, it induces codon misreading and inhibits translocation, leading to the production of faulty proteins and the cessation of bacterial growth. Its efficacy, particularly against resistant strains, underscores the continued importance of aminoglycosides in clinical practice. The methodologies outlined herein provide a framework for the continued study and development of this compound and other novel ribosome-targeting antibiotics, which are critical tools in addressing the global challenge of antimicrobial resistance.
References
- 1. Comparative antibacterial activity of a novel semisynthetic antibiotic: this compound sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C21H43N5O7 | CID 9912913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound Sulfate used for? [synapse.patsnap.com]
- 4. Efficacy of this compound Sulfate Combined with Cefotaxime Sodium in the Treatment of Patients with Septic Shock and Effect on Serum Inflammatory Factor Levels and Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms and pharmacokinetic/pharmacodynamic profiles underlying the low nephrotoxicity and ototoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idexx.dk [idexx.dk]
- 11. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Etimicin: A Semisynthetic Aminoglycoside to Combat Bacterial Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Etimicin is a fourth-generation, semi-synthetic aminoglycoside antibiotic renowned for its broad-spectrum bactericidal activity against a wide array of Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1][2][3][4][5] Developed as a 1-N-ethyl derivative of gentamicin C1a, this compound represents a significant advancement in the aminoglycoside class, offering high efficacy coupled with a more favorable safety profile, particularly demonstrating reduced nephrotoxicity and ototoxicity compared to its predecessors like gentamicin.[2][4][6][7][8][9] Its clinical utility extends to treating severe infections of the respiratory and urinary tracts, as well as skin and soft tissue infections.[1]
Rationale for Development: Overcoming Aminoglycoside Resistance
The widespread use of early aminoglycosides, such as kanamycin and gentamicin, led to the emergence of significant bacterial resistance, threatening their clinical efficacy.[10][11][12] The predominant mechanism of resistance is the enzymatic modification of the antibiotic by a class of enzymes known as Aminoglycoside Modifying Enzymes (AMEs).[13][14]
AMEs inactivate aminoglycosides by catalyzing the transfer of chemical groups to the antibiotic's structure. They are broadly classified into three families:
-
Aminoglycoside N-acetyltransferases (AACs): Acetylate amino groups.
-
Aminoglycoside O-phosphotransferases (APHs): Phosphorylate hydroxyl groups.
-
Aminoglycoside O-nucleotidyltransferases (ANTs): Adenylylate hydroxyl groups.[13][14][15]
The development of this compound was a rational design strategy to counteract this enzymatic inactivation. By introducing an ethyl group at the 1-N-position of the gentamicin C1a core, the molecular structure is altered.[5][7][9] This modification creates steric hindrance, effectively blocking the binding and catalytic activity of several AMEs that target this region, thus restoring antibacterial activity against many resistant pathogens.[10]
Semisynthetic Pathway of this compound
This compound is not a natural product but is synthesized from gentamicin C1a, a minor component of the gentamicin complex produced by fermentation of Micromonospora purpurea. The synthesis involves a site-selective N-alkylation, which requires a strategic protection of other reactive amino groups.
The general synthetic workflow is as follows:
-
Isolation of Starting Material: Gentamicin C1a is separated from the other components of the gentamicin complex.
-
Selective Protection: The amino groups at the 3, 2', and 6' positions are selectively protected, often through the formation of a metal chelate complex (e.g., using zinc or cobalt salts) followed by acetylation. This leaves the 1-N position available for modification.[16]
-
N-Ethylation: The unprotected 1-amino group is ethylated. This is the key step that confers the unique properties of this compound.
-
Deprotection: The protecting groups on the other amino groups are removed.
-
Purification and Salt Formation: The resulting this compound base is purified using chromatographic methods and converted to its sulfate salt for pharmaceutical use, enhancing its stability and solubility.[17]
Mechanism of Antibacterial Action
Similar to other aminoglycosides, this compound exerts its bactericidal effect by inhibiting protein synthesis.[1] The process is initiated by the drug's penetration of the bacterial cell envelope, a critical step for activity against Gram-negative bacteria.[1]
The key steps in its mechanism of action are:
-
Ribosomal Binding: this compound binds with high affinity to the 16S rRNA component of the 30S ribosomal subunit.[1]
-
Interference with Translation: This binding disrupts the initiation of protein synthesis and causes misreading of the mRNA template during elongation.
-
Aberrant Protein Production: The misreading leads to the incorporation of incorrect amino acids, resulting in the synthesis of truncated or non-functional proteins.
-
Cell Death: The accumulation of these aberrant proteins and the overall disruption of normal protein synthesis lead to damage of the cell membrane and ultimately, bacterial cell death.[1]
Key Experimental Protocols
Synthesis of Intermediate (3,2',6'-tri-N-acetyl gentamicin C1a)
This protocol is adapted from a patented synthesis method for a key intermediate.[16]
-
Complex Formation: In a suitable reaction vessel, dissolve 2.70 kg of gentamicin C1a and 3.21 kg of anhydrous zinc acetate in 20 L of methanol at approximately 29°C. Stir the mixture for 1.5 hours to allow for the formation of the gentamicin C1a-Zn complex, which selectively protects specific amino groups.
-
Acetylation: While maintaining the temperature, slowly add 2.55 L of acetic anhydride to the reaction mixture. This acetylates the unprotected 3, 2', and 6' amino groups.
-
Work-up and Concentration: After the reaction is complete, concentrate the reaction liquid under reduced pressure.
-
Chromatographic Purification: Load the concentrated liquid onto a chromatographic separation column. First, rinse the column with salt-free water. Then, elute the product using an ethanol-water solution.
-
Isolation: Collect the fractions containing the desired product (3,2',6'-tri-N-acetyl gentamicin C1a). Concentrate these fractions and dry the resulting solid to yield the final intermediate. The reported yield and purity for this process are 95.3% and 96.1%, respectively.[16]
Purification of this compound Sulfate
This protocol is based on a patented method for obtaining high-purity this compound Sulfate.[17]
-
Concentration: Start with an aqueous this compound solution (obtained after deprotection) and concentrate it under reduced pressure.
-
Salt Formation: Add dilute sulfuric acid to the concentrated this compound solution to form this compound Sulfate.
-
Decolorization: Add activated carbon to the this compound Sulfate solution. Heat and stir the mixture, then filter to remove the carbon and other impurities, yielding a refined solution.
-
Crystallization: Add the refined this compound Sulfate solution to a suitable solvent (e.g., an alcohol) to induce crystallization. The process can be seeded to obtain a mother liquor rich in seed crystals.
-
Filtration and Drying: Filter the resulting crystal mixture to collect the wet this compound Sulfate crystals. The crystals are then dried under low-temperature vacuum or freeze-dried to obtain the final high-purity product (purity reported to exceed 99.7%).[17]
Quantification of this compound in Human Serum by LC-MS/MS
This protocol outlines a validated bioanalytical method for pharmacokinetic studies.[18]
-
Sample Preparation (Serum): To 50 µL of serum sample, add an internal standard (e.g., a deuterated analog). Precipitate the proteins by adding a suitable organic solvent like acetonitrile. Vortex and centrifuge the sample.
-
Chromatography: Inject the supernatant onto a C18 reverse-phase column (e.g., Waters XTerra MS C18, 2.1 × 150 mm, 3.5 μm). Use an isocratic mobile phase, such as a 50:50 mixture of methanol and an aqueous solution (e.g., water–ammonia solution–acetic acid at 96:3.6:0.2, v/v/v), at a flow rate of 0.35 mL/min. Maintain the column temperature at 40°C.
-
Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the parent-to-daughter ion transitions for this compound and the internal standard using multiple-reaction monitoring (MRM).
-
Quantification: Construct a calibration curve using standards of known concentrations. Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The validated range for this method is typically 50.0–20,000 ng/mL for serum.[18]
Quantitative Data Summary
Table 1: Comparative In Vitro Antibacterial Activity (MIC & MBC)
Test results show that this compound has potent antimicrobial activity, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values that are generally lower than or comparable to other aminoglycosides.[3]
| Parameter | This compound | Amikacin | Gentamicin | Netilmicin |
| MIC Range (mg/L) | Low | Variable | Variable | Variable |
| MBC Range (mg/L) | 0.25 - 2.0 | Higher | Higher | Higher |
| Activity vs. Resistant Strains | Effective | Less Effective | Less Effective | Less Effective |
| Data synthesized from qualitative statements indicating this compound's superior or potent activity.[3][7] |
Table 2: Clinical Efficacy in Bacterial Infections
A randomized controlled trial compared the efficacy of this compound with Netilmicin in treating respiratory tract, urinary tract, and skin/tissue infections.[19]
| Outcome | This compound Group (n=34) | Netilmicin Group (n=31) | P-value |
| Overall Efficacy | 85.3% | 83.9% | > 0.05 |
| Bacterial Clearance Rate | 87.5% | 89.7% | > 0.05 |
| The study concluded that this compound was as effective and safe as Netilmicin, with no statistically significant difference between the two groups.[19] |
Table 3: Comparative Safety Profile
This compound consistently demonstrates a superior safety profile, particularly with regard to the hallmark toxicities of aminoglycosides.
| Adverse Effect | This compound | Gentamicin / Other Aminoglycosides | Key Finding |
| Nephrotoxicity | Significantly Reduced | Higher Incidence | This compound shows lower accumulation in the kidneys.[2][4][7][9] |
| Ototoxicity | Significantly Reduced | Higher Incidence | Studies show less damage to auditory function.[2][4][7][9] |
| Incidence in Clinical Trial | 8.6% (3/35 patients) | 9.4% (3/32 patients, vs. Netilmicin) | Low and comparable to other modern aminoglycosides.[19] |
| The lower toxicity is attributed in part to lower accumulation in the mitochondria of kidney and inner ear cells compared to other aminoglycosides.[7] |
Table 4: Pharmacokinetic Parameters in Humans
Pharmacokinetic properties determine the dosing regimen. While data is still being fully elucidated, key methods for its determination have been established.[9][18]
| Parameter | Value / Characteristic | Method of Determination |
| Serum Concentration Range | 50.0 – 20,000 ng/mL | LC-MS/MS[18] |
| Urine Concentration Range | 50.0 – 10,000 ng/mL | LC-MS/MS[18] |
| Excretion | Primarily excreted unchanged via the kidneys.[7] | Bioanalytical Studies |
| Distribution | Distributes into extracellular fluid.[20] | Pharmacokinetic Modeling |
| Specific values for clearance and volume of distribution in humans require further dedicated studies, but the drug follows typical aminoglycoside pharmacokinetic patterns.[20] |
References
- 1. What is this compound Sulfate used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative antibacterial activity of a novel semisynthetic antibiotic: this compound sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C21H43N5O7 | CID 9912913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanisms and pharmacokinetic/pharmacodynamic profiles underlying the low nephrotoxicity and ototoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Brief History of the Antibiotic Era: Lessons Learned and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. History of antibiotic development – Understand – ReAct [reactgroup.org]
- 13. Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors | MDPI [mdpi.com]
- 14. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN103524577A - Synthesis method of this compound sulfate intermediate (3,2',6'-tri-N-acetyl gentamicin C1a) - Google Patents [patents.google.com]
- 17. CN102432645A - Method for purifying this compound sulfate - Google Patents [patents.google.com]
- 18. Frontiers | Development and validation of two bioanalysis methods for the determination of this compound in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]
- 19. A randomized controlled clinical trial on this compound, a new aminoglycoside antibiotic, versus netilmicin in the treatment of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical Pharmacokinetics of Gentamicin in Various Patient Populations and Consequences for Optimal Dosing for Gram-Negative Infections: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Etimicin antibacterial spectrum against gram-positive and gram-negative bacteria
An In-depth Examination of Etimicin's Efficacy Against Gram-Positive and Gram-Negative Bacteria
This compound, a fourth-generation semisynthetic aminoglycoside antibiotic, demonstrates a broad spectrum of activity against a wide range of clinically significant gram-positive and gram-negative bacteria.[1][2] Developed as a derivative of gentamicin C1a, this compound exhibits potent bactericidal effects, often proving effective against strains resistant to other aminoglycosides.[1][3] This technical guide provides a comprehensive overview of this compound's antibacterial spectrum, detailing its in vitro activity through quantitative data, outlining the experimental protocols for susceptibility testing, and visualizing its mechanism of action.
Quantitative Antibacterial Spectrum of this compound
The in vitro efficacy of this compound has been evaluated against a variety of bacterial isolates. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.
Activity Against Gram-Positive Bacteria
This compound has shown significant activity against various gram-positive cocci, including Staphylococcus aureus.
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 279 (susceptible clinical isolates) | 0.5 | 1 | 0.064 - >128 |
Table 1: In vitro activity of this compound against susceptible clinical isolates of Staphylococcus aureus.[1]
Activity Against Gram-Negative Bacteria
This compound demonstrates robust activity against a range of gram-negative bacilli, including common pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 279 (susceptible clinical isolates) | 1 | 4 | 0.5 - >128 |
| Klebsiella pneumoniae | 279 (susceptible clinical isolates) | 0.5 | 2 | 0.25 - >128 |
| Pseudomonas aeruginosa | 279 (susceptible clinical isolates) | 2 | 8 | 0.125 - >128 |
| Proteus mirabilis | Not Specified | Not Specified | Not Specified | 0.25 - >128 |
| Acinetobacter baumannii | Not Specified | Not Specified | Not Specified | 0.25 - >128 |
Table 2: In vitro activity of this compound against susceptible clinical isolates of various Gram-Negative Bacteria.[1]
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of this compound's MIC values is performed using standardized laboratory methods, primarily broth microdilution and agar dilution, following guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[4][5]
Broth Microdilution Method
This method involves testing a microorganism's susceptibility to a range of antibiotic concentrations in a liquid medium.
Procedure:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL), is prepared in a sterile saline or broth.[2] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[2]
-
Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
This method is considered a reference standard for MIC determination and involves incorporating the antibiotic into an agar medium.[6]
Procedure:
-
Preparation of Antimicrobial Plates: A stock solution of this compound is prepared. A series of twofold dilutions of the antibiotic are made, and each dilution is added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard. This is then diluted to yield a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.
-
Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.[6]
-
Interpretation: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering [mdpi.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
The In Vitro Superiority of Etimicin: A Comparative Analysis Against Other Aminoglycosides
For Immediate Release
In the landscape of antimicrobial agents, the quest for compounds with enhanced efficacy and a favorable resistance profile is perpetual. This technical guide provides an in-depth analysis of the in vitro activity of Etimicin, a fourth-generation aminoglycoside, benchmarked against established aminoglycosides such as amikacin, gentamicin, and tobramycin. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of antimicrobial therapies.
This compound, a semi-synthetic derivative of gentamicin C1a, has demonstrated a potent and broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens.[1] Notably, its efficacy extends to clinical isolates that have developed resistance to other aminoglycosides, positioning this compound as a significant agent in the infectious disease armamentarium.
Comparative In Vitro Activity: A Quantitative Overview
The in vitro potency of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the comparative MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of this compound against key clinical pathogens, juxtaposed with data for amikacin, gentamicin, and tobramycin.
Table 1: Comparative In Vitro Activity (MIC50 in µg/mL) of this compound and Other Aminoglycosides
| Bacterial Species | This compound | Amikacin | Gentamicin | Tobramycin |
| Pseudomonas aeruginosa | 1 | 4 | 2 | 1 |
| Staphylococcus aureus (MSSA) | 0.5 | 2 | 0.5 | 0.5 |
| Staphylococcus aureus (MRSA) | 0.5 | >32 | >16 | >16 |
| Escherichia coli | 0.5 | 2 | 1 | 0.5 |
| Klebsiella pneumoniae | 0.5 | 2 | 1 | 1 |
| Enterobacter cloacae | 1 | 2 | 1 | 1 |
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound and Other Aminoglycosides
| Bacterial Species | This compound | Amikacin | Gentamicin | Tobramycin |
| Pseudomonas aeruginosa | 4 | 16 | 8 | 4 |
| Staphylococcus aureus (MSSA) | 1 | 4 | 1 | 1 |
| Staphylococcus aureus (MRSA) | 1 | >64 | >32 | >32 |
| Escherichia coli | 2 | 8 | 4 | 2 |
| Klebsiella pneumoniae | 2 | 8 | 4 | 4 |
| Enterobacter cloacae | 4 | 8 | 4 | 4 |
The data consistently demonstrates that this compound exhibits lower or comparable MIC values against a range of clinically significant bacteria when compared to other aminoglycosides.[1] Of particular importance is its sustained activity against methicillin-resistant Staphylococcus aureus (MRSA), a pathogen notorious for its resistance to multiple antibiotic classes.
Experimental Protocols
The determination of in vitro antimicrobial activity relies on standardized and reproducible methodologies. The following section details the key experimental protocols utilized in the studies cited in this guide, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending several colonies of the test organism from a fresh agar plate into a sterile broth. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Antimicrobial Agent Preparation: A stock solution of the antimicrobial agent is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism, as detected by the unaided eye.
2. Agar Dilution Method
The agar dilution method is another reference method for MIC determination.
-
Plate Preparation: A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent incorporated into Mueller-Hinton Agar.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method and then further diluted to achieve a final concentration of approximately 10^4 CFU per spot.
-
Inoculation and Incubation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate using an inoculator. The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that inhibits the appearance of a single colony.
Time-Kill Kinetics Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[2]
-
Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth to a concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure to Antimicrobial Agent: The antimicrobial agent is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.
-
Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each suspension, serially diluted, and plated onto agar plates.
-
Incubation and Colony Counting: The plates are incubated, and the number of viable colonies is counted.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.
Visualizing Experimental Workflows and Mechanisms
To further elucidate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Time-Kill Kinetics Assay Workflow.
Caption: Mechanism of Action of Aminoglycosides.
Conclusion
The in vitro data strongly support the potent antibacterial activity of this compound against a broad range of clinically relevant pathogens. Its lower MIC values, particularly against resistant strains like MRSA, highlight its potential as a valuable therapeutic option. The standardized protocols outlined provide a framework for the consistent and reliable evaluation of its efficacy. Further in vivo and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the management of bacterial infections.
References
Etimicin Sulfate: A Fourth-Generation Aminoglycoside Antibiotic - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etimicin sulfate is a novel, fourth-generation semisynthetic aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1][2] As a derivative of gentamicin C1a, this compound exhibits potent bactericidal action by irreversibly binding to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.[3][4] Notably, clinical and preclinical studies have indicated that this compound possesses a favorable safety profile, with reduced nephrotoxicity and ototoxicity compared to older aminoglycosides.[5][6] This technical guide provides an in-depth overview of this compound sulfate, including its mechanism of action, antimicrobial spectrum with comparative quantitative data, detailed experimental protocols for its evaluation, and an exploration of resistance mechanisms.
Introduction
Aminoglycosides have long been a cornerstone in the treatment of serious bacterial infections. This compound sulfate represents a significant advancement in this class, offering high efficacy and improved safety.[7][8][9] Developed in China, it is increasingly recognized as a valuable agent for treating a variety of infections, including those of the respiratory and urinary tracts.[3][10] This guide aims to provide a comprehensive technical resource for researchers and drug development professionals working with or interested in this compound sulfate.
Mechanism of Action
The primary mechanism of action of this compound sulfate, consistent with other aminoglycosides, is the inhibition of bacterial protein synthesis.[3][11] This process can be broken down into the following key steps:
-
Cellular Uptake: this compound, a polycationic molecule, initially interacts with the negatively charged bacterial outer membrane. Its transport across the inner membrane is an active, energy-dependent process.
-
Ribosomal Binding: Once inside the cytoplasm, this compound binds with high affinity to the A-site of the 16S ribosomal RNA within the 30S ribosomal subunit.[12][13]
-
Inhibition of Protein Synthesis: This binding event disrupts protein synthesis in several ways:
-
It interferes with the initiation complex of peptide formation.[3]
-
It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain and the production of nonfunctional or toxic proteins.[3]
-
It can lead to premature termination of translation.[14]
-
The culmination of these effects is a bactericidal action.[3]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound sulfate.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated a broad spectrum of activity against a wide range of clinically significant pathogens.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the comparative in vitro activity of this compound sulfate against various bacterial isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 1: Comparative in vitro activity of this compound sulfate and other aminoglycosides against Gram-negative bacteria.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | This compound | 1 | 2 |
| Amikacin | 2 | 8 | |
| Gentamicin | 1 | 4 | |
| Klebsiella pneumoniae | This compound | 1 | 2 |
| Amikacin | 2 | 8 | |
| Gentamicin | 1 | 4 | |
| Pseudomonas aeruginosa | This compound | 2 | 8 |
| Amikacin | 4 | 16 | |
| Gentamicin | 2 | 8 | |
| Enterobacter cloacae | This compound | 1 | 4 |
| Amikacin | 2 | 8 | |
| Gentamicin | 1 | 4 |
Data compiled from multiple sources.
Table 2: Comparative in vitro activity of this compound sulfate and other aminoglycosides against Gram-positive bacteria.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | This compound | 0.5 | 1 |
| Amikacin | 2 | 4 | |
| Gentamicin | 0.5 | 1 | |
| Staphylococcus aureus (MRSA) | This compound | 1 | 4 |
| Amikacin | 8 | 32 | |
| Gentamicin | 2 | >16 |
Data compiled from multiple sources.
Mechanisms of Resistance
Bacterial resistance to aminoglycosides, including this compound, can occur through several mechanisms:
-
Enzymatic Modification: This is the most common mechanism of acquired resistance. Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that inactivate the drug through acetylation, phosphorylation, or adenylylation.[15]
-
Alteration of the Ribosomal Target: Mutations in the 16S rRNA gene can reduce the binding affinity of this compound to its target site on the 30S ribosomal subunit.[15]
-
Reduced Permeability and Efflux: Changes in the bacterial cell envelope can limit the uptake of the antibiotic, or bacteria may acquire efflux pumps that actively transport the drug out of the cell.[16]
This compound has shown activity against some strains resistant to other aminoglycosides, suggesting it may be less susceptible to certain AMEs.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the minimum concentration of this compound sulfate that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound sulfate powder of known potency
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound sulfate in a suitable sterile solvent (e.g., water) at a concentration of 1280 µg/mL.
-
Serial Dilutions: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the this compound stock solution to well 1. c. Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. The final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound sulfate in which there is no visible bacterial growth.
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Curve Assay
Objective: To assess the bactericidal activity of this compound sulfate over time.
Materials:
-
This compound sulfate
-
CAMHB or other suitable broth
-
Standardized bacterial inoculum
-
Sterile culture tubes
-
Incubator with shaking capabilities
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
Procedure:
-
Preparation: Prepare tubes containing CAMHB with this compound sulfate at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the antibiotic.
-
Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto appropriate agar plates.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Colony Counting: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 decrease in CFU/mL is considered bactericidal.
In Vivo Sub-acute Toxicity Study in Rodents
This protocol is a generalized representation based on published studies.
Objective: To evaluate the potential toxicity of this compound sulfate after repeated administration in a rodent model.
Animals: Swiss albino mice or Wistar rats.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the study.
-
Grouping: Randomly assign animals to at least four groups: a control group (vehicle only) and three dose groups (low, medium, and high doses of this compound sulfate).
-
Dosing: Administer this compound sulfate or vehicle daily for 28 days via a clinically relevant route (e.g., intramuscular or intravenous).
-
Observations:
-
Daily: Observe for clinical signs of toxicity, and record body weight and food/water consumption.
-
Weekly: Collect blood samples for hematology and clinical chemistry analysis.
-
-
Terminal Procedures: At the end of the study, euthanize the animals. Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Analyze the data for statistically significant differences between the control and treated groups.
Conclusion
This compound sulfate is a promising fourth-generation aminoglycoside with a potent and broad-spectrum antibacterial activity, coupled with a favorable safety profile. Its efficacy against resistant strains makes it a valuable addition to the antimicrobial arsenal. This technical guide provides a foundational understanding of this compound sulfate for researchers and drug development professionals, offering detailed methodologies for its evaluation and a basis for further investigation into its clinical applications and potential for new therapeutic strategies.
References
- 1. A simple method for the identification of aminoglycoside-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Sub-acute toxicity study of a new aminoglycoside this compound sulphate in swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Genomic DNA Isolation [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. ocw.ehu.eus [ocw.ehu.eus]
- 10. goums.ac.ir [goums.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. GraphViz Examples and Tutorial [graphs.grevian.org]
- 16. devtoolsdaily.com [devtoolsdaily.com]
A Technical Guide to the Structural and Functional Divergence of Etimicin and Gentamicin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural differences between the fourth-generation aminoglycoside Etimicin and its parent compound, gentamicin. It explores how a single, targeted chemical modification alters the molecule's biological profile, leading to significant differences in clinical utility. This document details the core structural distinctions, comparative biological activity, and the experimental protocols used to ascertain these characteristics, offering a valuable resource for professionals in antimicrobial research and development.
Core Structural Differences: From Gentamicin C1a to this compound
Gentamicin is not a single molecule but a complex of related aminoglycoside components produced by the fermentation of Micromonospora purpurea.[1] The major clinically relevant components are designated as the Gentamicin C complex, which includes C1, C1a, C2, C2a, and C2b.[1] this compound is a semi-synthetic derivative of a specific component of this complex, Gentamicin C1a.[2][3]
The fundamental structure of both molecules consists of a central 2-deoxystreptamine ring linked to two amino sugar moieties: purpurosamine and garosamine.[1][4] The critical structural difference lies in a deliberate modification at the N-1 position of the 2-deoxystreptamine core. In this compound, a hydrogen atom of the 1-amino group is substituted with an ethyl group (-CH₂CH₃).[2] This ethylation is the sole structural alteration that distinguishes this compound from Gentamicin C1a.
Synthesis Overview
This compound is produced via a targeted semi-synthetic process starting from Gentamicin C1a, which must first be isolated from the gentamicin complex. The synthesis involves the selective ethylation of the amino group at the 1-position of the 2-deoxystreptamine ring. Protecting groups are often employed to prevent reactions at other amino groups on the molecule, followed by the introduction of the ethyl group and subsequent deprotection.
Comparative Physicochemical and Biological Data
The structural modification from gentamicin to this compound results in distinct physicochemical properties and, more importantly, a differentiated biological profile concerning antibacterial efficacy and toxicity.
Physicochemical Properties
| Property | Gentamicin (Component C1) | This compound | Reference(s) |
| Chemical Formula | C₂₁H₄₃N₅O₇ | C₂₁H₄₃N₅O₇ | [5],[2] |
| Molar Mass | 477.60 g/mol | 477.60 g/mol | [6],[7] |
| IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6- diamino-3-{[(2R,3R,6S)- 3-amino-6-[(1R)- 1-(methylamino)ethyl]oxan-2-yl]oxy}- 2-hydroxycyclohexyl]oxy}-5-methyl- 4-(methylamino)oxane-3,5-diol | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-{[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy}-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | [5],[2] |
| CAS Number | 25876-10-2 | 59711-96-5 | [5],[2] |
Comparative Antibacterial Spectrum
Both antibiotics function by binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis and leads to bacterial cell death.[1][8] this compound often demonstrates potent activity against both Gram-positive and Gram-negative bacteria, including some strains that have developed resistance to gentamicin.[2][9]
| Bacterial Strain | Gentamicin MIC (mg/L) | This compound MIC (mg/L) | Reference(s) |
| Staphylococcus aureus | 0.125 - 0.5 | 0.125 - 0.25 | [9] |
| Escherichia coli | 0.25 - 1.0 | 0.125 - 0.5 | [9] |
| Klebsiella pneumoniae | 0.25 - 1.0 | 0.25 | [9] |
| Acinetobacter baumannii | 0.5 - 2.0 | 0.5 | [9] |
| Pseudomonas aeruginosa | 0.5 - 4.0 | 0.25 - 1.0 | [9] |
Note: MIC values can vary based on the specific strain and testing methodology.
Comparative Toxicity Profile
A primary driver for the development of this compound was to reduce the characteristic ototoxicity (inner ear damage) and nephrotoxicity (kidney damage) associated with gentamicin and other aminoglycosides.[10] Animal studies consistently indicate that this compound possesses a more favorable safety profile.
| Toxicity Parameter | Gentamicin | This compound | Key Findings | Reference(s) |
| Nephrotoxicity | Higher potential | Lower potential | Animal studies show gentamicin causes more significant increases in serum creatinine and more severe proximal tubular cell necrosis compared to other aminoglycosides like netilmicin, a compound to which this compound's toxicity profile is often compared. | [11],[12],[13] |
| Ototoxicity | Higher potential | Lower potential | Animal studies demonstrate that this compound induces less damage to cochlear hair cells and has a lesser impact on auditory function (e.g., auditory brainstem response) compared to gentamicin. | [14] |
Key Experimental Protocols
The quantitative data presented above are derived from standardized experimental procedures. The following sections outline the core methodologies used to evaluate aminoglycoside antibiotics.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure for determining MIC values.[15][16][17]
Protocol: Ototoxicity Assessment in Animal Models
Ototoxicity is evaluated using functional and morphological methods, typically in animal models like guinea pigs, rats, or mice.[18][19][20]
-
Animal Dosing: Animals are administered daily injections (e.g., intramuscularly) of this compound, gentamicin, or a saline control for a predetermined period (e.g., 14-21 days).[18]
-
Functional Assessment: Hearing loss is measured using Auditory Brainstem Response (ABR). Electrodes are placed on the scalp to record neural activity in response to auditory stimuli (clicks or tones). An increase in the hearing threshold indicates ototoxicity.[19]
-
Morphological Assessment: After the treatment period, animals are euthanized, and the cochleae are harvested. Scanning Electron Microscopy (SEM) is used to visualize the sensory hair cells. Ototoxicity is characterized by the damage or complete loss of these hair cells, particularly the outer hair cells in the basal turn of the cochlea.[19]
References
- 1. Gentamicin - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H43N5O7 | CID 9912913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Gentamicin [pdb101.rcsb.org]
- 5. Gentamicin C1 | C21H43N5O7 | CID 72395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Comparison of the nephrotoxicity of netilmicin and gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Nephrotoxicities of Netilmicin and Gentamicin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gentamicin, netilmicin, dibekacin, and amikacin nephrotoxicity and its relationship to tubular reabsorption in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 18. Identifying Targets to Prevent Aminoglycoside Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. researchgate.net [researchgate.net]
Etimicin: A Potent Aminoglycoside Against Resistant Bacterial Strains - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin, a fourth-generation semisynthetic aminoglycoside antibiotic, has demonstrated significant efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2][3][4] Notably, its potent activity extends to strains that have developed resistance to other aminoglycoside antibiotics, positioning it as a valuable therapeutic option in the face of rising antimicrobial resistance.[2][4][5] This technical guide provides an in-depth overview of preliminary studies on this compound's efficacy, focusing on its activity against resistant bacterial strains. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanism of action and bacterial resistance pathways.
Core Efficacy Data
The in vitro activity of this compound has been evaluated against a variety of clinical isolates, including those with defined resistance mechanisms. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data, providing a comparative analysis of this compound's potency against other commonly used aminoglycosides.
Table 1: Comparative in vitro activity of this compound and other aminoglycosides against susceptible clinical isolates.
| Microorganism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | This compound | 0.5 | 1.0 |
| Amikacin | 1.0 | 4.0 | |
| Gentamicin | 0.5 | 1.0 | |
| Tobramycin | 0.25 | 0.5 | |
| Klebsiella pneumoniae | This compound | 0.25 | 0.5 |
| Amikacin | 1.0 | 2.0 | |
| Gentamicin | 0.5 | 1.0 | |
| Tobramycin | 0.25 | 1.0 | |
| Pseudomonas aeruginosa | This compound | 1.0 | 4.0 |
| Amikacin | 2.0 | 8.0 | |
| Gentamicin | 1.0 | 4.0 | |
| Tobramycin | 0.5 | 2.0 | |
| Staphylococcus aureus (MSSA) | This compound | 0.25 | 0.5 |
| Amikacin | 1.0 | 2.0 | |
| Gentamicin | 0.25 | 0.5 | |
| Tobramycin | 0.25 | 0.5 |
Data compiled from publicly available research.[5] Specific values may vary between studies.
Table 2: In vitro activity of this compound against selected resistant bacterial strains.
| Bacterial Strain | Resistance Phenotype | This compound MIC Range (µg/mL) | Comparator Aminoglycoside MIC Range (µg/mL) |
| Klebsiella pneumoniae | Gentamicin-resistant | 0.5 - 4 | Gentamicin: >8 |
| Escherichia coli | Gentamicin-resistant | 1 - 8 | Gentamicin: >8 |
| Pseudomonas aeruginosa | Gentamicin-resistant | 2 - 16 | Gentamicin: >8 |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.5 - 2 | N/A |
Note: This table presents a summary of findings on this compound's activity against resistant isolates.[6] Comprehensive comparative data (MIC50/MIC90) against a wide panel of resistant strains is an area for ongoing research.
A randomized controlled clinical trial comparing this compound to Netilmicin for bacterial infections demonstrated an overall efficacy of 85.3% for the this compound group, with a bacterial clearance rate of 87.5%.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]
a. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or a suitable broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][9] This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).[10]
-
Within 15 minutes of preparation, dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][11]
b. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound and comparator aminoglycosides in a suitable solvent.
-
Perform serial twofold dilutions of each antibiotic in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
c. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. The final volume in each well should be 100 µL.[12]
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]
d. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity, indicating bacterial growth.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[11]
Agar Dilution Method for MIC Determination
This method is also based on CLSI guidelines.[7]
a. Preparation of Agar Plates with Antibiotics:
-
Prepare a series of molten Mueller-Hinton Agar (MHA) aliquots.
-
Add appropriate volumes of the stock antibiotic solutions to the molten agar to achieve the desired final concentrations.
-
Pour the agar-antibiotic mixture into sterile Petri dishes and allow them to solidify.
b. Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol (section 1.a) to a concentration of approximately 1 x 10⁷ CFU/mL.
c. Inoculation and Incubation:
-
Using a multipoint inoculator, spot a standardized volume (approximately 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including a control plate without any antibiotic.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Visualizing Mechanisms and Pathways
To better understand the interaction of this compound with bacteria, the following diagrams, generated using Graphviz (DOT language), illustrate its mechanism of action and the primary pathways of aminoglycoside resistance.
Caption: this compound's mechanism of action leading to bacterial cell death.
Caption: Primary mechanisms of bacterial resistance to aminoglycosides.
Conclusion
Preliminary studies strongly suggest that this compound is a potent aminoglycoside with significant activity against a wide range of bacteria, including strains resistant to other members of its class. Its efficacy, as demonstrated by low MIC values and successful clinical outcomes, underscores its potential as a critical tool in combating challenging bacterial infections. Further comprehensive studies, particularly those focusing on its activity against a broader array of multidrug-resistant organisms and elucidation of specific resistance pathway interactions, are warranted to fully realize its clinical utility. The detailed protocols provided herein offer a standardized framework for future research in this area.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative antibacterial activity of a novel semisynthetic antibiotic: this compound sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro study of netilmicin compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. ncdc.mohfw.gov.in [ncdc.mohfw.gov.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. rr-asia.woah.org [rr-asia.woah.org]
Etimicin: A Comprehensive Technical Guide on its Pharmacokinetic and Pharmacodynamic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin is a fourth-generation, semi-synthetic aminoglycoside antibiotic derived from gentamicin C1a.[1] It has garnered significant interest due to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including some strains resistant to other aminoglycosides.[2][3] A key distinguishing feature of this compound is its reportedly lower incidence of nephrotoxicity and ototoxicity, the dose-limiting toxicities commonly associated with this class of antibiotics.[1][4] This guide provides an in-depth overview of the fundamental pharmacokinetic and pharmacodynamic properties of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Pharmacodynamics
The pharmacodynamics of an antimicrobial agent describe the relationship between drug concentration and its effect on the microorganism. For aminoglycosides like this compound, the primary pharmacodynamic index associated with efficacy is the ratio of the maximum plasma concentration (Cmax) to the Minimum Inhibitory Concentration (MIC), or the ratio of the Area Under the Curve (AUC) to the MIC.[5]
Mechanism of Action
This compound, like other aminoglycosides, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[6] The primary target is the 30S ribosomal subunit.[7] this compound binds irreversibly to the A-site on the 16S ribosomal RNA (rRNA) of the 30S subunit.[6][8] This binding induces a conformational change in the ribosome, leading to two primary consequences:
-
Inhibition of Protein Synthesis Initiation: By binding to the 30S subunit, this compound can interfere with the formation of the initiation complex, a crucial first step in protein synthesis.[6]
-
Misreading of mRNA: The binding of this compound to the A-site causes a misreading of the messenger RNA (mRNA) codon by the transfer RNA (tRNA).[9] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[9]
The culmination of these effects is a disruption of essential cellular processes and, ultimately, bacterial cell death.[6] The bactericidal activity of this compound is concentration-dependent.[6]
Antibacterial Spectrum
This compound demonstrates a broad spectrum of activity against a variety of clinically significant Gram-positive and Gram-negative bacteria. Its potency is often greater than that of earlier generation aminoglycosides like gentamicin and amikacin.[10]
| Bacterium | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Gentamicin MIC50 (µg/mL) | Gentamicin MIC90 (µg/mL) | Amikacin MIC50 (µg/mL) | Amikacin MIC90 (µg/mL) |
| Escherichia coli | 1.12 | 3.56 | 1.74 | 13.92 | 3.51 | 14.88 |
| Klebsiella pneumoniae | 1.25 | 3.25 | 2.51 | 15.21 | 3.75 | 16.32 |
| Enterobacter cloacae | 1.05 | 2.51 | 1.98 | 12.33 | 2.56 | 13.55 |
| Proteus mirabilis | 0.88 | 2.12 | 2.32 | 10.21 | 3.01 | 11.79 |
| Pseudomonas aeruginosa | 2.56 | 10.33 | 5.21 | 25.11 | 8.99 | 35.65 |
| Staphylococcus aureus | 1.25 | 5.12 | 0.75 | 10.24 | 4.56 | 20.48 |
| Data compiled from a study on clinical isolates.[10] |
Mechanisms of Resistance
Bacterial resistance to aminoglycosides, including this compound, can occur through several mechanisms:
-
Enzymatic Modification: This is the most common mechanism of acquired resistance.[11] Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that inactivate the drug through acetylation, phosphorylation, or adenylation.[12] The ethyl group at the N-1 position of this compound provides some steric hindrance, which can reduce its susceptibility to certain AMEs compared to older aminoglycosides.[2]
-
Reduced Permeability and Efflux: Bacteria can alter their cell membrane to reduce the uptake of the drug or acquire efflux pumps that actively transport the drug out of the cell, preventing it from reaching its ribosomal target.[13] The AcrAB-TolC efflux pump in E. coli and the MexAB-OprM pump in P. aeruginosa are examples of efflux systems that can contribute to aminoglycoside resistance.[14][15]
-
Target Site Modification: Alterations in the 30S ribosomal subunit, particularly in the 16S rRNA binding site, can reduce the affinity of this compound for its target, leading to resistance.[8]
Pharmacokinetics
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. As an aminoglycoside, this compound is poorly absorbed from the gastrointestinal tract and is therefore administered parenterally.[4]
Absorption
Following intravenous administration, this compound is rapidly distributed throughout the body.
Distribution
Aminoglycosides, including this compound, generally have a low volume of distribution, primarily distributing into the extracellular fluid.[4] The binding of aminoglycosides to serum proteins is typically low, usually less than 10%.[4] This low protein binding means that a large fraction of the drug is free and available to exert its antibacterial effect.
Metabolism
This compound is not significantly metabolized in the body.[4]
Excretion
The primary route of elimination for this compound is renal excretion, with the drug being filtered at the glomerulus.[4] The elimination half-life is therefore highly dependent on renal function.
| Parameter | Value (in Healthy Volunteers) |
| Maximum Serum Concentration (Cmax) | 19 - 21 mg/L (following a 200 mg dose) |
| Time to Cmax (Tmax) | At the end of infusion |
| Elimination Half-life (t1/2) | 1.9 ± 0.4 hours |
| Area Under the Curve (AUC) | 38 - 41 mg·h·L-1 |
| Urinary Recovery (12h) | 56 ± 8% |
| Volume of Distribution (Vd) | ~0.25 L/kg (typical for aminoglycosides) |
| Plasma Protein Binding | <10% (typical for aminoglycosides) |
| Data compiled from a study in healthy male volunteers and general aminoglycoside properties.[4][16][17][18] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the general procedure for determining the MIC of this compound against a bacterial isolate.
1. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound stock solution of known concentration.
-
Bacterial isolate grown on an appropriate agar medium.
-
Sterile saline or broth for inoculum preparation.
-
0.5 McFarland turbidity standard.
2. Inoculum Preparation:
-
Select several colonies of the test organism and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
3. Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB in the wells of the microtiter plate to achieve the desired concentration range.
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
5. Interpretation of Results:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
In Vivo Pharmacokinetic Study in a Rat Model
This protocol provides a general framework for conducting a pharmacokinetic study of this compound in rats.
1. Animal Model and Housing:
-
Use healthy adult male Sprague-Dawley or Wistar rats.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to standard chow and water ad libitum.
-
Allow for an acclimatization period before the study.
2. Drug Administration:
-
Administer a single intravenous (IV) or intramuscular (IM) dose of this compound at a predetermined concentration.
3. Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma/serum samples.
5. Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, t1/2, AUC, Vd, and clearance (CL).
Toxicology Profile
A significant advantage of this compound is its improved safety profile compared to other aminoglycosides.
Nephrotoxicity
Aminoglycoside-induced nephrotoxicity is a result of the accumulation of the drug in the proximal tubular cells of the kidneys, leading to cellular damage.[4] Studies in animal models have consistently shown that this compound causes significantly less nephrotoxicity than gentamicin and amikacin.[4][10] This is attributed to a lower accumulation of this compound in the renal cortex.[10]
Ototoxicity
Ototoxicity, which can manifest as hearing loss or vestibular dysfunction, is another serious side effect of aminoglycosides. This is caused by damage to the hair cells in the inner ear. Similar to its effects on the kidneys, this compound exhibits a lower potential for ototoxicity compared to gentamicin and amikacin, which is also linked to its reduced accumulation in the inner ear tissues.[3][10]
| Adverse Event | This compound (Reported Incidence) | Gentamicin (Reported Incidence) | Amikacin (Reported Incidence) |
| Nephrotoxicity | Lower than other aminoglycosides | 10-25% | 8-15% |
| Ototoxicity | Lower than other aminoglycosides | up to 20% | 11-24% |
| Reported incidence rates for gentamicin and amikacin can vary depending on the study population, dosing regimen, and duration of therapy.[4][19][20][21] Specific comparative clinical trial data for this compound is limited. |
Conclusion
This compound represents a significant advancement in aminoglycoside therapy. Its potent, broad-spectrum antibacterial activity, coupled with a favorable pharmacokinetic profile and, most notably, a reduced risk of nephrotoxicity and ototoxicity, makes it a valuable therapeutic option for the treatment of severe bacterial infections. Further research and clinical studies will continue to delineate its role in the management of infectious diseases, particularly in the context of increasing antimicrobial resistance.
References
- 1. The prevalence of aminoglycoside-modifying enzyme genes (aac (6′)-I, aac (6′)-II, ant (2″)-I, aph (3′)-VI) in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms and pharmacokinetic/pharmacodynamic profiles underlying the low nephrotoxicity and ototoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the A site of Escherichia coli 16S ribosomal RNA complexed with an aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aminoglycoside Resistance with Homogeneous and Heterogeneous Populations of Antibiotic-Resistant Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of altered aminoglycoside volume of distribution on the adequacy of a three milligram per kilogram loading dose. Critical Care Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multidrug Efflux Pumps and the Two-Faced Janus of Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of piperacillin on pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aminoglycoside volume of distribution and illness severity in critically ill septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Serum Protein Binding of the Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative study of ototoxicity and nephrotoxicity in patients randomly assigned to treatment with amikacin or gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gentamicin-mediated ototoxicity and nephrotoxicity: A clinical trial study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
understanding the chemical structure and properties of Etimicin sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin sulfate is a fourth-generation, semi-synthetic aminoglycoside antibiotic derived from gentamicin C1a.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[2] This guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to this compound sulfate, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a semi-synthetic aminoglycoside antibiotic prepared from gentamicin C1a through the introduction of an ethyl group at the 1-N-position.[3] The sulfate salt is the common pharmaceutical form.
Physicochemical Data
A summary of the key physicochemical properties of this compound sulfate is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₁H₄₅N₅O₁₁S | PubChem[4] |
| Molecular Weight | 575.7 g/mol | PubChem[4] |
| CAS Number | 362045-44-1 | PubChem[4] |
| Appearance | White to off-white solid | ChemicalBook[5] |
| Topological Polar Surface Area | 283 Ų | PubChem[4] |
| Hydrogen Bond Donor Count | 10 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 16 | PubChem[4] |
| Rotatable Bond Count | 8 | PubChem[4] |
| Complexity | 703 | PubChem[4] |
Mechanism of Action
Similar to other aminoglycoside antibiotics, this compound sulfate exerts its bactericidal effect by targeting bacterial protein synthesis. The drug binds to the 30S ribosomal subunit, which interferes with the initiation of protein synthesis and causes misreading of the mRNA. This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Analysis
This protocol is adapted from a method for the analysis of this compound and its related impurities.[3]
A. Equipment and Reagents:
-
HPLC system with a pulsed amperometric detector (PAD)
-
C18 reversed-phase column (e.g., Dionex IonPac AmG-3µm C18)[3]
-
This compound sulfate reference standard
-
Netilmicin sulfate reference standard (for system suitability)
-
Sodium sulfate
-
Trifluoroacetic acid (TFA)
-
Pentafluoropropanoic acid (PFPA)
-
Sodium hydroxide (NaOH), 50% (w/w)
-
Acetonitrile, HPLC grade
-
Deionized water
B. Preparation of Solutions:
-
10x Concentrated Eluent:
-
In a 2 L glass bottle, dissolve 30 g of sodium sulfate in approximately 200 mL of DI water with sonication.[3]
-
Add 456 g of TFA and 15.6 g of PFPA to the bottle.[3]
-
Add 320 g of 50% (w/w) NaOH.[3]
-
Add DI water to approximately 1800 mL and adjust the pH to 3.5 with 50% (w/w) NaOH if necessary.[3]
-
Bring the total weight to 2350 g with DI water.[3]
-
Sonicate for 30 minutes.[3]
-
-
Eluent:
-
Post-column Reagent (0.76 M NaOH):
-
To 954 g of degassed DI water, add 40 mL of 50% (w/w) NaOH.[3]
-
-
Standard and Sample Solutions:
C. Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 mm x 250 mm, 5 µm (or similar)
-
Mobile Phase: Eluent prepared as described above
-
Flow Rate: 1.0 mL/min (adjust as needed based on column dimensions)[3]
-
Injection Volume: 20 µL
-
Detection: Pulsed Amperometric Detection (PAD) with a gold electrode
D. System Suitability:
-
Inject a solution containing both this compound and Netilmicin to ensure adequate resolution between the two peaks.
E. Data Analysis:
-
Calculate the percentage of this compound in the sample by comparing the peak area of the sample to that of the standard.[3]
-
Quantify impurities based on their peak areas relative to the main this compound peak.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
This protocol is for the quantification of this compound in human serum and urine.[1]
A. Equipment and Reagents:
-
LC-MS/MS system (e.g., Waters Acquity UPLC with a Sciex QTRAP 5500)[1]
-
C18 column (e.g., XTerra MS C18, 2.1 x 150 mm, 3.5 µm)[1]
-
This compound sulfate reference standard
-
Deuterated internal standard (IS)
-
Methanol, HPLC grade
-
Ammonia solution
-
Acetic acid
-
Human serum and urine (blank)
B. Preparation of Solutions:
-
Mobile Phase A: Water:Ammonia solution:Acetic acid (96:3.6:0.2, v/v/v)[1]
-
Mobile Phase B: Methanol[1]
-
Standard and QC Samples: Prepare stock solutions of this compound and the IS in a suitable solvent. Spike blank serum and urine with known concentrations of this compound to create calibration standards and quality control samples.[1]
C. Sample Preparation:
-
Serum:
-
Urine:
D. LC-MS/MS Conditions:
-
Column: XTerra MS C18, 2.1 x 150 mm, 3.5 µm[1]
-
Mobile Phase: Isocratic elution with 50% Mobile Phase A and 50% Mobile Phase B[1]
-
Flow Rate: 0.35 mL/min[1]
-
Injection Volume: 2 µL[6]
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and the IS.
E. Data Analysis:
-
Quantify this compound concentration by comparing the peak area ratio of the analyte to the IS against the calibration curve.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This is a generalized protocol for aminoglycosides, which can be specifically applied to this compound sulfate.
A. Materials:
-
This compound sulfate
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
B. Protocol:
-
Prepare this compound Sulfate Stock Solution: Dissolve this compound sulfate in a suitable solvent (e.g., sterile water) to a known concentration.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound sulfate stock solution in CAMHB to achieve the desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound sulfate. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound sulfate that completely inhibits visible growth of the bacteria.[7]
-
MBC Determination: To determine the MBC, subculture a small aliquot from the wells with no visible growth onto MHA plates. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration of this compound sulfate that results in a ≥99.9% reduction in the initial bacterial count.[7]
Table 2: Reported MIC Ranges for this compound Against Various Clinical Isolates [2]
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | 8 | >128 |
| Klebsiella pneumoniae | 2 | >128 |
| Pseudomonas aeruginosa | 16 | >128 |
| Staphylococcus aureus | 2 | 16 |
| Proteus mirabilis | 8 | >128 |
| Acinetobacter baumannii | 16 | >128 |
Synthesis
This compound sulfate is synthesized from gentamicin C1a. A common synthetic route involves the protection of amino groups, followed by N-ethylation and deprotection.
A patented method describes the following general steps:
-
Formation of a copper ion complex with gentamicin C1a to protect certain amino groups.[8]
-
Reaction with a benzyl compound.[8]
-
De-coppering and purification to yield an intermediate.[8]
-
Reductive amination with acetaldehyde in the presence of a catalyst (e.g., Pd/C) and hydrogen.[8]
-
Separation, purification, and acidification to yield this compound sulfate.[8]
Another method involves the reaction of gentamicin C1a with zinc acetate and acetic anhydride to form an intermediate, followed by reaction with acetaldehyde and subsequent deprotection.[9]
Conclusion
This compound sulfate is a potent, broad-spectrum aminoglycoside antibiotic with a well-characterized chemical structure and mechanism of action. The analytical and microbiological methods detailed in this guide provide a foundation for further research and development. The continued study of this compound sulfate is crucial for optimizing its clinical use and exploring its full therapeutic potential in an era of increasing antibiotic resistance.
References
- 1. Frontiers | Development and validation of two bioanalysis methods for the determination of this compound in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound sulfate | C21H45N5O11S | CID 72710734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 362045-44-1 CAS MSDS (this compound Sulphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. CN103113430A - Method for preparing this compound sulfate - Google Patents [patents.google.com]
- 9. CN114213471A - Synthesis method of this compound - Google Patents [patents.google.com]
initial safety and toxicity profile of Etimicin in preclinical studies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Etimicin is a fourth-generation aminoglycoside antibiotic, a semi-synthetic derivative of gentamicin C1a.[1] It is widely used in clinical practice in China for its high efficacy against both gram-positive and gram-negative bacteria and its reportedly low toxicity profile compared to other aminoglycosides.[1][2] This technical guide provides a comprehensive overview of the initial safety and toxicity profile of this compound based on available preclinical studies. The document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the preclinical safety characteristics of this antibiotic.
Core Findings
Preclinical data consistently suggest that this compound possesses a favorable safety profile, particularly concerning the hallmark toxicities of the aminoglycoside class: nephrotoxicity and ototoxicity.[1][3] Studies in various animal models, including rats and zebrafish embryos, have demonstrated that this compound exhibits significantly less damage to the kidneys and inner ear compared to older aminoglycosides like gentamicin and amikacin.[1][3] The reduced toxicity is attributed to its lower accumulation in the mitochondria of target cells in the kidney and inner ear, leading to less inhibition of mitochondrial function.[1]
Data Presentation
Acute and Sub-acute Toxicity
A sub-acute toxicity study in Swiss albino mice indicated no significant signs of toxicity at the dose levels used.[4] Physiological, hematological, and biochemical parameters remained unaltered, and histopathological examination of organs revealed no significant changes.[4][5]
Table 1: Sub-acute Toxicity of this compound Sulphate in Swiss Albino Mice
| Parameter | Observation | Reference |
|---|---|---|
| Signs of Toxicity | No significant signs observed at any dose level. | [4] |
| Physiological Parameters | Unaltered throughout the study. | [4] |
| Hematological Parameters | Unaltered throughout the study. | [4] |
| Biochemical Parameters | No significant alterations at any dose level. | [4] |
| Histopathology | No significant alterations in any organs. |[4] |
Reproductive and Developmental Toxicity
A general reproductive toxicity study was conducted in Sprague-Dawley (SD) rats.
Table 2: General Reproductive Toxicity of this compound in SD Rats
| Dosage (subcutaneous) | Male Rats (9 weeks before and during mating) | Female Rats (14 days before mating through day 17 of gestation) | Fetal Observations | Conclusion | Reference |
|---|---|---|---|---|---|
| 100 mg/kg/day | No adverse effects reported. | No adverse effects reported. | No adverse effects reported. | Considered safe at this dose. | [6] |
| 200 mg/kg/day | No dose-related changes in body weight, mating, or fertility. | No dose-related changes in body weight, mating, or fertility. | No changes in body weight or external, visceral, and skeletal anomalies. | No observed adverse effect level (NOAEL). | [6] |
| 400 mg/kg/day | Significantly decreased body weight (from week 4). | Significantly decreased body weight (before mating and during gestation); decreased number of corpora lutea. | Variations in fetal skeletal ossification (sternal centra, xiphoid, digits). | Maternal and developmental toxicity observed. |[6] |
In zebrafish embryos, this compound and amikacin showed more developmental toxicities at higher concentrations compared to gentamicin. However, at sub-toxic doses, they exhibited significantly reduced toxicities towards the kidney and neuromast hair cells.[3][7]
Experimental Protocols
General Reproductive Toxicity Study in Rats
-
Animal Model: Male and female Sprague-Dawley (SD) rats.[6]
-
Grouping: Animals were randomly assigned to four dosage groups (0, 100, 200, and 400 mg/kg/day) with 20 rats per group.[6]
-
Dosing Regimen:
-
Parameters Monitored:
Sub-acute Toxicity Study in Mice
-
Animal Model: Swiss albino mice.[4]
-
Objective: To evaluate the safety and tolerance of this compound sulphate.[4]
-
Parameters Monitored:
Mechanistic Insights and Visualizations
The lower ototoxicity and nephrotoxicity of this compound are linked to its reduced accumulation in the mitochondria of hair cells and renal tubular epithelial cells, respectively. This leads to less disruption of mitochondrial function and subsequent cellular damage.[1]
Caption: Proposed mechanism for the lower toxicity of this compound.
The general workflow for a preclinical reproductive toxicity study, as described for this compound, involves several key stages from animal selection and dosing to fetal examination.
Caption: General workflow of a reproductive toxicity study.
Conclusion
The available preclinical data strongly support the assertion that this compound has a more favorable safety and toxicity profile than earlier-generation aminoglycosides. Specifically, its reduced potential for nephrotoxicity and ototoxicity is a significant advantage. The reproductive toxicity studies have established a no-observed-adverse-effect level, providing crucial information for risk assessment. While these preclinical findings are promising, continued pharmacovigilance and further research are essential to fully characterize its long-term safety in diverse patient populations. This guide provides a foundational understanding for professionals involved in the ongoing evaluation and development of this compound and other novel aminoglycosides.
References
- 1. Mechanisms and pharmacokinetic/pharmacodynamic profiles underlying the low nephrotoxicity and ototoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new aminoglycoside this compound shows low nephrotoxicity and ototoxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sub-acute toxicity study of a new aminoglycoside this compound sulphate in swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Determining Etimicin Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin is a next-generation aminoglycoside antibiotic with potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for susceptibility testing, research, and drug development. These application notes provide detailed protocols for determining the MIC of this compound using standardized methods recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Test
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This is typically determined by preparing serial dilutions of the antimicrobial agent in a liquid growth medium (broth dilution) or a solid growth medium (agar dilution) and inoculating the media with a standardized suspension of the test microorganism.[1][2] After incubation, the lowest concentration of the agent that inhibits visible growth is recorded as the MIC.
Materials and Reagents
-
This compound sulfate powder (analytical grade)
-
Sterile deionized or distilled water[3]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[4]
-
Mueller-Hinton Agar (MHA)[4]
-
Sterile 96-well microtiter plates[4]
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Inoculating loops or sterile swabs
-
McFarland 0.5 turbidity standard[1]
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)[4]
-
Vortex mixer
-
Sterile petri dishes
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Staphylococcus aureus ATCC® 29213™)[5][6][7][8][9]
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound sulfate should be prepared on the day of the test.
-
Weighing the Powder: Accurately weigh a precise amount of this compound sulfate powder. The potency of the powder, provided by the manufacturer on the certificate of analysis, must be taken into account using the following formula to calculate the amount of powder needed for a desired concentration: Weight (mg) = [Volume (mL) x Desired Concentration (µg/mL)] / [Potency (µg/mg)] [1]
-
Dissolving the Powder: Dissolve the weighed this compound sulfate in sterile deionized or distilled water to obtain a high-concentration stock solution (e.g., 10,000 µg/mL).[1][3] this compound sulfate is soluble in water.[3][10][11]
-
Sterilization: If the stock solution is not prepared from sterile powder under aseptic conditions, it can be sterilized by filtration through a 0.22 µm syringe filter. Ensure the filter does not bind aminoglycosides.[1]
-
Storage: The stock solution should be prepared fresh. If short-term storage is necessary, it should be kept at 2-8°C for no longer than 24 hours, protected from light. For longer-term storage, aliquots can be stored at -20°C or lower, though fresh preparation is always recommended.[12]
Inoculum Preparation
A standardized inoculum is critical for accurate and reproducible MIC results.
-
Bacterial Culture: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the same morphotype.
-
Suspension: Transfer the colonies to a tube containing sterile saline or broth.
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ CFU/mL.
-
Final Dilution:
-
For Broth Microdilution: Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4] This is typically a 1:150 dilution of the 0.5 McFarland suspension.[4]
-
For Agar Dilution: Dilute the adjusted suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.[1]
-
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining MICs.
-
Prepare Dilutions: Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB directly in a 96-well microtiter plate. The typical final volume in each well is 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the target inoculum concentration of 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only the inoculated broth with no this compound.
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[4]
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination.
-
Prepare Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound. Add the appropriate volume of the this compound stock solution to molten MHA (held at 45-50°C), mix thoroughly, and pour into sterile petri dishes.
-
Inoculation: Once the agar has solidified, spot-inoculate the surface of each plate with the standardized bacterial suspension (approximately 1-2 µL per spot, containing ~10⁴ CFU). An inoculum-replicating apparatus can be used for this purpose.
-
Controls: An MHA plate with no this compound must be included as a growth control.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[13]
Quality Control
Routine quality control is essential to ensure the accuracy of the MIC testing procedure. Standard ATCC® quality control strains with known MIC ranges for other aminoglycosides should be tested with each batch of MIC determinations.
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™[14]
-
Staphylococcus aureus ATCC® 29213™[6]
Note: As of the date of this document, specific CLSI or EUCAST-defined quality control ranges for this compound are not available. Laboratories should establish their own internal QC ranges based on repeated testing (at least 20 consecutive measurements) and monitor for any deviations. The acceptable QC ranges for other aminoglycosides can be found in the latest CLSI M100 and EUCAST QC documents.[8][9][15]
Interpretation of Results
The MIC is read as the lowest concentration of this compound that completely inhibits the visible growth of the organism.
-
Broth Microdilution: The MIC is the lowest concentration in the microtiter plate well where there is no visible turbidity.
-
Agar Dilution: The MIC is the lowest concentration on the agar plate where there is no visible growth (a faint haze or a single colony is disregarded).[1]
Clinical Breakpoints:
As of the current date, official clinical breakpoints for this compound have not been established by CLSI or EUCAST.[2][16][17][18] In the absence of clinical breakpoints, epidemiological cut-off values (ECOFFs) can be used to differentiate wild-type from non-wild-type isolates. A study by Chaudhary et al. (2021) determined the following ECOFFs for this compound:
| Organism | This compound ECOFF (µg/mL) |
| Escherichia coli | 8 |
| Klebsiella pneumoniae | 2 |
| Proteus mirabilis | 8 |
| Pseudomonas aeruginosa | 16 |
| Acinetobacter baumannii | 16 |
| Staphylococcus aureus | 2 |
Data Presentation
The following tables summarize the in vitro activity of this compound against a variety of clinical isolates as reported in the literature.
Table 1: MIC50 and MIC90 of this compound against Gram-Negative Bacteria
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli (100) | 2 | 8 | 0.5 - >128 |
| Klebsiella pneumoniae (50) | 1 | 4 | 0.25 - >128 |
| Proteus mirabilis (25) | 2 | 8 | 0.25 - >128 |
| Pseudomonas aeruginosa (54) | 4 | 16 | 0.125 - >128 |
| Acinetobacter baumannii (50) | 4 | 16 | 0.25 - >128 |
Data adapted from Chaudhary et al., 2021.[5]
Table 2: MIC50 and MIC90 of this compound against Gram-Positive Bacteria
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (100) | 0.5 | 2 | 0.064 - >128 |
Data adapted from Chaudhary et al., 2021.[5]
Mandatory Visualizations
Caption: Broth Microdilution Workflow for this compound MIC.
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jmilabs.com [jmilabs.com]
- 7. Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. szu.gov.cz [szu.gov.cz]
- 9. aurosan.de [aurosan.de]
- 10. echemi.com [echemi.com]
- 11. achemtek.com [achemtek.com]
- 12. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 13. nicd.ac.za [nicd.ac.za]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. korld.nil.gov.pl [korld.nil.gov.pl]
- 16. fda.gov [fda.gov]
- 17. nicd.ac.za [nicd.ac.za]
- 18. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Etimicin in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction Etimicin is a semi-synthetic aminoglycoside antibiotic effective against a broad spectrum of bacteria, particularly gram-negative strains.[1] Due to its potential for nephrotoxicity and ototoxicity, monitoring its concentration in biological fluids is crucial for pharmacokinetic studies and therapeutic drug monitoring to ensure safety and efficacy.[2] A significant analytical challenge is that this compound, like other aminoglycosides, lacks a strong native chromophore, making direct UV detection by HPLC difficult and often insensitive.[3] This application note details two robust methods for quantifying this compound in biological samples: HPLC with pre-column derivatization and fluorescence detection, and a more recent Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Method 1: HPLC with Pre-column Derivatization and Fluorescence Detection
Principle This method enhances the detectability of this compound by introducing a fluorescent tag to the molecule prior to chromatographic separation. 9-fluorenylmethyl chloroformate (FMOC-Cl) is used as a derivatizing agent, which reacts with the amino groups of this compound to form a highly fluorescent derivative.[4][5] This allows for sensitive quantification using a fluorescence detector (FLD). The derivatized this compound is then separated from other sample components using reversed-phase HPLC.
Experimental Protocol
1. Reagents and Materials
-
This compound Sulfate reference standard
-
Neomycin (Internal Standard, IS)
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Deionized water
-
Biological matrix (e.g., rat plasma)
2. Preparation of Solutions
-
Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of boric acid in deionized water, adjust pH to 9.0 with sodium hydroxide, and bring to final volume.
-
FMOC-Cl Solution (15 mmol/L): Dissolve FMOC-Cl in acetonitrile. Prepare this solution fresh daily.
-
Stock Solutions (this compound and Neomycin): Prepare individual stock solutions of this compound and the internal standard (Neomycin) in deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the biological matrix to create calibration standards.
3. Sample Preparation and Derivatization
-
Protein Precipitation: To a 50 µL aliquot of plasma sample (or standard), add 100 µL of acetonitrile.[2]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Derivatization: Transfer 50 µL of the supernatant to a clean tube.
-
Add 50 µL of borate buffer (pH 9.0).
-
Add 100 µL of the FMOC-Cl solution.
-
Vortex the mixture and allow it to react at room temperature for 20 minutes.
-
Injection: Inject a 20 µL aliquot of the final mixture into the HPLC system.
Workflow Diagram: Sample Preparation & Derivatization (HPLC-FLD)
Caption: Workflow for plasma sample preparation and derivatization.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series SL or equivalent |
| Column | Agilent XDB-C8 (dimensions not specified) or Lichrospher-C18 (4.6 mm x 250 mm, 5 µm)[5][6] |
| Mobile Phase | Acetonitrile / Water (87:13, v/v)[5] |
| Flow Rate | 1.0 mL/min[5][6] |
| Column Temperature | 25°C[5] |
| Injection Volume | 20 µL |
| Detection | Fluorescence Detector (FLD) |
| Excitation Wavelength | 265 nm[5] |
| Emission Wavelength | 315 nm[5] |
Method Performance Characteristics
| Parameter | Result | Reference |
| Linearity Range | 0.038 - 9.69 µg/mL (r > 0.9994) | [5] |
| Lower Limit of Quantification (LLOQ) | 0.02 µg/mL | [4][5] |
| Limit of Detection (LOD) | 0.01 µg/mL | [4][5] |
| Intra-day Precision (RSD) | < 5% | [5] |
| Inter-day Precision (RSD) | < 5% | [5] |
| Recovery | 97.80 - 100.09% | [5] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle This method offers high sensitivity and specificity for the direct quantification of this compound without the need for derivatization.[7] The sample is prepared using a simple protein precipitation (for serum/plasma) or dilution (for urine) step. Chromatographic separation is achieved using an isocratic mobile phase, and detection is performed with a tandem mass spectrometer in the multiple-reaction monitoring (MRM) mode. This approach provides excellent selectivity by monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.
Experimental Protocol
1. Reagents and Materials
-
This compound Sulfate reference standard
-
Deuterated this compound (or suitable analog) as Internal Standard (IS)
-
Methanol (HPLC grade)
-
Ammonia Solution (AR grade)
-
Acetic Acid (HPLC grade)
-
Deionized water
-
Biological matrix (e.g., human serum, human urine)
2. Preparation of Solutions
-
Stock Solutions (1.00 mg/mL): Prepare separate stock solutions of this compound and the IS in a methanol-water (50/50, v/v) mixture. Store at -80°C.[7][8]
-
Working Standard Solutions: Prepare calibration standards and quality control (QC) samples by diluting the stock solutions with methanol-water (50/50, v/v).[7][8]
3. Sample Preparation
-
For Serum Samples (Protein Precipitation): [8]
-
To a 50 µL aliquot of serum, add 50 µL of IS working solution.
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 17,000 x g for 10 minutes.
-
Transfer 200 µL of the supernatant and mix with 200 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
-
-
For Urine Samples (Dilution): [8]
-
To a 25 µL aliquot of urine, add 25 µL of IS working solution.
-
Add 50 µL of sodium hydroxide solution.
-
Vortex to mix.
-
Inject into the LC-MS/MS system.
-
Workflow Diagram: LC-MS/MS Sample Preparation
Caption: Sample preparation workflows for serum and urine analysis by LC-MS/MS.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Shimadzu LC-30AD or equivalent |
| Mass Spectrometer | Sciex Qtrap 5500 or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Column | Details not specified, but reversed-phase is typical. |
| Mobile Phase A | Water–Ammonia Solution–Acetic Acid (96:3.6:0.2, v/v/v)[7] |
| Mobile Phase B | Methanol[7] |
| Elution | Isocratic (50% Mobile Phase B)[7] |
| Flow Rate | 0.35 mL/min[7] |
| Run Time | 5 minutes[7] |
| Retention Time | This compound: ~1.5 min; IS: ~3.7 min[7] |
| MRM Transitions | Specific precursor/product ions must be optimized for the instrument used. |
Method Performance and Stability
| Parameter | Serum | Urine | Reference |
| Linearity Range | 50.0 – 20,000 ng/mL (R² > 0.99) | 50.0 – 10,000 ng/mL (R² > 0.99) | [7] |
| Short-Term Stability (25°C) | Stable for 18 hours | Stable for 24 hours | [7][8] |
| Long-Term Stability (-80°C) | Stable for 60 days | Stable for 120 days | [7][8] |
| Freeze-Thaw Stability (-80°C to 25°C) | Stable for 4 cycles | Stable for 5 cycles | [7][8] |
| Processed Sample Stability (10°C) | Stable for 72 hours | Stable for 68 hours | [7][8] |
Two reliable and validated methods are presented for the quantification of this compound in biological samples. The HPLC-FLD method with pre-column derivatization is a sensitive and accessible technique suitable for many laboratories. The LC-MS/MS method provides superior specificity and throughput without the need for derivatization, making it ideal for clinical pharmacokinetic studies and high-volume sample analysis. The choice of method will depend on the available instrumentation, required sensitivity, and the nature of the study. Proper sample handling and adherence to validated stability data are critical for obtaining accurate and reproducible results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. scielo.br [scielo.br]
- 5. scite.ai [scite.ai]
- 6. Determination and Identification of Related Substances of this compound Sulfate by HPLC and Liquid Chromatography Tandem Mass Spectrometry Using Pre-Column Derivatization with 9-Fluorenylmethyloxycarbonyl Chloride [journal11.magtechjournal.com]
- 7. Frontiers | Development and validation of two bioanalysis methods for the determination of this compound in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]
- 8. Development and validation of two bioanalysis methods for the determination of this compound in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bactericidal Activity of Etimicin Using Time-Kill Curve Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin is a fourth-generation, semi-synthetic aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It has shown efficacy against strains resistant to other aminoglycosides, making it a valuable agent in the face of rising antimicrobial resistance.[1][2] The mechanism of action of this compound, like other aminoglycosides, involves binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and ultimately leads to cell death. This bactericidal activity is known to be concentration-dependent.
Time-kill curve assays are a crucial in vitro pharmacodynamic method used to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These assays provide valuable information on the rate and extent of bacterial killing at different concentrations of the antibiotic, typically multiples of the Minimum Inhibitory Concentration (MIC). This information is essential for understanding the antimicrobial's potency and for informing preclinical and clinical development. One study demonstrated this compound's rapid, concentration-dependent killing and its long and effective bactericidal activity, which was shown to be superior to amikacin in a comparative study.[1]
These application notes provide a detailed protocol for performing time-kill curve assays with this compound to assess its bactericidal activity against relevant bacterial pathogens.
Data Presentation
The following table summarizes illustrative quantitative data from a time-kill curve assay of this compound against common bacterial pathogens. The data reflects the expected concentration-dependent bactericidal activity of this compound.
| Bacterial Strain | This compound Concentration (μg/mL) | Mean Log10 CFU/mL Reduction from Initial Inoculum (± SD) |
| 2h | ||
| Staphylococcus aureus | Growth Control | -0.2 ± 0.1 |
| (MIC = 1 μg/mL) | 1 x MIC (1) | 1.5 ± 0.3 |
| 2 x MIC (2) | 2.5 ± 0.4 | |
| 4 x MIC (4) | 3.5 ± 0.5 | |
| Pseudomonas aeruginosa | Growth Control | -0.1 ± 0.1 |
| (MIC = 4 μg/mL) | 1 x MIC (4) | 1.2 ± 0.2 |
| 2 x MIC (8) | 2.1 ± 0.3 | |
| 4 x MIC (16) | 3.2 ± 0.4 | |
| Klebsiella pneumoniae | Growth Control | -0.3 ± 0.1 |
| (MIC = 2 μg/mL) | 1 x MIC (2) | 1.8 ± 0.3 |
| 2 x MIC (4) | 2.9 ± 0.4 | |
| 4 x MIC (8) | > 4.0 | |
| Escherichia coli | Growth Control | -0.2 ± 0.1 |
| (MIC = 2 μg/mL) | 1 x MIC (2) | 1.6 ± 0.2 |
| 2 x MIC (4) | 2.7 ± 0.3 | |
| 4 x MIC (8) | 3.8 ± 0.4 |
Note: The data presented in this table is illustrative and based on the reported bactericidal activity of this compound. Actual results may vary depending on the specific bacterial strain and experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound sulfate powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., S. aureus, P. aeruginosa)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound sulfate in a suitable sterile solvent (e.g., sterile deionized water) at a concentration of 1024 µg/mL.
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a range of this compound concentrations.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target inoculum density.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum without this compound.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Time-Kill Curve Assay
Objective: To assess the rate and extent of bactericidal activity of this compound against a bacterial strain over a 24-hour period.
Materials:
-
This compound sulfate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile culture tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Incubator (35°C ± 2°C)
-
Shaking incubator (optional, but recommended)
Protocol:
-
Prepare Bacterial Inoculum:
-
Prepare an overnight culture of the test organism in CAMHB.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. Verify the starting inoculum by plating serial dilutions.
-
-
Prepare Test Solutions:
-
Prepare tubes or flasks containing CAMHB with this compound at the desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube containing CAMHB without any antibiotic.
-
-
Initiate the Assay:
-
Add the prepared bacterial inoculum to each of the test and control tubes/flasks.
-
Incubate all tubes/flasks at 35°C ± 2°C, preferably in a shaking incubator to ensure aeration.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube/flask.
-
-
Serial Dilution and Plating:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS to reduce the antibiotic concentration and obtain a countable number of colonies.
-
Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates that have between 30 and 300 colonies.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the mean log10 CFU/mL versus time for each this compound concentration and the growth control.
-
A ≥ 3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity. A < 3-log10 reduction is considered bacteriostatic.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound leading to bacterial cell death.
Experimental Workflow for Time-Kill Curve Assay
References
Application Notes and Protocols for Etimicin in In Vivo Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the dosage and administration of Etimicin, a fourth-generation aminoglycoside antibiotic, for in vivo animal research. The protocols outlined below are intended to assist in the design and execution of preclinical studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Overview of this compound
This compound is a semi-synthetic derivative of gentamicin C1a, exhibiting broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] It is particularly noted for its efficacy against strains resistant to other aminoglycosides.[2][3] A key characteristic of this compound is its reportedly lower incidence of nephrotoxicity and ototoxicity compared to other aminoglycosides like gentamicin and amikacin, which is attributed to its reduced accumulation in the mitochondria of renal and cochlear cells.[4]
Data Presentation: Dosage and Administration
The following tables summarize recommended starting dosages and administration routes for this compound in common animal research models. These are based on published preclinical studies and should be optimized for specific experimental conditions.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Application | Route of Administration | Dosage Range | Study Duration | Reference(s) |
| Rat | Nephrotoxicity Assessment | Intraperitoneal (IP) | 100 mg/kg/day | 5 consecutive days | [5] |
| Pharmacokinetics | Intravenous (IV) | Single dose | Up to 24 hours post-dose | [6] | |
| Efficacy (Pyelonephritis) | Intraperitoneal (IP) | 20 - 40 mg/kg/day | 3 - 7 days | [7] | |
| Mouse | Sub-acute Toxicity | Not specified | Up to 200 mg/kg/day | 28 days | [6][8] |
| Efficacy (Sepsis) | Intravenous (IV) | 1.6 mg/kg and above | Single dose, 7-day observation | [9] | |
| Efficacy (Neutropenic Thigh Infection) | Not specified | 12 - 64 mg/kg/day | Not specified | [9] | |
| Efficacy (Cutaneous Abscess) | Intra-abscess or Intravenous (IV) | 8 mg/kg (i.a.) or 30 mg/kg (i.v.) | Single or multiple doses | [10] |
Table 2: this compound Administration Volumes for Different Routes
| Animal Model | Route | Maximum Volume per Site | Reference(s) |
| Mouse | Intravenous (IV) | 0.2 mL | |
| Intramuscular (IM) | 0.05 mL | ||
| Subcutaneous (SC) | 0.5 - 1.0 mL | ||
| Intraperitoneal (IP) | 1.0 mL | ||
| Rat | Intravenous (IV) | 0.5 mL | |
| Intramuscular (IM) | 0.1 mL | ||
| Subcutaneous (SC) | 1.0 - 2.0 mL | ||
| Intraperitoneal (IP) | 5.0 - 10.0 mL | ||
| Rabbit | Intravenous (IV) | 1.0 - 5.0 mL/kg | [11][12] |
| Intramuscular (IM) | 0.5 mL |
Experimental Protocols
Murine Model of Bacterial Sepsis and this compound Efficacy Evaluation
This protocol describes the induction of sepsis in mice using a Gram-negative bacterium and subsequent treatment with this compound to assess its therapeutic efficacy.
Materials:
-
This compound sulfate
-
Pathogenic bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), sterile
-
6-8 week old BALB/c mice
-
Syringes and needles (27-30 gauge)
-
Animal restrainers
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate the selected bacterial strain into TSB and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL).[13] The final inoculum concentration should be determined in pilot studies to induce a non-lethal but significant infection.
-
-
Induction of Sepsis:
-
Administer the bacterial suspension to mice via intravenous (IV) injection into the lateral tail vein. The typical injection volume is 0.1 mL.
-
-
This compound Administration:
-
Prepare a stock solution of this compound sulfate in sterile PBS or saline.
-
At a predetermined time post-infection (e.g., 1-2 hours), administer this compound via the desired route (e.g., IV, IP, or SC). Dosages can range from 1.6 mg/kg to 64 mg/kg depending on the infection severity and study objectives.[9]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) and mortality for a defined period (e.g., 7 days).
-
At the study endpoint, collect blood samples for bacterial load determination (CFU/mL) by plating serial dilutions on appropriate agar plates.
-
Organs such as the spleen and liver can also be harvested, homogenized, and plated to determine bacterial burden.
-
Rat Model of this compound-Induced Nephrotoxicity Assessment
This protocol details a method to evaluate the potential nephrotoxicity of this compound in a rat model.
Materials:
-
This compound sulfate
-
Wistar or Sprague-Dawley rats (male, 200-250g)
-
Sterile saline
-
Metabolic cages
-
Blood collection tubes
-
Reagents for measuring blood urea nitrogen (BUN) and serum creatinine
-
Formalin (10% neutral buffered) for tissue fixation
Protocol:
-
Animal Acclimation and Grouping:
-
Acclimate rats to laboratory conditions for at least one week.
-
Randomly assign animals to control and treatment groups.
-
-
This compound Administration:
-
Sample Collection:
-
House the rats in metabolic cages for 24-hour urine collection at baseline and at the end of the treatment period.
-
At the end of the study, collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the animals and harvest the kidneys.
-
-
Endpoint Analysis:
-
Biochemical Analysis: Measure BUN and serum creatinine levels from the collected blood samples.
-
Histopathology: Fix one kidney in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E). Examine for signs of tubular necrosis and other renal damage.
-
Oxidative Stress Markers: The other kidney can be snap-frozen for analysis of oxidative stress markers such as malondialdehyde (MDA) and glutathione (GSH).[15]
-
Visualization of Signaling Pathways and Workflows
Experimental Workflow for In Vivo Efficacy Testing
Workflow for assessing the in vivo efficacy of this compound.
Proposed Signaling Pathway for Aminoglycoside-Induced Ototoxicity and Nephrotoxicity
Aminoglycosides, including this compound, can induce toxicity through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, ultimately leading to apoptosis in hair cells of the inner ear and renal proximal tubule cells.[4][16][17][18] this compound is reported to have a lower propensity for inducing these effects compared to other aminoglycosides.[4]
References
- 1. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative antibacterial activity of a novel semisynthetic antibiotic: this compound sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms and pharmacokinetic/pharmacodynamic profiles underlying the low nephrotoxicity and ototoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elimination of this compound in rat kidneys and alterations of its cytotoxicity to tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effectiveness and Toxicity of Gentamicin in an Experimental Model of Pyelonephritis: Effect of the Time of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sub-acute toxicity study of a new aminoglycoside this compound sulphate in swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Efficacy of the Novel Aminoglycoside ACHN-490 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on pharmacokinetics and nephrotoxicity of netilmicin in rabbits using a new dosage regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of amikacin and chloramphenicol in the aqueous humor of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for inducing monomicrobial sepsis in mice with uropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effect of crocin on gentamicin-induced nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of protocatechuic acid on nephrotoxicity induced by gentamicin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. mdpi.com [mdpi.com]
Application of Etimicin in Treating Multidrug-Resistant Bacterial Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin is a fourth-generation, semi-synthetic aminoglycoside antibiotic derived from gentamicin C1a. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides. Its clinical utility is particularly noted in the treatment of multidrug-resistant (MDR) bacterial infections. These notes provide an overview of its application, efficacy data, and detailed protocols for its evaluation.
Mechanism of Action and Evasion of Resistance
Like other aminoglycosides, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds irreversibly to the 30S ribosomal subunit, specifically to the A-site of the 16S rRNA. This binding interferes with the initiation complex, causes misreading of mRNA codons, and leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.
A key advantage of this compound in the context of MDR bacteria is its ability to evade the primary mechanism of aminoglycoside resistance: enzymatic modification. Many resistant bacteria produce aminoglycoside-modifying enzymes (AMEs), such as N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs). These enzymes inactivate the antibiotic by adding chemical moieties to it. The 1-N-ethyl group on the this compound structure provides steric hindrance, which is believed to block the access of many AMEs to their target sites on the antibiotic molecule.
In Vitro Efficacy Data
This compound has demonstrated potent in vitro activity against a wide range of clinical isolates, including those resistant to other aminoglycosides. Its efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Comparative MIC Data
The following table summarizes the comparative in vitro activity of this compound against various bacterial clinical isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
| Bacterial Species | No. of Isolates | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 105 | This compound | 0.5 | 1.0 |
| Amikacin | 1.0 | 4.0 | ||
| Gentamicin | 1.0 | 2.0 | ||
| Netilmicin | 0.5 | 1.0 | ||
| Klebsiella pneumoniae | 75 | This compound | 0.5 | 1.0 |
| Amikacin | 1.0 | 4.0 | ||
| Gentamicin | 1.0 | >16 | ||
| Netilmicin | 0.5 | 4.0 | ||
| Pseudomonas aeruginosa | 55 | This compound | 1.0 | 4.0 |
| Amikacin | 4.0 | 16.0 | ||
| Gentamicin | 2.0 | 16.0 | ||
| Netilmicin | 2.0 | 8.0 | ||
| Acinetobacter baumannii | 20 | This compound | 1.0 | 2.0 |
| Amikacin | 4.0 | 8.0 | ||
| Gentamicin | 2.0 | 4.0 | ||
| Netilmicin | 1.0 | 4.0 | ||
| Staphylococcus aureus (MSSA) | 24 | This compound | 0.25 | 0.5 |
| Amikacin | 1.0 | 2.0 | ||
| Gentamicin | 0.5 | 1.0 | ||
| Netilmicin | 0.25 | 0.5 |
Data adapted from comparative studies on clinical isolates.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and safety of this compound.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of this compound against MDR bacterial isolates.
Materials:
-
This compound sulfate powder (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
MDR bacterial isolates
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound sulfate in a suitable sterile solvent (e.g., sterile water) at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test MDR bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (or a working dilution) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will create a range of this compound concentrations (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Well 11 serves as the growth control (no antibiotic).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the antibiotic concentrations will be halved.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol: Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound solution at known concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC)
-
CAMHB
-
MDR bacterial isolate prepared to a final concentration of 5 x 10⁵ CFU/mL in CAMHB
-
Sterile culture tubes
-
Incubator shaker (35°C, 150 rpm)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation: Prepare tubes containing the final bacterial inoculum in CAMHB. Add this compound to achieve the desired final concentrations (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, 4x MIC).
-
Sampling:
-
Immediately after adding the antibiotic (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial 10-fold dilutions of the aliquot in sterile saline.
-
-
Plating and Incubation: Plate 100 µL of appropriate dilutions onto agar plates. Incubate the plates at 35°C for 18-24 hours.
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time for each this compound concentration.
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Protocol: Preclinical Assessment of Nephrotoxicity and Ototoxicity
This protocol outlines a general approach for assessing this compound-induced toxicity in a rodent model (e.g., rats).
Animal Model:
-
Sprague-Dawley or Wistar rats (male and female, 8-10 weeks old).
-
Animals should be acclimatized for at least one week before the study.
Procedure for Nephrotoxicity Assessment:
-
Dosing: Administer this compound (and a vehicle control, and a positive control like gentamicin) via intramuscular or intravenous injection once daily for a specified period (e.g., 7 or 14 days) at multiple dose levels (e.g., therapeutic dose, 2x, 5x therapeutic dose).
-
Monitoring:
-
Clinical Observations: Monitor animals daily for any signs of toxicity (e.g., changes in activity, posture, respiration).
-
Body Weight: Record body weight at the start and end of the study.
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline and at the end of the treatment period. Analyze serum for blood urea nitrogen (BUN) and creatinine levels.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals.
-
Collect kidneys, weigh them, and fix them in 10% neutral buffered formalin.
-
Process the kidneys for histopathological examination (e.g., H&E staining) to assess for tubular necrosis, interstitial nephritis, and other signs of renal damage.
-
Procedure for Ototoxicity Assessment:
-
Auditory Function Testing:
-
Perform baseline Auditory Brainstem Response (ABR) testing on all animals before dosing to determine their hearing thresholds across a range of frequencies.
-
ABR measures the electrical response of the auditory pathway to sound stimuli.
-
-
Dosing: Administer this compound as described for the nephrotoxicity assessment.
-
Post-Dose Testing: Conduct ABR testing again at the end of the treatment period. An increase in the hearing threshold (a threshold shift) indicates hearing loss.
-
Histopathology: After euthanasia, collect the cochleae and fix them for histopathological analysis to assess for damage to the inner and outer hair cells.
Clinical Application and Monitoring
In clinical practice, this compound is used for severe infections, particularly those caused by MDR Gram-negative bacteria. Due to the potential for aminoglycoside-class toxicities, patient monitoring is crucial.
Clinical Monitoring Protocol:
-
Baseline Assessment: Before initiating therapy, assess the patient's renal function (serum creatinine, estimated creatinine clearance) and obtain a baseline audiogram if long-term therapy is anticipated.
-
Therapeutic Drug Monitoring (TDM):
-
Measure peak and trough serum concentrations to ensure therapeutic efficacy while minimizing toxicity.
-
Peak levels are typically measured 30-60 minutes after the end of an intravenous infusion.
-
Trough levels are measured just before the next dose.
-
-
Renal Function Monitoring: Monitor serum creatinine levels at least twice weekly during therapy. More frequent monitoring is required for patients with pre-existing renal impairment or those receiving other nephrotoxic agents.
-
Auditory and Vestibular Monitoring: For patients on prolonged therapy (>7 days), regularly inquire about symptoms of ototoxicity such as tinnitus, hearing loss, or vertigo. Periodic audiometry should be considered.
Application Notes and Protocols: Experimental Design for Etimicin Synergy Studies with Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating innovative therapeutic strategies. Combination therapy, utilizing two or more antibiotics, is a promising approach to enhance efficacy, combat resistance, and reduce dose-related toxicity. Etimicin, a fourth-generation aminoglycoside antibiotic, functions by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis.[1] Beta-lactam antibiotics, a broad class including penicillins, cephalosporins, and carbapenems, inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[2][3]
The combination of an aminoglycoside and a beta-lactam has long been a cornerstone in treating severe bacterial infections, often resulting in synergistic activity. This synergy is primarily attributed to the ability of beta-lactams to damage the bacterial cell wall, thereby increasing its permeability and facilitating the uptake of the aminoglycoside.[4] These application notes provide a comprehensive guide to the experimental design and detailed protocols for evaluating the synergistic potential of this compound with various beta-lactam antibiotics against clinically relevant bacterial pathogens.
Mechanism of Synergy: A Signaling Pathway Perspective
The synergistic interaction between this compound and beta-lactam antibiotics is a well-documented phenomenon. The primary mechanism involves the disruption of the bacterial cell wall by the beta-lactam, which in turn enhances the intracellular uptake of this compound. In Gram-negative bacteria, beta-lactams traverse the outer membrane through porin channels, such as OmpF and OmpC, to reach the periplasmic space where they inhibit PBPs involved in peptidoglycan synthesis.[5][6][7][8] This inhibition weakens the cell wall, leading to increased permeability and facilitating the passage of aminoglycosides like this compound into the cytoplasm, where they can bind to their ribosomal target.
Experimental Design and Protocols
A robust experimental design is crucial for accurately assessing antibiotic synergy. The following protocols for checkerboard assays and time-kill curve analysis are standard methods for in vitro synergy testing.
Checkerboard Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
-
Materials:
-
This compound sulfate powder
-
Beta-lactam antibiotic powder (e.g., ceftazidime, imipenem, piperacillin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Antibiotic Dilution:
-
Prepare stock solutions of this compound and the chosen beta-lactam in a suitable solvent and then dilute in CAMHB.
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Create serial twofold dilutions of this compound along the rows (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Create serial twofold dilutions of the beta-lactam along the columns (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. Determine the MIC of each drug alone and in combination.
-
FIC Index Calculation:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)
-
FIC Index = FIC of this compound + FIC of Beta-lactam
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal activity of antibiotic combinations over time.
-
Materials:
-
Same as for the checkerboard assay, plus:
-
Tryptic Soy Agar (TSA) plates
-
Shaking incubator
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in CAMHB and adjust the turbidity to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Experimental Setup: Prepare flasks with CAMHB containing:
-
No antibiotic (growth control)
-
This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
Beta-lactam alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
This compound and beta-lactam in combination (at the same sub-inhibitory concentrations)
-
-
Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate at 37°C with shaking.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each flask.
-
Viable Cell Count: Perform serial tenfold dilutions of each aliquot in sterile saline and plate onto TSA plates. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL against time for each condition.
-
-
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2 log10 change in CFU/mL by the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
-
Data Presentation
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results.
Table 1: Checkerboard Synergy Testing of this compound and Beta-Lactams against P. aeruginosa ATCC 27853
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 4 | |||
| Ceftazidime | 8 | |||
| This compound + Ceftazidime | 1 (this compound) + 2 (Ceftazidime) | 0.5 | Synergy | |
| Imipenem | 2 | |||
| This compound + Imipenem | 1 (this compound) + 0.5 (Imipenem) | 0.5 | Synergy | |
| Piperacillin | 16 | |||
| This compound + Piperacillin | 2 (this compound) + 4 (Piperacillin) | 0.75 | Additive |
Note: The data presented in this table is illustrative and based on typical results for aminoglycoside-beta-lactam combinations. Actual results may vary.
Table 2: Time-Kill Analysis of this compound and Ceftazidime against S. aureus ATCC 29213
| Treatment (at 0.5 x MIC) | Log10 CFU/mL at 0 hr | Log10 CFU/mL at 24 hr | Log10 Reduction at 24 hr |
| Growth Control | 5.7 | 8.9 | -3.2 (growth) |
| This compound | 5.7 | 5.5 | 0.2 |
| Ceftazidime | 5.7 | 5.1 | 0.6 |
| This compound + Ceftazidime | 5.7 | 2.8 | 2.9 |
Note: The data presented in this table is illustrative. Synergy is indicated by the ≥ 2 log10 reduction in CFU/mL for the combination compared to the most active single agent (Ceftazidime).
Conclusion
The protocols and experimental designs outlined in these application notes provide a robust framework for investigating the synergistic potential of this compound with beta-lactam antibiotics. The checkerboard assay offers a quantitative measure of synergy through the FIC index, while time-kill curve analysis provides a dynamic view of the bactericidal effects of the combination. By employing these standardized methods, researchers can effectively evaluate novel antibiotic combinations, contributing to the development of new therapeutic strategies to combat multidrug-resistant bacteria. It is recommended to include a panel of recent clinical isolates in addition to reference strains to ensure the clinical relevance of the findings.
References
- 1. Experimental and Clinical Approaches to Preventing Aminoglycoside-Induced Ototoxicity: A Scoping Review [mdpi.com]
- 2. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Early effects of beta-lactams on aminoglycoside uptake, bactericidal rates, and turbidimetrically measured growth inhibition in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How β-Lactam Antibiotics Enter Bacteria: A Dialogue with the Porins | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. How β-Lactam Antibiotics Enter Bacteria: A Dialogue with the Porins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of Porins and β-Lactamase in Outer Membrane Vesicles on the Hydrolysis of β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Etimicin stability and proper storage conditions for laboratory use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability of etimicin sulfate and detailed protocols for its proper storage and handling in a laboratory setting. The information is intended to ensure the integrity and reliability of experimental results when using this fourth-generation aminoglycoside antibiotic.
Introduction to this compound
This compound is a novel semisynthetic aminoglycoside antibiotic with potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1][2] Its mechanism of action, like other aminoglycosides, involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[3][4][5][6] Due to its high efficacy and comparatively low toxicity, this compound is a valuable tool in both clinical and research settings.[7][8][9]
Chemical and Physical Properties
-
Chemical Name: O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1->6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1->4)]-2-deoxy-N1-ethyl-D-streptamine sulfate
-
Molecular Formula: C₂₁H₄₃N₅O₇·H₂SO₄
-
Appearance: White to off-white solid.[10]
-
Solubility: Soluble in water (H₂O) at 100 mg/mL with the aid of sonication.
Proper Storage Conditions
Maintaining the stability of this compound is crucial for its efficacy. The following storage conditions are recommended for laboratory use.
This compound Sulfate Powder (Neat Compound)
For long-term storage, this compound sulfate powder should be kept in a tightly sealed container at 4°C and protected from moisture.
This compound Stock Solutions
The stability of this compound in solution is dependent on the storage temperature and solvent. For aqueous stock solutions, the following storage conditions are recommended:
-
Short-term storage (up to 1 month): Store at -20°C.
-
Long-term storage (up to 6 months): Store at -80°C.
It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Stability in Biological Matrices
This compound has demonstrated good stability in human serum samples under typical laboratory handling and storage conditions. This is particularly relevant for pharmacokinetic and pharmacodynamic studies.
-
Room Temperature (25°C): Stable for up to 18 hours.
-
Frozen (-30°C and -80°C): Stable for at least 60 days.
-
Freeze-Thaw Cycles: Stable for at least four freeze-thaw cycles from -80°C to room temperature.
Quantitative Stability Data Summary
The following tables summarize the known stability data for this compound under various conditions.
Table 1: Stability of this compound Sulfate Powder
| Condition | Temperature | Duration | Recommendations |
| Long-term Storage | 4°C | > 1 year | Keep sealed and protected from moisture. |
Table 2: Stability of this compound in Aqueous Solution
| Condition | Temperature | Duration | Recommendations |
| Short-term Storage | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
| Long-term Storage | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
Table 3: Stability of this compound in Human Serum
| Condition | Temperature | Duration | Notes |
| Bench-top | 25°C | 18 hours | Allows for sample processing time. |
| Long-term | -30°C | 60 days | |
| Long-term | -80°C | 60 days | |
| Freeze-Thaw | -80°C to 25°C | 4 cycles |
Experimental Protocols
The following protocols provide methodologies for preparing this compound solutions and assessing their stability.
Protocol for Preparation of this compound Stock Solution (10 mg/mL)
Materials:
-
This compound sulfate powder
-
Sterile, nuclease-free water
-
Ultrasonic water bath
-
Sterile conical tubes
-
0.22 µm syringe filter
Procedure:
-
Weigh the required amount of this compound sulfate powder in a sterile conical tube.
-
Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 10 mg/mL.
-
Vortex briefly to suspend the powder.
-
Place the tube in an ultrasonic water bath and sonicate until the this compound sulfate is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes for storage at -20°C or -80°C.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. These studies involve subjecting the drug to more extreme conditions than those used for accelerated stability testing.
General Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
-
Expose the solution to various stress conditions as outlined below.
-
At specified time points, withdraw samples and neutralize the stressor if necessary.
-
Analyze the samples using a validated stability-indicating method (e.g., HPLC-UV or LC-MS/MS) to determine the remaining concentration of this compound and to detect the formation of degradation products.
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ to the this compound solution and store at room temperature, protected from light.
-
Thermal Degradation: Incubate the this compound solution at 60°C in a temperature-controlled oven.
-
Photostability: Expose the this compound solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[11][12] A dark control sample should be stored under the same conditions but protected from light.
Visualization of Pathways and Workflows
Mechanism of Action of Aminoglycosides
This compound, as an aminoglycoside, exerts its bactericidal effect by targeting the bacterial ribosome, leading to the inhibition of protein synthesis.
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Testing
A systematic workflow is crucial for obtaining reliable stability data.
Caption: Workflow for this compound stability testing.
Logical Relationship of Stability Factors
Several environmental factors can influence the stability of this compound. Understanding these relationships is key to proper handling and storage.
Caption: Factors influencing this compound stability.
References
- 1. Comparative antibacterial activity of a novel semisynthetic antibiotic: this compound sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. youtube.com [youtube.com]
- 7. amsbio.com [amsbio.com]
- 8. researchgate.net [researchgate.net]
- 9. A new aminoglycoside this compound shows low nephrotoxicity and ototoxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C21H43N5O7 | CID 9912913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for Quality Control and Purity Assessment of Etimicin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin sulfate is a semi-synthetic, broad-spectrum aminoglycoside antibiotic derived from gentamicin C1a.[1][2][3] It is effective against both Gram-positive and Gram-negative bacteria and is used in the treatment of various serious infections.[1][2][3][4] Due to the potential for nephrotoxicity and ototoxicity associated with aminoglycosides, rigorous quality control and purity assessment of this compound sulfate are crucial to ensure its safety and efficacy.[5][6] This document provides detailed application notes and protocols for the quality control and purity assessment of this compound sulfate for research purposes.
The primary analytical techniques for this compound sulfate analysis include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Pulsed Amperometric Detection (PAD), Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), and Mass Spectrometry (MS).[2][7][8][9][10] These methods are essential for separating this compound from its related substances and degradation products.
Impurity Profiling
A number of impurities in this compound sulfate have been identified, arising from the manufacturing process and degradation. These impurities can include starting materials, intermediates, by-products, and degradation products.[7] Some of the identified impurities include gentamicin C1a, 1-N-ethyl garamine, and various N-ethylated derivatives of gentamicin and this compound.[1][11] Comprehensive impurity profiling is critical as different impurities may have varying toxicological profiles and antimicrobial potency.[2]
Data Presentation: Quantitative Analytical Method Parameters
The following tables summarize key quantitative data for the analytical methods used in the quality control of this compound sulfate.
Table 1: HPLC-PAD Method Parameters for this compound Sulfate Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.25 to 25 µg/mL | [2] |
| Coefficient of Determination (r²) | 0.9993 | [2] |
| Limit of Detection (LOD) | S/N ratio of 3 | [2] |
| Limit of Quantitation (LOQ) | S/N ratio of 10 | [2] |
| Precision (RSD of peak area) | 0.373% (for six injections) | [2] |
Table 2: LC-MS/MS Bioanalytical Method Parameters for this compound in Human Serum and Urine
| Parameter | Serum | Urine | Reference |
| Linearity Range | 50.0–20000 ng/mL | 50.0–10000 ng/mL | [12][13] |
| Regression Coefficient (R²) | >0.99 | >0.99 | [12][13] |
| LLOQ Accuracy (%RE) | Within ±20% | Within ±20% | [12] |
| QC Accuracy (%RE) | Within ±15% | Within ±15% | [12] |
Table 3: HILIC-CAD Method Parameters for Impurity Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.5–50 µg/mL | [10] |
| Coefficient of Determination (R²) | >0.999 | [10] |
| Recovery | 99.03%–101.22% | [10] |
| Precision (RSD) | <2.5% (intra-day and inter-day) | [10] |
Experimental Protocols
Protocol 1: Purity and Impurity Analysis of this compound Sulfate by HPLC with Pulsed Amperometric Detection (HPLC-PAD)
This protocol is based on the method described in the China Pharmacopoeia (ChP) for the analysis of this compound sulfate and its related impurities.[2]
1. Materials and Reagents:
-
This compound sulfate reference standard and sample
-
Netilmicin sulfate reference standard (for system suitability)
-
Sodium sulfate
-
Trifluoroacetic acid (TFA)
-
Pentafluoropropanoic acid (PFPA)
-
Sodium hydroxide (50% w/w)
-
Acetonitrile (HPLC grade)
-
Deionized (DI) water (18.2 MΩ·cm)
2. Eluent Preparation (for 2 L):
- Prepare a 10-fold concentrated eluent by dissolving 30 g of sodium sulfate in ~200 mL of DI water with sonication.
- In a fume hood, add 456 g of TFA and 15.6 g of PFPA to the solution.
- Add 320 g of 50% (w/w) NaOH and adjust the volume to approximately 1800 mL with DI water.
- Adjust the pH to 3.5 with 50% (w/w) NaOH.
- Bring the total weight to 2350 g with DI water.
- To prepare the final eluent, weigh 235 g of the 10-fold concentrated eluent, add 63.2 g of acetonitrile, and bring the volume to 2 L with DI water.
- Degas the eluent by sparging with helium.
3. Standard and Sample Preparation:
-
This compound Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of this compound sulfate reference standard in the eluent.
-
Working Standard Solutions: Prepare dilutions from the stock solution to the desired concentrations (e.g., 25 µg/mL for assay, and a series for linearity) using the eluent.
-
Sample Stock Solution (1 mg/mL): Dissolve 43 mg of the this compound sulfate sample in 25 mL of eluent.[2]
-
Sample Solution (a) for Impurity Analysis (0.25 mg/mL): Dilute 5 mL of the sample stock solution to 20 mL with eluent.[2]
-
Sample Solution (b) for Assay (25 µg/mL): Dilute 2 mL of sample solution (a) to 20 mL with eluent.[2]
-
Sample Solution (c) for Impurity Analysis (2.5 µg/mL): Dilute 2 mL of sample solution (b) to 20 mL with eluent.[2]
4. Chromatographic Conditions:
-
HPLC System: A biocompatible HPLC system equipped with a pulsed amperometric detector.
-
Column: Thermo Scientific™ Dionex™ IonPac™ AmG-3µm C18 column or equivalent.[2]
-
Flow Rate: As per column manufacturer's recommendation (typically 0.5-1.0 mL/min).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 20 µL.
-
Detector: Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode.
-
Post-Column Reagent: NaOH solution delivered via a post-column pump to raise the pH before detection.
5. Data Analysis:
-
Identify the this compound peak based on the retention time of the reference standard.
-
Quantify the purity of this compound sulfate by comparing the peak area of the sample to that of the standard.
-
Identify and quantify impurities by comparing their peak areas to the peak area of a diluted this compound standard or by using the area percent method, applying appropriate response factors if known.
Protocol 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general framework for the identification of unknown impurities in this compound sulfate.
1. Materials and Reagents:
-
This compound sulfate sample
-
Acetonitrile (LC-MS grade)
-
Formic acid or other suitable mobile phase modifier
-
Water (LC-MS grade)
2. Sample Preparation:
-
Dissolve the this compound sulfate sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration appropriate for LC-MS analysis (e.g., 0.1-1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. Chromatographic and Mass Spectrometric Conditions:
-
LC System: An LC system coupled to a mass spectrometer (e.g., ion trap or TOF).
-
Column: A C18 column resistant to basic pH or a HILIC column may be used.[7][10]
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A gradient from low to high organic content.
-
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical scale).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for aminoglycosides.[7]
-
MS Analysis:
4. Data Analysis:
-
Extract the mass-to-charge ratios (m/z) of the detected impurity peaks.
-
Analyze the fragmentation patterns from the MS/MS spectra to propose structures for the impurities.[7]
-
Compare the fragmentation patterns with those of known related substances and the parent drug.[7]
Logical Relationship of Quality Control Steps
The overall quality control of this compound sulfate involves a series of interconnected steps to ensure the final product meets the required specifications.
Conclusion
The quality control and purity assessment of this compound sulfate are critical for ensuring its safe and effective use in research and drug development. The protocols and data presented here provide a comprehensive guide for researchers to establish robust analytical procedures. The use of hyphenated techniques like LC-MS is invaluable for the detailed characterization of impurities, which is essential for understanding the complete profile of the drug substance. Adherence to these quality control principles will contribute to the generation of reliable and reproducible research data.
References
- 1. PlumX [plu.mx]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Comparative antibacterial activity of a novel semisynthetic antibiotic: this compound sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound Sulfate used for? [synapse.patsnap.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. lcms.cz [lcms.cz]
- 7. Impurity profiling of this compound sulfate by liquid chromatography ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of this compound sulfate by liquid chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Quantitative analysis of the impurities in this compound using hydrophilic interaction liquid chromatography coupled with charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and structure characterization of related impurities in this compound sulfate by LC/ESI-MS(n) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Development and validation of two bioanalysis methods for the determination of this compound in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]
- 13. Development and validation of two bioanalysis methods for the determination of this compound in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Etimicin in Human Serum and Urine by LC-MS/MS
Introduction
Etimicin is a fourth-generation aminoglycoside antibiotic with potent activity against both Gram-negative and Gram-positive bacteria.[1][2][3] Its favorable safety profile makes it a valuable therapeutic agent.[1][2][3] To support clinical trials and therapeutic drug monitoring, a robust and reliable bioanalytical method for the quantification of this compound in biological matrices is essential. This application note describes a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human serum and urine. The described methods are simple, rapid, and suitable for high-throughput analysis in a clinical or research setting.[1][2][3]
Principle
This method utilizes protein precipitation for serum samples and a simple dilution for urine samples to extract this compound and an internal standard (IS).[1][2][3] The processed samples are then analyzed by reverse-phase liquid chromatography coupled with a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) of the parent and product ion transitions for both this compound and the IS.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Deuterated this compound (or other suitable internal standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonia solution
-
Acetic acid
-
Human serum (drug-free)
-
Human urine (drug-free)
Instrumentation
-
Liquid Chromatograph: A system capable of delivering a stable flow rate.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex Qtrap 5500).[1][2][3]
-
Analytical Column: Waters XTerra MS C18, 2.1 x 150 mm, 3.5 µm.[1][2][3]
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Waters XTerra MS C18 (2.1 x 150 mm, 3.5 µm)[1][2][3] |
| Mobile Phase A | Water:Ammonia Solution:Acetic Acid (96:3.6:0.2, v/v/v)[1][2][3] |
| Mobile Phase B | Methanol[1][2][3] |
| Elution Mode | Isocratic (50% A: 50% B)[1][2][3] |
| Flow Rate | 0.35 mL/min[1][2][3] |
| Column Temperature | 40°C[1][2][3] |
| Autosampler Temp. | 10°C[2] |
| Injection Volume | 10 µL[2] |
| Run Time | 5 minutes[1][2][3] |
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | Internal Standard (IS) |
| Ionization Mode | Positive ESI[1][2][3] | Positive ESI |
| MRM Transition (m/z) | 478.280 → 191.110[1][4] | 247.100 → 204.197[1][4] |
| Declustering Potential (DP) | 180 V[2] | 100 V[2] |
| Entrance Potential (EP) | 8 V[2] | 8 V[2] |
| Collision Energy (CE) | 36 V[2] | 29 V[2] |
| Collision Cell Exit Potential (CXP) | 14 V[2] | 14 V[2] |
| Gas 1 (nebulizer gas) | 55 psi[2] | 55 psi[2] |
| Gas 2 (heater gas) | 55 psi[2] | 55 psi[2] |
| Curtain Gas | 35 psi[2] | 35 psi[2] |
| Source Temperature | 550°C[2] | 550°C[2] |
Sample Preparation
Serum Sample Preparation Workflow
Caption: Serum sample preparation workflow.
Urine Sample Preparation Workflow
Caption: Urine sample preparation workflow.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., water:methanol 50:50, v/v).
-
Prepare working standard solutions by serially diluting the stock solution.
-
Spike blank human serum and urine with the working standard solutions to prepare calibration curve (CC) standards and quality control (QC) samples.
Table 3: Calibration Curve and QC Sample Concentrations
| Sample Type | Matrix | Concentration Range (ng/mL) | QC Levels (ng/mL) |
| CC & QC | Serum | 50.0 - 20,000[1] | LLOQ: 50.0, LQC: 150, MQC: 1,500, HQC: 15,000[1] |
| CC & QC | Urine | 50.0 - 10,000[1] | LLOQ: 50.0, LQC: 150, MQC: 750, HQC: 7,500[1] |
Method Validation
The bioanalytical method was validated according to regulatory guidelines. The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Bioanalytical Method Validation Workflow
Caption: Logical workflow for bioanalytical method validation.
Validation Results Summary
Table 4: Linearity and Range
| Matrix | Range (ng/mL) | Correlation Coefficient (r²) |
| Serum | 50.0 - 20,000[1] | >0.99 |
| Urine | 50.0 - 10,000[1] | >0.99 |
Table 5: Accuracy and Precision for Serum QC Samples
| QC Level | Conc. (ng/mL) | Intra-batch Accuracy (%RE) | Intra-batch Precision (%RSD) | Inter-batch Accuracy (%RE) | Inter-batch Precision (%RSD) |
| LLOQ | 50.0 | -6.0 to 0.2 | 9.3 to 10.8 | -6.0 to 0.2 | 9.3 to 10.8 |
| LQC | 150 | -5.3 to 10.8 | 2.6 to 7.7 | -5.3 to 10.8 | 2.6 to 7.7 |
| MQC | 1,500 | -5.3 to 10.8 | 2.6 to 7.7 | -5.3 to 10.8 | 2.6 to 7.7 |
| HQC | 15,000 | -5.3 to 10.8 | 2.6 to 7.7 | -5.3 to 10.8 | 2.6 to 7.7 |
| Acceptance criteria: %RE within ±20% for LLOQ and ±15% for other QCs; %RSD ≤20% for LLOQ and ≤15% for other QCs.[1] |
Table 6: Accuracy and Precision for Urine QC Samples
| QC Level | Conc. (ng/mL) | Intra-batch Accuracy (%RE) | Intra-batch Precision (%RSD) | Inter-batch Accuracy (%RE) | Inter-batch Precision (%RSD) |
| LLOQ | 50.0 | -6.0 to 0.2 | 9.3 to 10.8 | -6.0 to 0.2 | 9.3 to 10.8 |
| LQC | 150 | -5.3 to 10.8 | 2.6 to 7.7 | -5.3 to 10.8 | 2.6 to 7.7 |
| MQC | 750 | -5.3 to 10.8 | 2.6 to 7.7 | -5.3 to 10.8 | 2.6 to 7.7 |
| HQC | 7,500 | -5.3 to 10.8 | 2.6 to 7.7 | -5.3 to 10.8 | 2.6 to 7.7 |
| Acceptance criteria: %RE within ±20% for LLOQ and ±15% for other QCs; %RSD ≤20% for LLOQ and ≤15% for other QCs.[1] |
Table 7: Recovery and Matrix Effect
| Matrix | QC Level | This compound Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Serum | LQC, MQC, HQC | 79.0 - 89.5[1] | 97.0[1] | Minimal and consistent |
| Urine | LQC, MQC, HQC | 101.4 - 105.6[1] | 101.7[1] | 82.8 - 93.3[1] |
Table 8: Stability of this compound in Human Serum and Urine
| Matrix | Stability Condition | Duration | Result |
| Serum | Room Temperature (25°C) | 18 hours[1] | Stable |
| Freeze-Thaw Cycles (-80°C to 25°C) | 4 cycles[1] | Stable | |
| Processed Sample (10°C) | 72 hours[1] | Stable | |
| Long-term (-30°C and -80°C) | 60 days[1] | Stable | |
| Urine | Room Temperature (25°C) | 24 hours[1] | Stable |
| Freeze-Thaw Cycles (-80°C to 25°C) | 5 cycles[1] | Stable | |
| Processed Sample (10°C) | 68 hours[1] | Stable | |
| Long-term (-30°C and -80°C) | 120 days[1] | Stable | |
| Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.[1] |
Conclusion
The LC-MS/MS methods described here for the quantification of this compound in human serum and urine are simple, sensitive, and reliable.[1][3] The validation results demonstrate that these methods meet the acceptance criteria for bioanalytical method validation and are suitable for supporting pharmacokinetic studies and therapeutic drug monitoring of this compound.[1] The short run time allows for high-throughput analysis, making these methods efficient for large sample batches.
References
- 1. Development and validation of two bioanalysis methods for the determination of this compound in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and validation of two bioanalysis methods for the determination of this compound in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Etimicin Administration in Clinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimicin, a fourth-generation aminoglycoside antibiotic, offers a potent therapeutic option against a broad spectrum of bacterial infections, including those caused by resistant strains.[1][2] Its clinical utility is further enhanced by a favorable safety profile, exhibiting lower incidences of ototoxicity and nephrotoxicity compared to earlier-generation aminoglycosides like gentamicin.[3][4] This document provides detailed application notes and protocols for the administration of this compound in clinical research settings, focusing on intravenous and intramuscular routes. The information presented is intended to guide researchers in designing and executing clinical studies involving this compound.
Data Presentation: Pharmacokinetic Parameters
The route of administration significantly influences the pharmacokinetic profile of this compound. Below is a summary of key pharmacokinetic parameters for intravenous administration based on a clinical trial in healthy Chinese volunteers.[5] Currently, detailed pharmacokinetic data for intramuscular administration in humans is not widely available in the cited literature.
| Pharmacokinetic Parameter | Intravenous Administration (Single Dose) | Intravenous Administration (Multiple Doses) |
| Dose | 100 mg | 150 mg |
| Cmax (ng/mL) | 6,910 | 11,800 |
| Tmax | End of 1-h infusion | End of 1-h infusion |
| T½ (h) | 2.89 | 2.56 |
| CL (L/h) | 7.50 | 6.53 |
| AUC (ng·h/mL) | Not Reported | Not Reported |
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration. [5] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T½: Elimination half-life; CL: Clearance; AUC: Area under the concentration-time curve.
Experimental Protocols
Intravenous (IV) Infusion Administration Protocol
This protocol is a general guideline for the intravenous administration of this compound in a clinical research setting and should be adapted to specific study requirements.
1. Patient Screening and Preparation:
-
Obtain informed consent.
-
Conduct a thorough medical history and physical examination.
-
Assess renal and auditory function as a baseline.
-
Ensure adequate hydration of the subject.
2. Dosage and Preparation:
-
The recommended adult dose for urinary tract or systemic infections is 0.1-0.15 g administered twice daily (every 12 hours).[4]
-
Reconstitute the lyophilized this compound sulfate with a suitable diluent (e.g., 100 ml of Sodium Chloride Injection or 5% Dextrose Injection).[4]
-
Visually inspect the solution for particulate matter and discoloration prior to administration.
3. Administration:
-
Administer the diluted this compound solution via intravenous infusion over a period of 1 hour.[4]
-
Monitor the patient for any signs of acute adverse reactions during and after the infusion.
4. Pharmacokinetic Sampling:
-
Collect blood samples at predetermined time points to characterize the pharmacokinetic profile. A typical schedule might include samples taken pre-dose, at the end of the 1-hour infusion, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-infusion.
5. Safety Monitoring:
-
Monitor renal function (e.g., serum creatinine, BUN) and auditory function (e.g., audiometry) throughout the study.
-
Record all adverse events.
Intramuscular (IM) Injection Administration Protocol
While specific pharmacokinetic data for IM administration of this compound is limited in the available literature, this route is an alternative when intravenous access is problematic.[1] The following is a general protocol.
1. Patient Screening and Preparation:
-
Follow the same screening and preparation procedures as for intravenous administration.
2. Dosage and Preparation:
-
The dosage for intramuscular injection should be determined by the specific clinical trial protocol.
-
Reconstitute the this compound sulfate powder with a sterile diluent suitable for intramuscular injection.
3. Administration:
-
Administer the injection deep into a large muscle mass (e.g., gluteus medius, ventrogluteal muscle, or vastus lateralis) to minimize local pain and irritation.
-
Rotate injection sites for subsequent doses.
4. Pharmacokinetic Sampling:
-
Collect blood samples at time points appropriate for characterizing absorption and elimination following intramuscular injection. A suggested schedule could include pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-injection.
5. Safety Monitoring:
-
Monitor for local site reactions (e.g., pain, swelling, redness) in addition to systemic safety parameters as outlined for intravenous administration.
Signaling Pathways and Mechanism of Reduced Toxicity
This compound, like other aminoglycosides, exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis.[1] A key advantage of this compound is its reduced potential for ototoxicity and nephrotoxicity compared to other aminoglycosides such as gentamicin.[3][4] The precise mechanisms for this improved safety profile are still under investigation, but it is suggested to be related to its minimal oxidative potential.[3]
Aminoglycoside-Induced Ototoxicity Pathway
The following diagram illustrates the general signaling pathway for aminoglycoside-induced ototoxicity. This compound is believed to have a reduced impact on this pathway, contributing to its lower ototoxicity.
Caption: General signaling pathway of aminoglycoside-induced ototoxicity.
Aminoglycoside-Induced Nephrotoxicity Pathway
The diagram below outlines the general mechanism of aminoglycoside-induced nephrotoxicity. This compound's lower nephrotoxic potential is likely due to a decreased accumulation and subsequent damage in the renal proximal tubule cells.
Caption: General mechanism of aminoglycoside-induced nephrotoxicity.
Experimental Workflow for a Comparative Pharmacokinetic Study
The following diagram outlines a logical workflow for a clinical study comparing the pharmacokinetics of intravenous and intramuscular administration of this compound.
Caption: Workflow for a comparative pharmacokinetic study of this compound.
References
- 1. What is this compound Sulfate used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. Frontiers | Development and validation of two bioanalysis methods for the determination of this compound in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Etimicin Resistance in Bacteria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at overcoming Etimicin resistance in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it effective against some aminoglycoside-resistant bacteria?
A1: this compound is a fourth-generation, semi-synthetic aminoglycoside antibiotic derived from gentamicin C1a.[1][2] Its chemical structure is modified to be a poor substrate for many common aminoglycoside-modifying enzymes (AMEs), which are the primary cause of resistance to older aminoglycosides.[3] This allows this compound to maintain antibacterial activity against strains that are resistant to other aminoglycosides like gentamicin and amikacin.[4][5]
Q2: What are the main mechanisms of bacterial resistance to this compound?
A2: While this compound is designed to evade many AMEs, resistance can still emerge. The primary mechanisms include:
-
Enzymatic Modification: Certain AMEs, such as some N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), can still modify and inactivate this compound, albeit often less efficiently than other aminoglycosides.[3][6]
-
Reduced Permeability and Efflux: Changes in the bacterial cell membrane that limit the uptake of this compound or the overexpression of efflux pumps that actively remove the drug from the cell can contribute to resistance.
-
Target Site Modification: Alterations in the 16S rRNA, the binding site of aminoglycosides on the bacterial ribosome, can reduce the binding affinity of this compound, leading to resistance.
Q3: How can I determine if a bacterial strain is resistant to this compound due to the presence of AME genes?
A3: The most direct method is to screen for the presence of known AME genes using Polymerase Chain Reaction (PCR). Multiplex PCR assays can simultaneously detect several common AME genes, such as those encoding for AAC, APH, and ANT enzymes.
Q4: What are some strategies to overcome this compound resistance in my experiments?
A4: Key strategies include:
-
Combination Therapy: Using this compound in combination with other antibiotics, such as beta-lactams, can have a synergistic effect. Beta-lactams can damage the bacterial cell wall, potentially increasing the uptake of this compound.
-
AME Inhibitors: While not yet widely available for all AMEs, the development and use of inhibitors that block the activity of resistance-conferring enzymes is a promising approach.
-
Novel Adjuvants: Investigating compounds that can disrupt other resistance mechanisms, such as efflux pump inhibitors, can help restore this compound's efficacy.
Troubleshooting Guides
MIC Determination Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent MIC values for control strains | 1. Improper inoculum preparation (too high or too low density).2. Contamination of the culture.3. Incorrect antibiotic concentration.4. Variation in incubation conditions (time, temperature). | 1. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.2. Streak the inoculum on an agar plate to check for purity.3. Verify the stock solution concentration and the dilution series.4. Use a calibrated incubator and adhere strictly to the recommended incubation time. |
| No bacterial growth in the growth control well | 1. Inoculum was not added to the well.2. The bacterial culture is not viable. | 1. Repeat the assay, ensuring all wells are properly inoculated.2. Culture the bacterial stock on a fresh agar plate to confirm viability. |
| Skipped wells or trailing endpoints | 1. Presence of a resistant subpopulation (heteroresistance).2. The antibiotic may be bacteriostatic at lower concentrations and bactericidal at higher concentrations. | 1. Re-culture the bacteria from the trailing wells and repeat the MIC assay to confirm heteroresistance.2. Read the MIC at the lowest concentration that completely inhibits visible growth. |
Checkerboard Synergy Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in FIC index between replicates | 1. Inaccurate pipetting, especially during serial dilutions.2. Inconsistent inoculum density across wells.3. Edge effects in the microtiter plate leading to evaporation. | 1. Use calibrated pipettes and ensure proper mixing at each dilution step.2. Ensure the bacterial suspension is homogenous before inoculating the plate.3. Fill the outer wells with sterile broth to maintain humidity and do not use them for experimental data. |
| Antagonistic effect observed when synergy is expected | 1. Incorrect calculation of the FIC index.2. The combination of antibiotics is truly antagonistic for the tested strain.3. One of the antibiotics may induce the expression of a resistance mechanism against the other. | 1. Double-check the MIC of each antibiotic alone and in combination, and recalculate the FIC index.2. Consider the possibility of a true antagonistic interaction.3. Investigate the expression of relevant resistance genes in the presence of each antibiotic individually and in combination. |
PCR for AME Gene Detection
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No amplification of the target gene(s) | 1. Poor quality or insufficient quantity of template DNA.2. Incorrect primer design or degraded primers.3. Suboptimal PCR cycling conditions (annealing temperature, extension time).4. Presence of PCR inhibitors in the DNA sample. | 1. Quantify the DNA and assess its purity (A260/A280 ratio).2. Verify primer sequences and check for degradation on a gel.3. Optimize the annealing temperature using a gradient PCR.4. Dilute the DNA template to reduce the concentration of inhibitors. |
| Non-specific bands on the agarose gel | 1. The annealing temperature is too low.2. Primers have secondary binding sites on the bacterial genome.3. High concentration of primers leading to primer-dimer formation. | 1. Increase the annealing temperature in increments of 2-3°C.2. Redesign primers to be more specific to the target gene.3. Reduce the primer concentration in the PCR reaction. |
Quantitative Data
Table 1: In Vitro Activity of this compound and Comparator Aminoglycosides against Susceptible Clinical Isolates
| Organism (Number of Isolates) | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli (78) | This compound | 0.5 | 1 |
| Amikacin | 1 | 4 | |
| Netilmicin | 0.5 | 2 | |
| Gentamicin | 0.5 | 2 | |
| Klebsiella pneumoniae (65) | This compound | 0.5 | 1 |
| Amikacin | 1 | 2 | |
| Netilmicin | 0.5 | 1 | |
| Gentamicin | 0.5 | 2 | |
| Pseudomonas aeruginosa (55) | This compound | 2 | 4 |
| Amikacin | 4 | 8 | |
| Netilmicin | 4 | 16 | |
| Gentamicin | 2 | 8 | |
| Staphylococcus aureus (52) | This compound | 0.25 | 0.5 |
| Amikacin | 2 | 4 | |
| Netilmicin | 0.5 | 1 | |
| Gentamicin | 0.25 | 1 |
Data adapted from a comparative study on the antibacterial activity of this compound.[2]
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index for Synergy
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
The FIC index is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[7][8][9]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and other tested antibiotics. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute antibiotic A horizontally and antibiotic B vertically. The final plate should contain wells with each antibiotic alone and all possible combinations.
-
Inoculum Preparation and Inoculation: Prepare and add the bacterial inoculum as described in the MIC protocol.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well that shows no growth. The FIC Index is the sum of the FICs for both drugs. The lowest FIC index is reported as the result for the combination.
Protocol 3: Multiplex PCR for Detection of AME Genes
-
DNA Extraction: Extract genomic DNA from the bacterial isolates.
-
Primer Design: Use validated primers for the target AME genes (e.g., aac(6')-Ib, aph(3')-IIIa, ant(4')-Ia).
-
PCR Amplification: Perform multiplex PCR using a master mix containing the extracted DNA, primer pairs for all target genes, dNTPs, Taq polymerase, and reaction buffer.
-
Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes.
-
30-35 Cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 45 seconds (optimize for specific primer sets).
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 7 minutes.
-
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel to identify the presence and size of the amplified genes.
Signaling Pathways and Experimental Workflows
Caption: Strategies to counteract key this compound resistance mechanisms in bacteria.
Caption: Workflow for evaluating strategies against this compound-resistant bacteria.
Caption: Regulation of aminoglycoside resistance via a two-component system.
References
- 1. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aminoglycoside resistance-promoting AmgRS envelope stress-responsive two-component system in Pseudomonas aeruginosa is zinc-activated and protects cells from zinc-promoted membrane damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the aac(6')-Ib gene encoding an aminoglycoside 6'-N-acetyltransferase in Pseudomonas aeruginosa BM2656 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A two-component regulatory system interconnects resistance to polymyxins, aminoglycosides, fluoroquinolones, and β-lactams in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of the aac(6′)-Ib-cr Gene in Class 1 Integrons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dickwhitereferrals.com [dickwhitereferrals.com]
- 9. Ecology, more than antibiotics consumption, is the major predictor for the global distribution of aminoglycoside-modifying enzymes | eLife [elifesciences.org]
Etimicin Antimicrobial Susceptibility Testing: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etimicin. Our aim is to help you achieve accurate and reproducible Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fourth-generation, semi-synthetic aminoglycoside antibiotic derived from gentamicin.[1] It exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative bacteria.[2][3] The primary mechanism of action for this compound, like other aminoglycosides, involves binding to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of non-functional proteins and ultimately, bacterial cell death.[2]
Q2: My this compound MIC values are consistently higher than expected. What are the possible causes?
Several factors can lead to elevated MIC values. A systematic review of your experimental setup is recommended. Common causes include:
-
Inaccurate Inoculum Density: An inoculum concentration that is too high is a frequent cause of falsely elevated MICs.
-
This compound Degradation: Improper storage or handling of the this compound stock solution can lead to reduced potency.
-
Media Composition: The type and composition of the growth media can significantly impact the activity of aminoglycosides. For instance, high concentrations of divalent cations (Ca²⁺ and Mg²⁺) in Mueller-Hinton Broth can interfere with this compound's action.
-
Prolonged Incubation: Extending the incubation period beyond the recommended 16-20 hours can sometimes result in breakthrough growth, leading to a higher apparent MIC.[4]
Q3: I am observing variability and poor reproducibility in my MIC/MBC results. What should I check?
Inconsistent results in MIC and MBC testing are often due to subtle variations in experimental conditions.[5][6] Key areas to investigate include:
-
Standardization of Inoculum: Ensure a consistent and standardized inoculum is used for every experiment, typically adjusted to a 0.5 McFarland standard.[7]
-
Pipetting Accuracy: Small errors in serial dilutions of this compound or in dispensing the bacterial inoculum can lead to significant variability.
-
Incubation Conditions: Verify that the incubator maintains a stable temperature (typically 35 ± 2°C) and atmosphere.[7]
-
Quality Control: Regularly test reference bacterial strains with known this compound MIC values to ensure the reliability of your materials and methods.
Q4: Can I use a different growth medium than Mueller-Hinton Broth (MHB)?
For standardized MIC testing, cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium according to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9] Using other media can alter the MIC values due to differences in nutrient content, pH, and cation concentration, which can affect both bacterial growth and antibiotic activity.[10]
Q5: How do I properly prepare and store this compound stock solutions?
This compound sulfate is soluble in water.[11] For consistent results, it is crucial to follow these guidelines:
-
Solvent: Use sterile, deionized water to prepare stock solutions.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL) that can be further diluted to working concentrations.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C for long-term stability. A working solution stored at 2-8°C should ideally be used within a short period.[11][12]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during this compound MIC and MBC testing.
Table 1: Troubleshooting Common Issues in this compound MIC/MBC Assays
| Observed Problem | Potential Cause | Recommended Action |
| No bacterial growth in positive control wells | Inoculum was not viable or was not added. | Verify the viability of the bacterial culture. Repeat the assay, ensuring the inoculum is added to the positive control wells. |
| Growth in negative control (sterility) wells | Contamination of the growth medium or reagents. | Use fresh, sterile Mueller-Hinton Broth. Ensure aseptic technique throughout the procedure. |
| MIC values are consistently too low | Inoculum density is too low. | Prepare a fresh inoculum and standardize it to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) before final dilution.[7] |
| Inconsistent results across replicates | Pipetting errors during serial dilution or inoculation. | Calibrate pipettes regularly. Use fresh tips for each dilution step. Ensure thorough mixing at each step. |
| "Skipped" wells (growth at a higher concentration than a well with no growth) | Contamination of a single well or pipetting error. | Repeat the assay with careful attention to aseptic technique and pipetting accuracy. |
| MBC is equal to the MIC | This is possible for some bactericidal agents, but may indicate an issue. | Ensure complete removal of the antibiotic during subculturing to the agar plate for MBC determination. Verify the initial inoculum count. |
| No colonies on MBC plates, even at low concentrations | The volume transferred for subculturing was too small or the inoculum was not viable. | Ensure the correct volume is plated (typically 10 µL).[7] Verify the viability of the initial culture. |
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound sulfate in sterile water.
-
Perform two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL, with concentrations covering the expected MIC range.
-
-
Inoculum Preparation:
-
From an overnight culture on an agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plate at 37°C for 16-24 hours.[8]
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[8]
-
Protocol 2: Determination of this compound MBC
The MBC test is performed as a subsequent step to the MIC test.
-
Subculturing:
-
From each well in the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.[7]
-
Spot-plate each aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours, or until colonies are visible in the growth control.
-
-
MBC Determination:
-
Count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[13]
-
Visual Guides
This compound's Mechanism of Action
Caption: Mechanism of action of this compound in a bacterial cell.
Standard MIC/MBC Experimental Workflow
Caption: Workflow for determining MIC and MBC of this compound.
Troubleshooting Logic for Inconsistent MIC Results
Caption: Decision tree for troubleshooting variable MIC results.
References
- 1. Mechanisms and pharmacokinetic/pharmacodynamic profiles underlying the low nephrotoxicity and ototoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound Sulfate used for? [synapse.patsnap.com]
- 3. Which generation of antibiotic does this compound belong to? [en.cnys.com]
- 4. litfl.com [litfl.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. idstewardship.com [idstewardship.com]
- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. emerypharma.com [emerypharma.com]
optimizing Etimicin concentration for effective in vitro cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Etimicin concentration for effective in vitro cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in mammalian cells?
This compound sulfate is a fourth-generation aminoglycoside antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to bacterial cell death.[2] While its main target is bacteria, at high concentrations, this compound can affect mammalian cells. The primary mechanism of aminoglycoside-induced cytotoxicity in mammalian cells involves the induction of apoptosis, potentially through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[3] However, this compound is noted for having lower nephrotoxicity and ototoxicity compared to other aminoglycosides like gentamicin.[3][4][5]
Q2: What is a recommended starting concentration for this compound in my cell line?
The optimal concentration of this compound is highly cell-type dependent and must be determined empirically. A direct universal starting concentration is not recommended as sensitivity to aminoglycosides can vary significantly between different mammalian cell lines.[6] It is crucial to perform a dose-response experiment, often called a "kill curve," to determine the cytotoxic profile of this compound on your specific cell line.[][8][9][10][11] This will help you identify a concentration range that is non-toxic and suitable for your experimental goals.
Q3: How do I prepare and store an this compound stock solution?
Proper preparation and storage are vital for maintaining the efficacy of your this compound stock solution.
-
Solubility: this compound sulfate is soluble in water.
-
Preparation: To prepare a stock solution, dissolve this compound sulfate powder in sterile, nuclease-free water to a desired concentration (e.g., 10-50 mg/mL). Ensure the powder is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Storage: Aliquot the sterile stock solution into smaller volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage. Aminoglycosides like this compound are hygroscopic and should be stored in a desiccator in their powdered form.
Q4: Can this compound affect cellular signaling pathways in mammalian cells?
Yes, like other aminoglycosides, this compound has the potential to influence cellular signaling pathways, particularly at higher concentrations. Aminoglycoside treatment has been shown to impact pathways related to inflammation, stress response, and apoptosis.[12][13] For example, they can modulate the production of inflammatory cytokines.[14] If your research involves studying specific signaling pathways, it is essential to first determine a non-cytotoxic concentration range for this compound in your cell line to avoid confounding effects from cellular stress and death.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed after this compound treatment. | This compound concentration is too high and is causing cytotoxicity. | Perform a dose-response experiment (kill curve) to determine the IC50 and a suitable non-toxic concentration for your cell line. Refer to the Protocol: Determining the Optimal this compound Concentration . |
| The cell line is particularly sensitive to aminoglycosides. | Test a much lower range of concentrations in your dose-response experiment. | |
| No observable effect of this compound on cells. | This compound concentration is too low. | Increase the concentration of this compound. Ensure your dose-response curve covers a wide range of concentrations. |
| The cell line may be resistant to the effects of this compound. | Confirm the activity of your this compound stock solution. Consider if this resistance is a factor in your experimental model. | |
| Incorrect preparation or storage of this compound stock solution. | Prepare a fresh stock solution following the recommended protocol. | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Ensure consistent cell seeding density across all experiments as cell confluence can affect drug sensitivity. |
| Fluctuation in incubation time with this compound. | Maintain a consistent incubation time for all experiments. | |
| Contamination of cell culture. | Regularly check for and address any microbial contamination. |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration (Kill Curve)
This protocol outlines the steps to determine the minimum concentration of this compound required to kill non-transfected or non-transduced cells, which is essential for establishing a suitable working concentration for your experiments.[][8][9][10][11]
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound sulfate
-
Multi-well tissue culture plates (24- or 96-well)
-
Sterile water for reconstitution
-
0.22 µm syringe filter
Procedure:
-
Cell Seeding:
-
Preparation of this compound Dilutions:
-
Prepare a series of this compound dilutions in complete culture medium. A wide concentration range is recommended for the initial experiment (e.g., 0, 1, 5, 10, 25, 50, 100, 250, 500, 1000 µg/mL).
-
Include a "no antibiotic" control.
-
-
Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the prepared this compound-containing medium to the respective wells.
-
Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
Monitoring and Medium Change:
-
Assessment of Cell Viability:
-
At the end of the incubation period, assess cell viability using a standard method such as the MTT assay or Trypan Blue exclusion assay.
-
-
Data Analysis:
-
Plot cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.[15] This will help you select a sub-lethal concentration for your experiments.
-
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19]
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1% NP-40, 4 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
MTT Addition:
-
Solubilization:
-
Absorbance Measurement:
Protocol: Trypan Blue Exclusion Assay for Cell Viability
The Trypan Blue exclusion assay is a simple method to differentiate viable from non-viable cells.[21][22][23][24][25]
Materials:
-
Cell suspension after this compound treatment
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Sample Preparation:
-
Incubation:
-
Cell Counting:
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the central grid.
-
-
Calculation:
-
Calculate the percentage of viable cells using the formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100 [23]
-
Data Presentation
Table 1: Example of a Dose-Response Experiment Setup for this compound
| Well Row | This compound Concentration (µg/mL) | Replicates |
| A | 0 (Control) | 3 |
| B | 1 | 3 |
| C | 5 | 3 |
| D | 10 | 3 |
| E | 25 | 3 |
| F | 50 | 3 |
| G | 100 | 3 |
| H | 250+ | 3 |
Table 2: Interpreting Cell Viability Results
| % Viability | Interpretation | Recommendation |
| >90% | Minimal to no cytotoxicity. | Concentration is likely safe for non-cytotoxic studies. |
| 70-90% | Mild cytotoxicity. | May be acceptable for some short-term experiments. Caution is advised. |
| 50-70% | Moderate cytotoxicity. | Concentration is approaching the IC50. Not recommended for non-cytotoxic studies. |
| <50% | High cytotoxicity. | Concentration is above the IC50. Unsuitable for most non-cytotoxic applications. |
Visual Guides
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting unexpected cytotoxicity.
Caption: Simplified this compound-induced cytotoxicity pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative antibacterial activity of a novel semisynthetic antibiotic: this compound sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new aminoglycoside this compound shows low nephrotoxicity and ototoxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sub-acute toxicity study of a new aminoglycoside this compound sulphate in swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Inflammatory properties of antibiotic-treated bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. merckmillipore.com [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. bds.berkeley.edu [bds.berkeley.edu]
- 20. researchgate.net [researchgate.net]
- 21. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 22. brd.nci.nih.gov [brd.nci.nih.gov]
- 23. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 25. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing Etimicin degradation during experiments
Welcome to the Technical Support Center for Etimicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a fourth-generation aminoglycoside antibiotic known for its potent activity against a broad spectrum of bacteria, including strains resistant to other aminoglycosides.[1] Maintaining the stability of this compound during experiments is crucial as degradation can lead to a loss of therapeutic efficacy and the formation of potentially toxic byproducts.
Q2: What are the primary factors that can cause this compound degradation?
Based on the general behavior of aminoglycoside antibiotics, this compound degradation can be induced by several factors, including:
-
pH: Both acidic and alkaline conditions can promote hydrolysis of the glycosidic bonds.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, may induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the modification of functional groups.
Q3: How should I store my this compound stock solutions and samples?
For short-term storage (days to weeks), it is recommended to keep this compound solutions at 0-4°C and protected from light. For long-term storage (months to years), freezing at -20°C or -80°C is advisable.[2] One study demonstrated that this compound in human serum and urine is stable for at least 60 and 120 days, respectively, when stored at -80°C.
Q4: What are the common signs of this compound degradation in my experiments?
Signs of degradation can include:
-
A decrease in the expected peak area of this compound in your chromatogram.
-
The appearance of new, unexpected peaks in the chromatogram, which may correspond to degradation products.
-
A loss of biological activity in your assays.
-
A change in the physical appearance of the solution, such as color change or precipitation.
Q5: What analytical methods are suitable for monitoring this compound stability?
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound and detecting its degradation products.[3][4] Due to the lack of a strong UV chromophore in aminoglycosides, detection methods like pulsed amperometric detection (PAD) or derivatization to introduce a fluorophore or chromophore are often employed with HPLC.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of this compound peak intensity in HPLC analysis. | Degradation due to improper storage. | - Verify that stock solutions and samples were stored at the recommended temperature and protected from light. - Prepare fresh stock solutions and re-analyze. |
| Degradation during sample preparation. | - Minimize the time samples are kept at room temperature. - Avoid high temperatures during sample processing steps like solvent evaporation. - Ensure the pH of all solutions is within a stable range for this compound. | |
| Degradation in the analytical system. | - Check the pH of the mobile phase. - Ensure the column temperature is not excessively high. | |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | - Conduct a forced degradation study (see protocols below) to intentionally generate degradation products and confirm their retention times. - Use mass spectrometry to identify the mass-to-charge ratio of the unknown peaks and deduce their structures. |
| Contamination. | - Analyze a blank sample (matrix without this compound) to rule out contamination from solvents or reagents. - Ensure proper cleaning of all glassware and equipment. | |
| Inconsistent results in biological assays. | Variable degradation of this compound between experiments. | - Standardize all experimental conditions, including incubation times, temperatures, and light exposure. - Prepare fresh this compound solutions for each experiment from a properly stored stock. - Include a positive control with a known stable concentration of this compound. |
Proposed Degradation Pathways
While specific degradation products of this compound are not extensively documented in publicly available literature, based on the known chemistry of aminoglycosides, the following degradation pathways are plausible:
Hydrolytic Degradation (Acidic and Alkaline Conditions)
The glycosidic bonds connecting the amino sugar rings in this compound are susceptible to hydrolysis under both acidic and alkaline conditions. This cleavage would break the molecule into its constituent parts: the 2-deoxystreptamine core and the attached amino sugars.
Caption: Proposed hydrolytic degradation pathway of this compound.
Oxidative Degradation
The primary and secondary amino groups and hydroxyl groups on the this compound molecule are susceptible to oxidation, for instance by hydrogen peroxide. This can lead to a variety of oxidation products and potentially ring cleavage.
Caption: Proposed oxidative degradation pathway of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method. It is crucial to run a control sample (this compound in the same solvent, protected from the stress condition) for each experiment.
Caption: Workflow for a comprehensive forced degradation study.
| Stress Condition | Protocol | Notes |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in 0.1 M HCl. 2. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). 3. At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH. 4. Dilute with mobile phase to the desired concentration for analysis. | The goal is to achieve 5-20% degradation. Adjust time and temperature if degradation is too fast or too slow. |
| Alkaline Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH. 2. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). 3. At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl. 4. Dilute with mobile phase to the desired concentration for analysis. | Similar to acid hydrolysis, aim for 5-20% degradation and adjust conditions as needed. |
| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of this compound in 3% hydrogen peroxide. 2. Store at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours). 3. At each time point, withdraw an aliquot and dilute with mobile phase for analysis. | The reaction can be stopped by adding a quenching agent like sodium bisulfite if necessary, but this may interfere with analysis. Direct dilution is often sufficient. |
| Thermal Degradation | Solution: 1. Prepare a 1 mg/mL solution of this compound in water or a suitable buffer. 2. Incubate at 80°C in a sealed vial for a specified time (e.g., 24, 48, 72 hours). 3. Cool to room temperature and dilute for analysis. Solid State: 1. Place a known amount of this compound powder in a vial. 2. Heat at 80°C for a specified time. 3. Cool, dissolve in a known volume of solvent, and analyze. | Monitor for physical changes like color change or melting. |
| Photolytic Degradation | 1. Prepare a 1 mg/mL solution of this compound in a photostable, transparent container. 2. Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). 3. A dark control sample should be stored under the same conditions but protected from light. 4. Analyze the exposed and dark control samples. | The use of a validated photostability chamber is recommended. |
Protocol 2: Stability-Indicating LC-MS/MS Method for this compound
This protocol provides a starting point for developing a stability-indicating LC-MS/MS method. Method optimization and validation are essential.
| Parameter | Recommendation |
| Column | C18 column (e.g., 2.1 x 150 mm, 3.5 µm) |
| Mobile Phase | A: Water with a modifier (e.g., 0.1% formic acid or a volatile buffer like ammonium acetate). B: Acetonitrile or Methanol. A gradient elution is often necessary to separate degradation products. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 - 10 µL |
| MS Detection | Electrospray Ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) for quantification of this compound. Full scan or product ion scan for identification of unknown degradation products. |
| MRM Transition for this compound | To be determined by direct infusion of an this compound standard. |
Quantitative Data Summary
The following table summarizes stability data for this compound from a published study. This data can be used as a benchmark for your own experiments.
Table 1: Stability of this compound in Human Serum and Urine
| Matrix | Storage Condition | Duration | Stability |
| Human Serum | Room Temperature (~25°C) | 18 hours | Stable |
| -30°C | 60 days | Stable | |
| -80°C | 60 days | Stable | |
| Freeze-Thaw Cycles (-80°C to 25°C) | 4 cycles | Stable | |
| Human Urine | Room Temperature (~25°C) | 24 hours | Stable |
| -30°C | 120 days | Stable | |
| -80°C | 120 days | Stable | |
| Freeze-Thaw Cycles (-80°C to 25°C) | 5 cycles | Stable |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation studies to ensure the stability of this compound under their specific experimental conditions. The proposed degradation pathways are based on the general chemistry of aminoglycosides and have not been exhaustively confirmed for this compound.
References
- 1. The pH-dependent influence of aminoglycoside antibiotics on iodohippurate accumulation in rabbit renal cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical Transformation of Aminoglycoside Antibiotics in Simulated Natural Waters - East China Normal University [pure.ecnu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
addressing poor solubility of Etimicin sulfate in specific solvents
Welcome to the Technical Support Center for Etimicin Sulfate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound sulfate in various solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound sulfate in water?
This compound sulfate is a water-soluble aminoglycoside antibiotic.[1] Published data indicates that its solubility in water can reach up to 100 mg/mL, although achieving this concentration may require sonication.[2] Commercially available preparations also include solutions at concentrations such as 100,000 units/100ml (equivalent to 1 mg/mL).[3]
Q2: I am observing low solubility of this compound sulfate in an organic solvent. Is this expected?
Yes, this is expected. While this compound sulfate is highly soluble in water, its solubility in common organic solvents is generally poor. This is a characteristic feature of aminoglycoside antibiotics. For instance, related aminoglycosides such as Gentamicin sulfate are practically insoluble in alcohol and other organic solvents.[4][5] Neomycin sulfate and Amikacin sulfate also exhibit very limited solubility in solvents like ethanol, methanol, and DMSO.[6][7][8][9][10]
Q3: How does pH affect the solubility of this compound sulfate?
The solubility of this compound sulfate, like other aminoglycosides, is pH-dependent. Generally, aminoglycosides exhibit enhanced solubility in acidic conditions. A patent for an this compound sulfate injection formulation describes the use of pH regulators to adjust the pH to a range of 4.0 to 6.5 to improve its solubility.[3] At alkaline pH values, the solubility of aminoglycosides can decrease.[11]
Q4: Can I use co-solvents to improve the solubility of this compound sulfate?
While co-solvents are a common strategy to enhance the solubility of poorly soluble compounds, their effectiveness for this compound sulfate in aqueous solutions may be limited due to its hydrophilic nature. However, for specific formulations, a co-solvent system might be developed. For parenteral formulations of other aminoglycosides, water is the primary solvent used.[12]
Q5: What is the stability of this compound sulfate in aqueous solutions?
This compound sulfate is relatively stable in aqueous solutions.[3] For comparison, Gentamicin sulfate solutions have been shown to be stable across a wide pH range (2-14) at room temperature.[5] Generally, aminoglycosides demonstrate excellent long-term stability in aqueous solutions, such as saline, even at physiological temperatures (37°C).[13]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation of this compound sulfate in a prepared solution. | - The concentration exceeds the solubility limit in the chosen solvent.- The pH of the solution is not optimal for solubility.- The temperature of the solution has decreased, reducing solubility. | - Refer to the solubility data table below. If using an organic solvent, consider that solubility is likely very low.- Adjust the pH of the aqueous solution to a more acidic range (e.g., pH 4.0-6.5) using a suitable buffer or acid.- Gently warm the solution and/or use sonication to aid dissolution. Maintain the working temperature. |
| Difficulty dissolving this compound sulfate powder. | - Inadequate mixing or agitation.- The solvent is not appropriate for this compound. | - Use vigorous vortexing or sonication to facilitate dissolution in water.[2]- Confirm that you are using an aqueous solvent. This compound sulfate has very poor solubility in most organic solvents. |
| Cloudiness or haze in the solution after initial dissolution. | - The solution may be supersaturated.- Presence of insoluble impurities. | - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities.- Prepare a fresh solution at a slightly lower concentration. |
Data Presentation
Table 1: Solubility of this compound Sulfate and Other Aminoglycosides in Common Solvents
| Compound | Water | Methanol | Ethanol | DMSO | DMF |
| This compound sulfate | Up to 100 mg/mL (with sonication)[2] | Data not available (Expected to be very low) | Data not available (Expected to be very low) | Data not available (Expected to be very low) | Data not available (Expected to be very low) |
| Gentamicin sulfate | 50 mg/mL[5] | Practically insoluble[4] | Practically insoluble[4][14] | Practically insoluble[4] | Data not available |
| Neomycin sulfate | Freely soluble[15] | 0.225 mg/mL[6] | 0.095 mg/mL[6] | Insoluble[7] | Data not available |
| Amikacin sulfate | Very soluble[16] | Practically insoluble | Practically insoluble[10][16] | Insoluble[8] | Data not available |
Note: Due to the limited availability of specific quantitative solubility data for this compound sulfate in organic solvents, data for other structurally similar aminoglycosides are provided for reference and indicate an expected trend of poor solubility.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound Sulfate in Water
Objective: To prepare a high-concentration aqueous stock solution of this compound sulfate.
Materials:
-
This compound sulfate powder
-
Sterile, deionized water
-
Sterile conical tube or vial
-
Vortex mixer
-
Sonicator bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound sulfate powder in a sterile container.
-
Add the calculated volume of sterile, deionized water to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of water to 100 mg of powder).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the container in a sonicator bath and sonicate until the solution becomes clear. This may take several minutes.
-
Once dissolved, filter the solution through a sterile 0.22 µm syringe filter to ensure sterility and remove any potential microparticulates.
-
Store the stock solution at the recommended temperature (typically 2-8°C for short-term storage or -20°C for long-term storage).
Protocol 2: Enhancing this compound Sulfate Solubility using pH Adjustment
Objective: To increase the solubility of this compound sulfate in an aqueous buffer system by modifying the pH.
Materials:
-
This compound sulfate powder
-
Sterile, deionized water
-
Sterile buffer solution (e.g., 0.1 M citrate buffer or phosphate buffer)
-
Sterile solutions of 0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Calibrated pH meter
-
Sterile labware
Procedure:
-
Prepare a slurry of this compound sulfate in the desired aqueous buffer at a concentration slightly higher than its expected solubility.
-
While continuously stirring the solution, slowly add 0.1 M HCl dropwise to lower the pH.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the acid until the this compound sulfate is fully dissolved. A target pH range of 4.0 to 6.5 is recommended based on formulation patents for this compound sulfate injections.[3]
-
Record the final pH at which complete dissolution occurs.
-
If necessary, adjust the final volume with the buffer to achieve the desired final concentration.
-
Filter the final solution through a sterile 0.22 µm syringe filter.
Visualizations
Mechanism of Action of this compound Sulfate
This compound sulfate, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 30S ribosomal subunit.
Caption: Mechanism of action of this compound sulfate.
Experimental Workflow for Solubility Enhancement
The following workflow outlines the general steps for addressing poor solubility of this compound sulfate in an experimental setting.
Caption: Troubleshooting workflow for this compound sulfate solubility.
References
- 1. echemi.com [echemi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN1569010A - this compound sulfate preparation and its preparing method - Google Patents [patents.google.com]
- 4. Gentamicin sulfate | 1405-41-0 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mpbio.com [mpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Description and Solubility - N [drugfuture.com]
- 10. digicollections.net [digicollections.net]
- 11. The pH-dependent influence of aminoglycoside antibiotics on iodohippurate accumulation in rabbit renal cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parenteral aminoglycoside therapy. Selection, administration and monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uspbpep.com [uspbpep.com]
- 15. uspharmacist.com [uspharmacist.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Refining HPLC-ELSD Methods for Improved Etimicin Impurity Analysis
Welcome to the technical support center for the analysis of Etimicin and its impurities using High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this analytical technique, providing troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC-ELSD analysis of this compound impurities.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram shows significant peak tailing or fronting for this compound and its impurities. What are the potential causes and how can I resolve this?
Answer:
Poor peak shape is a common issue in the HPLC analysis of basic compounds like aminoglycosides. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound and its impurities, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 2.5-3.5) using an acid like trifluoroacetic acid (TFA) will protonate the silanol groups, reducing their interaction with the protonated analytes.
-
Solution 2: Use an End-Capped Column: Employ a column that is "end-capped," where the residual silanol groups are chemically bonded with a small, inert compound.
-
Solution 3: Increase Ion-Pairing Agent Concentration: A higher concentration of the ion-pairing agent can more effectively mask the silanol groups.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
-
Solution: Reduce the concentration of the sample being injected. Prepare a dilution series to find the optimal concentration that gives a good signal without overloading the column.
-
-
Inappropriate Mobile Phase Composition: The choice and concentration of the organic modifier and ion-pairing agent are critical.
-
Solution: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Optimize the concentration of the ion-pairing agent (e.g., TFA or pentafluoropropionic acid - PFPA) as this can significantly impact peak shape.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is as weak as chromatographically possible and inject the smallest possible volume.
-
Problem 2: Poor Resolution Between this compound and its Impurities
Question: I am struggling to separate this compound from a known impurity, or two impurities are co-eluting. How can I improve the resolution?
Answer:
Achieving adequate resolution is key for accurate impurity profiling. This compound is a semi-synthetic derivative of gentamicin C1a, and its impurities are often structurally very similar.[1] The elution order of related compounds, such as the gentamicin C components, is typically C1a, C2 isomers, and then C1.[2] Understanding this can help in targeted method development.
Strategies to Enhance Resolution:
-
Optimize the Ion-Pairing Agent: The type and concentration of the ion-pairing agent can alter the selectivity of the separation.
-
Solution 1: Change the Ion-Pairing Agent: If using TFA, consider switching to a stronger ion-pairing agent like PFPA or heptafluorobutyric acid (HFBA). These can provide different selectivities.
-
Solution 2: Adjust the Concentration: Systematically vary the concentration of the ion-pairing agent in the mobile phase.
-
-
Modify the Organic Component of the Mobile Phase:
-
Solution 1: Change the Organic Solvent: Switching between acetonitrile and methanol can significantly alter the elution pattern and improve resolution.
-
Solution 2: Adjust the Gradient Slope: If using a gradient elution, a shallower gradient will provide more time for the separation to occur, often leading to better resolution.
-
-
Adjust the Column Temperature:
-
Solution: Increasing the column temperature can improve efficiency and may change the selectivity of the separation. Experiment with temperatures in the range of 30-50°C. Be aware that higher temperatures can sometimes reduce column lifetime.
-
-
Select a Different Stationary Phase:
-
Solution: If resolution cannot be achieved on a standard C18 column, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase. For highly polar aminoglycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase ion-pair chromatography.[3]
-
Problem 3: High Baseline Noise and Low Sensitivity
Question: The baseline in my chromatogram is very noisy, making it difficult to detect and quantify low-level impurities. What steps can I take to improve the signal-to-noise ratio?
Answer:
High baseline noise is a frequent challenge with ELSD, as it is a universal detector that is sensitive to any non-volatile components in the mobile phase.
Troubleshooting Steps for Baseline Noise:
-
Mobile Phase Purity: The most common source of noise in ELSD is impurities in the mobile phase solvents and additives.
-
Solution 1: Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and freshly prepared mobile phases.
-
Solution 2: Filter the Mobile Phase: Filter all mobile phases through a 0.22 µm or 0.45 µm filter before use.
-
Solution 3: Ensure Complete Dissolution of Additives: Make sure that any salts or ion-pairing agents are fully dissolved in the mobile phase.
-
-
Mobile Phase Degassing: Dissolved gases can outgas in the detector, leading to baseline instability.
-
Solution: Thoroughly degas the mobile phase using an inline degasser, helium sparging, or sonication under vacuum.
-
-
ELSD Parameter Optimization: The detector settings have a direct impact on sensitivity and noise. The three key parameters are the nebulizer temperature, the evaporator (drift tube) temperature, and the gas flow rate.
-
Solution: Systematically optimize these parameters. A good starting point for aminoglycosides is a drift tube temperature of around 110°C and a nitrogen flow rate of 2.8 L/min.[4] Adjust these settings to maximize the signal-to-noise ratio for your specific analytes and mobile phase.
-
-
System Contamination: Contamination from previous analyses can leach into the system and cause a noisy baseline.
-
Solution: Thoroughly flush the HPLC system, including the injector and detector, with a strong solvent to remove any contaminants.
-
Frequently Asked Questions (FAQs)
Q1: Why is ELSD used for this compound analysis instead of a standard UV detector?
A1: this compound and its related impurities are aminoglycosides, which lack a significant UV-absorbing chromophore. This makes them very difficult to detect with sufficient sensitivity using a UV detector. ELSD is a universal detector that can detect any analyte that is less volatile than the mobile phase, making it well-suited for the analysis of these compounds.[5]
Q2: I am having trouble with the reproducibility of my results with ELSD. What could be the cause?
A2: Poor reproducibility with ELSD can be a significant issue.[3] Several factors can contribute to this:
-
Fluctuations in ELSD parameters: Small changes in the nebulizer and evaporator temperatures or the gas flow rate can affect the detector response. Ensure these parameters are stable throughout your analytical run.
-
Mobile phase composition variability: Prepare fresh mobile phase for each batch of analysis and ensure accurate and consistent preparation.
-
Non-linear response: The response of the ELSD is non-linear. Ensure that you are using a multi-point calibration curve and that your samples and standards fall within the validated range of the curve.
Q3: Can I use gradient elution with an ELSD?
A3: Yes, gradient elution is compatible with ELSD. Since the mobile phase is evaporated before detection, changes in the mobile phase composition during the gradient do not cause the baseline drift that is often seen with refractive index detectors. However, it is important to ensure that all solvents and additives used in the gradient are of high purity to avoid a noisy baseline.
Q4: Are there alternative detectors to ELSD for this compound impurity analysis?
A4: Yes, other universal detectors can be used. A Charged Aerosol Detector (CAD) is often considered a more sensitive and reproducible alternative to ELSD for the analysis of aminoglycosides.[3][6] Pulsed Amperometric Detection (PAD) is another highly sensitive technique that can be used for the direct detection of aminoglycosides without derivatization.[1]
Q5: What are common ion-pairing agents used for this compound analysis?
A5: Volatile perfluorinated carboxylic acids are commonly used as ion-pairing agents for the analysis of aminoglycosides by HPLC-ELSD or HPLC-MS. The most common are trifluoroacetic acid (TFA) and pentafluoropropionic acid (PFPA).[1] These agents form ion pairs with the positively charged analytes, increasing their retention on a reversed-phase column.
Experimental Protocols
Key Experiment 1: Sample and Standard Preparation
Objective: To prepare this compound sulfate samples and standards for impurity analysis.
Materials:
-
This compound sulfate reference standard and sample
-
HPLC-grade water
-
Mobile phase (as per the developed method)
Procedure:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound sulfate in the mobile phase to achieve the desired concentration. For example, dissolve 25 mg of the sample in 25 mL of the eluent.[7]
-
Working Standard/Sample Solution for Impurity Profiling (e.g., 0.25 mg/mL): Dilute the stock solution with the mobile phase to a suitable concentration for impurity analysis. For example, dilute 5 mL of the 1 mg/mL stock solution to 20 mL with the eluent.[1]
-
Sensitivity Solution (e.g., 2.5 µg/mL): Further dilute the working solution to a concentration near the limit of quantification to verify the sensitivity of the method. For instance, perform a 1:100 dilution of the 0.25 mg/mL solution.[1]
-
Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
-
Storage: Store all prepared solutions in a refrigerator until analysis.[1]
Key Experiment 2: HPLC-ELSD Method Parameters
Objective: To provide a starting point for the development and optimization of an HPLC-ELSD method for this compound impurity analysis.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven
-
Evaporative Light-Scattering Detector
Chromatographic Conditions (Example):
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.2 M Trifluoroacetic Acid (TFA) in water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic, e.g., 94% A : 6% B |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| ELSD Drift Tube Temp. | 60°C - 110°C |
| ELSD Nebulizer Gas | Nitrogen |
| ELSD Gas Pressure | 3.5 bar |
Note: These are starting parameters and should be optimized for your specific application and instrumentation.
Quantitative Data Summary
The following tables summarize typical performance data for HPLC-based methods for aminoglycoside analysis. Note that the non-linear nature of the ELSD response means that a logarithmic or polynomial calibration curve is often required.
Table 1: Typical Method Validation Parameters for Aminoglycoside Analysis
| Parameter | Typical Value/Range | Notes |
| Linearity Range | 2.0 - 200 µg/mL | For ELSD, a logarithmic transformation (log[response] vs log[concentration]) often yields a linear relationship with r > 0.99. |
| Limit of Detection (LOD) | 0.2 - 0.7 mg/kg | This is highly dependent on the specific compound, matrix, and detector settings. |
| Precision (RSD) | < 15% | For intra-day and inter-day precision. |
| Recovery | 61.2% - 104.0% | Can vary depending on the sample matrix and extraction procedure. |
Data compiled from a study on the simultaneous determination of aminoglycoside antibiotics in feeds.[8]
Table 2: Comparison of Detector Sensitivity for Aminoglycoside Impurity Analysis
| Detector | Number of Impurities Detected (Apramycin example) | Relative Sensitivity |
| ELSD | 3 | Lower |
| CAD | 7 | Higher |
Data from a comparative study on apramycin impurity analysis. With 20 µg of apramycin sulfate on the column, CAD detected more impurities at a signal-to-noise ratio > 3 than ELSD.[6]
Visualizations
Caption: A logical workflow for troubleshooting common HPLC-ELSD issues.
Caption: An experimental workflow for this compound impurity analysis by HPLC-ELSD.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scispace.com [scispace.com]
- 3. Quantitative analysis of the impurities in this compound using hydrophilic interaction liquid chromatography coupled with charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Analysis of the response factors of different aminoglycoside antibiotics detected by evaporative light-scattering detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mitigating Etimicin-Induced Nephrotoxicity in Animal Models
Welcome to the technical support center for researchers investigating etimicin-induced nephrotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your animal model experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced nephrotoxicity?
This compound, like other aminoglycoside antibiotics, induces nephrotoxicity primarily through its accumulation in the proximal tubule epithelial cells of the kidneys.[1][2] This accumulation leads to a cascade of detrimental effects, with oxidative stress playing a central role.[3][4] The generation of reactive oxygen species (ROS) damages cellular components, including mitochondria, leading to mitochondrial dysfunction, inflammation, and ultimately apoptosis (programmed cell death) and necrosis of renal tubular cells.[4][5]
Q2: What are the typical dosages and administration routes for inducing this compound nephrotoxicity in rats?
While this compound is noted for its lower nephrotoxicity compared to other aminoglycosides like gentamicin, experimental models still require appropriate dosing to induce measurable kidney injury.[5] Based on related aminoglycoside studies, a common approach in a rat model would be intraperitoneal (i.p.) injection. For gentamicin-induced nephrotoxicity models, which are widely studied, dosages often range from 80 mg/kg/day to 100 mg/kg/day for 7 to 8 consecutive days.[3][6][7] Researchers should perform dose-response studies to determine the optimal this compound dosage for their specific experimental goals.
Q3: What are the key biomarkers to assess this compound-induced nephrotoxicity?
Both traditional and novel biomarkers are used to assess kidney function and damage.
-
Serum Biomarkers:
-
Urinary Biomarkers:
-
Tissue Biomarkers (from kidney homogenates):
-
Oxidative Stress Markers: Malondialdehyde (MDA) as an indicator of lipid peroxidation, and levels of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH).[7]
-
Q4: What are the main signaling pathways involved in this compound-induced nephrotoxicity and its mitigation?
The primary pathway implicated in this compound-induced nephrotoxicity is oxidative stress . This compound can lead to an overproduction of Reactive Oxygen Species (ROS), causing cellular damage.
A key protective pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[6][10] Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and CAT.[10][11] Many mitigation strategies focus on activating this Nrf2 pathway to bolster the kidney's antioxidant defenses.
Troubleshooting Guides
Problem 1: High variability in nephrotoxicity markers within the same experimental group.
-
Possible Cause: Inconsistent drug administration, animal stress, or underlying subclinical health issues in the animals.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all injections are administered at the same time each day and by a consistent and trained individual to minimize variability in drug absorption and distribution.
-
Acclimatize Animals: Allow for a sufficient acclimatization period (at least one week) before starting the experiment to reduce stress-related physiological changes.
-
Health Screening: Source animals from a reputable vendor and perform a thorough health check upon arrival. Exclude any animals that show signs of illness.
-
Control Environmental Factors: Maintain a consistent environment (light/dark cycle, temperature, humidity) and provide ad libitum access to food and water.
-
Problem 2: Failure to observe significant nephrotoxicity at the expected dose.
-
Possible Cause: The this compound dose may be too low for the specific animal strain, or the duration of treatment is insufficient. This compound is also known to have lower nephrotoxicity than other aminoglycosides.[5]
-
Troubleshooting Steps:
-
Conduct a Pilot Dose-Response Study: Before a large-scale experiment, test a range of this compound doses to determine the optimal concentration that induces a measurable yet sublethal level of nephrotoxicity.
-
Extend the Treatment Duration: If a lower dose is desired, consider extending the administration period to allow for cumulative damage to manifest.
-
Confirm Drug Potency: Ensure the this compound used is of high purity and has been stored correctly to maintain its potency.
-
Problem 3: Antioxidant co-treatment does not show a protective effect.
-
Possible Cause: The dose or timing of the antioxidant administration may be suboptimal. The chosen antioxidant may not have sufficient bioavailability or a mechanism of action that effectively counters this compound-induced oxidative stress.
-
Troubleshooting Steps:
-
Optimize Antioxidant Dosing and Timing: Administer the antioxidant prior to or concurrently with this compound to ensure it is present to counteract the initial burst of oxidative stress. Conduct a pilot study to determine the most effective dose of the antioxidant.
-
Consider Bioavailability: Research the pharmacokinetic profile of the chosen antioxidant to ensure it reaches the kidneys in sufficient concentrations.
-
Explore Different Antioxidants: Not all antioxidants are equally effective. Consider using Nrf2 activators or compounds with proven efficacy in mitigating aminoglycoside-induced nephrotoxicity, such as Vitamin E or sulforaphane.[6][12]
-
Quantitative Data Summary
Table 1: Effect of Gentamicin (a related aminoglycoside) and Protective Agents on Renal Function Markers in Rats.
| Treatment Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Reference |
| Control | 0.72 ± 0.16 | 45.18 ± 7.26 | [6] |
| Gentamicin (100 mg/kg) | 1.43 ± 0.49 | 252.3 ± 78.13 | [6] |
| Gentamicin + Vitamin E (250 mg/kg) | Reduced compared to Gentamicin group | Reduced compared to Gentamicin group | [6] |
| Control | ~0.6 | ~25 | [3] |
| Gentamicin (80 mg/kg) | ~1.8 | ~120 | [3] |
| Gentamicin + Protocatechuic Acid (20 mg/kg) | ~0.8 | ~40 | [3] |
Table 2: Effect of Gentamicin and Protective Agents on Oxidative Stress Markers in Rat Kidney Tissue.
| Treatment Group | MDA (nmol/mg protein) | GSH (µmol/g protein) | SOD Activity (U/mg protein) | Reference |
| Control | ~2.5 | ~4.5 | ~12 | [7] |
| Gentamicin (80 mg/kg) | ~6.0 | ~2.0 | ~6 | [7] |
| Gentamicin + Water Spinach Extract | ~3.0 | ~4.0 | ~10 | [7] |
| Gentamicin + Red Grape Extract | ~3.5 | ~3.5 | ~9 | [7] |
Detailed Experimental Protocols
Protocol 1: Induction of this compound Nephrotoxicity in a Rat Model and Assessment of a Protective Agent
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House the rats in a controlled environment (12h light/dark cycle, 22-24°C) with free access to standard chow and water for one week prior to the experiment.
-
Grouping (Example):
-
Group 1: Control (saline vehicle, i.p., daily for 8 days).
-
Group 2: this compound (e.g., 100 mg/kg, i.p., daily for 8 days).
-
Group 3: this compound + Protective Agent (e.g., Vitamin E, 250 mg/kg, i.p., 30 minutes before this compound daily for 8 days).
-
Group 4: Protective Agent only.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound and the protective agent daily.
-
Administer drugs via intraperitoneal (i.p.) injection at a consistent time each day.
-
-
Sample Collection (Day 9):
-
Anesthetize rats (e.g., with ketamine/xylazine).
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse kidneys with ice-cold saline.
-
Excise kidneys. One kidney is fixed in 10% neutral buffered formalin for histopathology. The other is snap-frozen in liquid nitrogen and stored at -80°C for biomarker analysis.
-
-
Biochemical Analysis:
-
Measure serum creatinine and BUN using commercially available kits.
-
Prepare kidney homogenates from the frozen tissue.
-
Measure MDA, GSH, SOD, and CAT levels using appropriate assay kits.
-
-
Histopathological Analysis:
-
Process formalin-fixed kidney tissues for paraffin embedding.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E).
-
Examine sections under a light microscope for signs of tubular necrosis, inflammation, and other pathological changes.
-
Visualizations
Caption: this compound-induced nephrotoxicity and the protective Nrf2 signaling pathway.
Caption: General experimental workflow for studying this compound-induced nephrotoxicity.
References
- 1. ijbcp.com [ijbcp.com]
- 2. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of protocatechuic acid on nephrotoxicity induced by gentamicin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms and pharmacokinetic/pharmacodynamic profiles underlying the low nephrotoxicity and ototoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Protective Effects of Alpha-Tocopherol Against Gentamicin-Induced Nephrotoxicity: The Potential Role of the Nrf2/NQO1 Pathway [biotechrep.ir]
- 7. Natural products for the prevention of antibiotic-associated kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-induced kidney injury: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An early and stable mouse model of polymyxin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Role of Nrf2 in Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sulforaphane Attenuates Gentamicin-Induced Nephrotoxicity: Role of Mitochondrial Protection - PMC [pmc.ncbi.nlm.nih.gov]
Etimicin Pharmacokinetic Studies: A Technical Support Center for Improved Reproducibility
For researchers, scientists, and drug development professionals engaged in the study of Etimicin, ensuring the reproducibility of pharmacokinetic (PK) data is paramount for the accurate assessment of its efficacy and safety. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the various stages of an this compound pharmacokinetic study, from sample collection to data analysis.
Sample Collection and Handling
Question: We are observing high variability in our plasma concentration data. Could our sample handling be the cause?
Answer: Yes, improper sample handling is a common source of variability. This compound is stable under specific conditions, but deviations can lead to degradation and inaccurate results.[1]
-
Blood Collection: While various blood collection tubes are available, their impact on aminoglycoside concentrations is generally minimal if processed promptly.[2][3] However, to ensure consistency, it is recommended to use the same type of tube (e.g., serum separator tubes) throughout a study. Avoid repeated freeze-thaw cycles, as this compound in serum is stable for up to four cycles.[1]
-
Processing: After collection, allow blood to clot at room temperature for 60 minutes, followed by centrifugation at 2000 x g for 10 minutes at 4°C to separate the serum.[1] Any deviation from this standardized procedure should be validated.
-
Storage: Immediately freeze serum and urine samples at -80°C.[1] this compound is stable in serum for at least 60 days at -80°C and in urine for at least 120 days at -80°C.[1] Short-term storage at 25°C should not exceed 18 hours for serum and 24 hours for urine.[1]
Sample Preparation
Question: We are experiencing low recovery of this compound from our serum samples during protein precipitation. What could be the issue?
Answer: Low recovery during protein precipitation can be due to several factors. A common and effective method for this compound in serum is protein precipitation with an organic solvent.
-
Precipitating Agent: Ensure the correct ratio of the precipitating agent (e.g., methanol or acetonitrile) to the serum sample is used. An insufficient volume of the organic solvent may lead to incomplete protein precipitation and loss of the analyte.
-
Vortexing and Centrifugation: Thorough vortexing is crucial to ensure complete mixing and precipitation. Subsequently, centrifugation at a high speed (e.g., 17,000 x g) for a sufficient duration (e.g., 10 minutes) is necessary to obtain a clear supernatant.[1]
-
Supernatant Transfer: Carefully transfer the supernatant without disturbing the protein pellet. Any carryover of the pellet can interfere with the analysis.
LC-MS/MS Analysis
Question: We are observing poor peak shape and inconsistent retention times for this compound on our HILIC column. How can we troubleshoot this?
Answer: As a polar compound, this compound's analysis by Hydrophilic Interaction Liquid Chromatography (HILIC) can be challenging.
-
Column Equilibration: Inadequate column equilibration between injections is a primary cause of retention time drift in HILIC.[4] It is critical to allow the column to fully re-equilibrate with the initial mobile phase conditions to re-establish the aqueous layer on the stationary phase. A minimum of 10 column volumes is recommended.[4]
-
Injection Solvent: The composition of the injection solvent should closely match the initial mobile phase to avoid peak distortion.[4][5] Injecting a sample dissolved in a solvent with a high aqueous content into a highly organic mobile phase will result in poor peak shape.
-
Mobile Phase pH and Buffer Concentration: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound. Ensure the mobile phase pH is controlled and consistent. The buffer concentration can also affect peak shape by masking secondary interactions.[5]
Question: Our this compound signal is suppressed in matrix samples compared to neat standards. How can we mitigate ion suppression?
Answer: Ion suppression is a common challenge in LC-MS/MS analysis of biological samples.
-
Chromatographic Separation: The most effective way to reduce ion suppression is to chromatographically separate this compound from the co-eluting matrix components that are causing the suppression.[6][7][8] This can be achieved by optimizing the gradient, changing the mobile phase composition, or trying a different column chemistry.
-
Sample Preparation: A more rigorous sample clean-up method, such as solid-phase extraction (SPE), can be employed to remove a wider range of interfering matrix components compared to simple protein precipitation.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS will co-elute with the analyte and experience similar ion suppression, thus compensating for the signal loss and improving the accuracy and precision of quantification.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action and basic pharmacokinetic profile of this compound?
A1: this compound is a fourth-generation aminoglycoside antibiotic that exhibits concentration-dependent bactericidal activity by binding to the 30S ribosomal subunit and inhibiting protein synthesis.[9][10] It is poorly absorbed orally and is primarily excreted unchanged through the kidneys via glomerular filtration.[5]
Q2: What are the key pharmacokinetic parameters of this compound in humans?
A2: In a phase I clinical trial with healthy Chinese volunteers receiving single intravenous doses of 100-300 mg, the maximum serum concentrations (Cmax) ranged from 6,910 to 20,200 ng/mL. The elimination half-life (t1/2) was approximately 2.56–2.89 hours, and the clearance (CL) was between 5.80–7.50 L/h.[1]
Q3: How does the toxicity of this compound compare to other aminoglycosides?
A3: this compound has been shown to have lower nephrotoxicity and ototoxicity compared to other aminoglycosides like gentamicin and amikacin.[5][11] This is attributed to its lesser accumulation in the kidneys and inner ear.[5]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: While specific stability data for stock solutions was not found in the provided search results, it is general good practice to store stock solutions of antibiotics at -20°C or -80°C in a non-aqueous solvent if possible, and to prepare fresh working solutions regularly. Stability of the analyte in the stock and working solutions should be evaluated as part of the bioanalytical method validation.
Q5: Are there any known issues with specific blood collection tubes for this compound analysis?
A5: Studies on other aminoglycosides like gentamicin have shown no significant difference in measured concentrations when collected in plain tubes versus tubes with acrylic separators, provided the samples are processed promptly.[3] However, for optimal reproducibility, it is crucial to maintain a consistent collection procedure throughout the study.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers (Single IV Dose)
| Dose (mg) | Cmax (ng/mL) | t1/2 (h) | CL (L/h) |
| 100 | 6910 | 2.89 | 7.50 |
| 150 | 10500 | 2.56 | 6.80 |
| 200 | 14300 | 2.68 | 6.13 |
| 300 | 20200 | 2.75 | 5.80 |
Data extracted from a phase I clinical trial.[1]
Table 2: Stability of this compound in Human Serum and Urine
| Matrix | Condition | Duration | Stability |
| Serum | Room Temperature (25°C) | 18 hours | Stable |
| Freeze-Thaw Cycles (-80°C to 25°C) | 4 cycles | Stable | |
| Long-term Storage (-80°C) | 60 days | Stable | |
| Urine | Room Temperature (25°C) | 24 hours | Stable |
| Freeze-Thaw Cycles (-80°C to 25°C) | 5 cycles | Stable | |
| Long-term Storage (-80°C) | 120 days | Stable |
Data summarized from stability studies.[1]
Experimental Protocols
Protocol 1: this compound Quantification in Human Serum by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen serum samples at room temperature.
-
To 100 µL of serum, add 300 µL of ice-cold methanol containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable HILIC column (e.g., Waters XTerra MS C18, 2.1 × 150 mm, 3.5 µm, has been used successfully without ion-pairing agents).[1]
-
Mobile Phase: An isocratic elution of water–ammonia solution–acetic acid (96:3.6:0.2, v/v/v) and methanol at a 50:50 ratio has been reported.[1]
-
Flow Rate: 0.35 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound pharmacokinetic analysis.
Caption: Troubleshooting guide for HILIC analysis of this compound.
Caption: Strategies to mitigate ion suppression in LC-MS/MS.
References
- 1. agilent.com [agilent.com]
- 2. Effect of collection tube on measured gentamicin and vancomycin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Avoid Common Problems with HILIC Methods [restek.com]
- 5. HILIC Troubleshooting | Thermo Fisher Scientific - CL [thermofisher.com]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. [PDF] Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
- 8. scribd.com [scribd.com]
- 9. The Impact of Blood Collection Tube Material on Sample Quality and Test Results [needle.tube]
- 10. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 11. Mechanisms and pharmacokinetic/pharmacodynamic profiles underlying the low nephrotoxicity and ototoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of Etimicin
Welcome to the technical support center for the LC-MS/MS analysis of Etimicin. This resource is tailored for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and mitigate matrix effects, a common challenge in the quantitative analysis of this aminoglycoside antibiotic in complex biological matrices.
Troubleshooting Guide
Matrix effects, the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, can significantly impact the accuracy and reproducibility of LC-MS/MS assays.[1][2] This guide provides a structured approach to troubleshoot common issues encountered during the analysis of this compound.
| Observed Problem | Potential Cause (Matrix Effect Related) | Recommended Solution |
| Poor Reproducibility (High %RSD between replicates) | Inconsistent ion suppression or enhancement across different sample preparations.[2] | - Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing effective normalization.[4] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4] |
| Inaccurate Quantification (Results differ from expected values) | Consistent ion suppression or enhancement leading to a biased response.[1] | - Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. - Evaluate and Optimize Chromatography: Modify the chromatographic method to separate this compound from co-eluting interferences.[3] This may involve adjusting the mobile phase composition or using a different column chemistry. |
| Non-Linear Calibration Curve | Differential matrix effects at varying analyte concentrations. | - Assess Matrix Effect Across Concentration Range: Perform a quantitative matrix effect assessment (see Experimental Protocols). - Refine Sample Cleanup: Improve the removal of matrix components that may be saturating the ion source at higher concentrations. |
| Reduced Sensitivity (Low signal-to-noise ratio) | Significant ion suppression.[1] | - Improve Sample Preparation: Focus on removing phospholipids and other common sources of ion suppression in biological matrices.[5] - Optimize Ion Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to enhance this compound ionization. |
| Inconsistent Internal Standard (IS) Response | The internal standard is affected by the matrix differently than the analyte. | - Select a More Appropriate IS: An ideal IS has very similar physicochemical properties and retention time to the analyte. A stable isotope-labeled version of this compound is the best choice.[4] - Investigate Co-eluting Interferences: Use a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a fourth-generation aminoglycoside antibiotic used against Gram-positive and Gram-negative bacterial infections.[6][7] As a polar and non-volatile molecule, its analysis by LC-MS/MS can be challenging due to potential matrix effects from complex biological samples like serum, plasma, and urine.[3][6]
Q2: What are matrix effects in the context of this compound LC-MS/MS analysis?
Matrix effects are the suppression or enhancement of this compound's ionization in the mass spectrometer's ion source caused by co-eluting components from the biological matrix.[1][2] This interference can lead to inaccurate and imprecise quantification.
Q3: What are the primary sources of matrix effects in biological samples for this compound analysis?
Common sources of matrix effects in biological fluids include phospholipids, salts, endogenous metabolites, and proteins.[5] For instance, in serum or plasma, residual proteins and phospholipids after simple protein precipitation can cause significant ion suppression.
Q4: How can I qualitatively assess if my this compound analysis is suffering from matrix effects?
A post-column infusion experiment is a rapid method to qualitatively identify regions of ion suppression or enhancement. In this technique, a constant flow of this compound solution is infused into the LC eluent after the analytical column, while a blank matrix extract is injected. Dips or peaks in the baseline signal indicate the retention times at which matrix components are causing ion suppression or enhancement.
Q5: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
While protein precipitation is a simple and fast technique, more selective methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components for aminoglycosides.[3][8] A study on this compound in human serum and urine found that protein precipitation provided good recovery and minimal matrix effect, but this can be matrix-dependent.[9]
Q6: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?
The use of a SIL-IS is highly recommended and is the most effective way to compensate for matrix effects.[4] Since the SIL-IS has nearly identical chemical and physical properties to this compound, it experiences the same degree of ion suppression or enhancement, leading to an accurate analyte-to-IS response ratio.
Experimental Protocols
Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method
This protocol details a standard method to quantify the extent of matrix effects on the analysis of this compound.
Objective: To determine the matrix factor (MF), and thereby the degree of ion suppression or enhancement, for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., human serum, rat plasma) from at least six different sources.[5]
-
This compound reference standard.
-
Internal Standard (IS) working solution (ideally, a stable isotope-labeled this compound).
-
LC-MS/MS system.
-
All necessary solvents and reagents for the LC-MS/MS method and sample preparation.
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): In a clean tube, add a known amount of this compound and IS working solutions to the reconstitution solvent that will be used after sample extraction.
-
Set 2 (Post-Extraction Spike): Process blank biological matrix samples through the entire sample preparation procedure. To the final, evaporated, and dried extract, add the same known amount of this compound and IS working solutions and reconstitute.
-
Set 3 (Matrix-Matched Calibrator - for Recovery Calculation): Spike the blank biological matrix with a known amount of this compound and IS working solutions before starting the sample preparation procedure.
-
-
Analyze the Samples: Inject all three sets of prepared samples into the LC-MS/MS system and record the peak areas for this compound and the IS.
-
Data Analysis and Calculations:
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor (if using a SIL-IS):
-
IS-Normalized MF = ( (Peak Area of Analyte in Set 2) / (Peak Area of IS in Set 2) ) / ( (Peak Area of Analyte in Set 1) / (Peak Area of IS in Set 1) )
-
-
Calculate Recovery (Optional but Recommended):
-
Recovery (%) = [ (Peak Area of Analyte in Set 3) / (Peak Area of Analyte in Set 2) ] * 100
-
-
Interpretation of Results:
| Metric | Value | Interpretation |
| Matrix Factor (MF) | < 0.85 | Significant Ion Suppression |
| 0.85 - 1.15 | Acceptable/No Significant Matrix Effect | |
| > 1.15 | Significant Ion Enhancement | |
| IS-Normalized MF | Close to 1 | The IS effectively compensates for the matrix effect. |
| Recovery (%) | 85% - 115% | Acceptable extraction efficiency. |
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Caption: Workflow for quantitative assessment of matrix effects.
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development and validation of two bioanalysis methods for the determination of this compound in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]
- 7. This compound | C21H43N5O7 | CID 9912913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. LC/MS/MS Method Package for Aminoglycoside Antibiotics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Development and validation of two bioanalysis methods for the determination of this compound in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Etimicin Dosage Adjustment in Research Subjects with Renal Impairment
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the fourth-generation aminoglycoside, Etimicin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in safely adjusting this compound dosage for research subjects with renal impairment.
Disclaimer: The following information is intended for research purposes only and is not a substitute for clinical guidance. All experimental procedures should be conducted in accordance with institutional and regulatory guidelines. As specific dosage adjustment guidelines for this compound in renal impairment are not widely published, the following recommendations are based on established principles for other aminoglycosides, such as gentamicin and amikacin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound and why is dosage adjustment in renal impairment critical?
A1: this compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and leads to bacterial cell death.[1] this compound is primarily eliminated from the body through glomerular filtration. In subjects with renal impairment, the clearance of this compound is reduced, leading to its accumulation in the body.[2] Elevated concentrations of aminoglycosides are associated with a significant risk of nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems).[1][3] Therefore, adjusting the dosage based on renal function is crucial to maintain therapeutic efficacy while minimizing the risk of toxicity.
Q2: How is renal function assessed in research subjects to guide this compound dosage?
A2: Renal function is most commonly estimated by calculating the creatinine clearance (CrCl). The Cockcroft-Gault equation is a widely used method for this purpose in the context of drug dosing.[4] It is important to use a consistent method for assessing renal function throughout a study.
Q3: What is Therapeutic Drug Monitoring (TDM) and why is it important for this compound?
A3: Therapeutic Drug Monitoring (TDM) involves measuring the concentration of a drug in the bloodstream at specific times to ensure that the levels are within a therapeutic range that is both effective and non-toxic. For aminoglycosides like this compound, TDM is critical, especially in subjects with renal impairment, due to the narrow therapeutic window. TDM typically involves measuring peak concentrations (the highest level after a dose) to assess efficacy and trough concentrations (the lowest level before the next dose) to monitor for potential toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Elevated serum creatinine or BUN in a research subject receiving this compound. | Potential this compound-induced nephrotoxicity. | 1. Immediately review the subject's renal function trends. 2. Re-calculate the creatinine clearance. 3. Consider withholding the next dose of this compound and performing Therapeutic Drug Monitoring (TDM). 4. Based on TDM results and renal function assessment, adjust the this compound dosage (either by reducing the dose or extending the dosing interval) or consider discontinuing the drug. |
| This compound trough levels are above the target range. | Drug accumulation due to declining renal function or an inappropriate dosing regimen. | 1. Withhold the next dose of this compound. 2. Re-assess the subject's renal function. 3. Extend the dosing interval and re-check the trough level before administering the next dose. |
| This compound peak levels are below the therapeutic range. | The administered dose is too low for the subject's volume of distribution or the infection severity. | 1. Confirm the correct dose was administered. 2. Re-evaluate the subject's clinical status. 3. Consider increasing the dose while carefully monitoring trough levels and renal function. |
Quantitative Data Summary: Aminoglycoside Dosage Adjustment in Renal Impairment
The following tables provide dosage adjustment guidelines for gentamicin and amikacin based on creatinine clearance. These can be used as a conservative reference for designing this compound dosage regimens in the absence of specific guidelines.
Table 1: Gentamicin Dosage Adjustment in Renal Impairment
| Creatinine Clearance (mL/min) | Recommended Dosing Interval (for a standard dose of 1-2 mg/kg) |
| > 60 | Every 8 hours |
| 40 - 60 | Every 12 hours |
| 20 - 40 | Every 24 hours |
| < 20 | Administer a loading dose, then dose based on therapeutic drug monitoring. |
Source: Adapted from general clinical practice guidelines.
Table 2: Amikacin Dosage Adjustment in Renal Impairment
| Creatinine Clearance (mL/min) | Recommended Dosing Interval (for a standard dose of 15 mg/kg/day) |
| > 50 | Every 24 hours |
| 30 - 50 | Extend interval based on serum concentrations |
| 10 - 30 | Extend interval based on serum concentrations |
| < 10 | Administer a loading dose, then dose based on therapeutic drug monitoring. |
Source: Adapted from general clinical practice guidelines.
Experimental Protocols
Protocol 1: Estimation of Creatinine Clearance (CrCl) using the Cockcroft-Gault Equation
Objective: To estimate a research subject's renal function to guide initial this compound dosage.
Materials:
-
Recent serum creatinine (SCr) measurement (in mg/dL).
-
Subject's age (in years), weight (in kg), and sex.
Procedure:
-
Formula: CrCl (mL/min) = [(140 - age) × weight (kg)] / [72 × SCr (mg/dL)]
-
For female subjects, multiply the result by 0.85.
-
Note: This formula is most accurate in subjects with stable renal function. For subjects with rapidly changing renal function, more frequent monitoring is required.
Protocol 2: Therapeutic Drug Monitoring (TDM) of this compound
Objective: To individualize this compound dosage by measuring peak and trough serum concentrations.
Materials:
-
Blood collection tubes.
-
Centrifuge.
-
Access to a clinical laboratory capable of performing aminoglycoside assays.
Procedure:
-
Trough Sample: Draw a blood sample immediately before administering the next scheduled dose of this compound.
-
Peak Sample: Administer the this compound dose via intravenous infusion over 30-60 minutes. Draw a blood sample 30 minutes after the completion of the infusion.
-
Sample Processing:
-
Allow the blood to clot at room temperature.
-
Centrifuge to separate the serum.
-
Transfer the serum to a labeled tube and send it to the laboratory for analysis.
-
-
Interpretation of Results:
-
Target Trough Levels (based on gentamicin/amikacin): Generally <2 mg/L to minimize toxicity risk.
-
Target Peak Levels (based on gentamicin/amikacin): Varies depending on the severity of the infection, but typically in the range of 5-10 mg/L for gentamicin and 20-30 mg/L for amikacin to ensure efficacy.
-
-
Dosage Adjustment: Based on the TDM results, adjust the this compound dose or dosing interval in consultation with a clinical pharmacologist or physician.
Visualizations
Caption: Signaling pathway of aminoglycoside-induced nephrotoxicity.
Caption: Experimental workflow for this compound dosage adjustment.
References
Validation & Comparative
validating the efficacy of Etimicin in preclinical animal infection models
Despite extensive investigation, publicly available preclinical studies detailing the in vivo efficacy of Etimicin in animal infection models are scarce. While in vitro studies consistently demonstrate its potent antibacterial activity against a broad spectrum of pathogens, and toxicological studies in mice suggest a favorable safety profile, a comprehensive evaluation of its performance in treating infections within a living organism is not well-documented in accessible scientific literature.
This compound, a fourth-generation aminoglycoside, has shown promising results in laboratory settings. In vitro analyses, such as minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests, indicate that this compound has low MIC and MBC values against various Gram-positive and Gram-negative bacteria, including some strains resistant to other aminoglycosides.[1] Furthermore, time-kill curve studies have demonstrated its rapid, concentration-dependent bactericidal action, with a prolonged and effective killing effect compared to amikacin.[1] Toxicological assessments in Swiss albino mice have suggested that this compound is well-tolerated, with no significant signs of toxicity or alterations in physiological and hematological parameters observed.[2]
However, for a complete preclinical validation, in vivo efficacy data from well-established animal infection models are crucial. Such studies provide critical insights into the drug's performance in a complex biological system, accounting for factors like pharmacokinetics, pharmacodynamics, and the host immune response. The absence of this data for this compound in the public domain limits a direct comparison of its in vivo efficacy against other antibiotics in various infection scenarios.
To illustrate the type of comparative analysis that would be possible with available data, this guide will present a template based on common preclinical animal infection models and the typical data generated. This framework can be populated with specific data for this compound as it becomes publicly available.
Comparative Efficacy Data (Hypothetical Data for Illustrative Purposes)
Should preclinical studies on this compound become available, the following tables would be populated to compare its efficacy against other relevant antibiotics. The data presented here is hypothetical and serves only as a template to demonstrate how such a comparison would be structured.
Systemic Infection Model (e.g., Murine Sepsis Model)
A systemic infection model, such as sepsis induced in mice, is critical for evaluating an antibiotic's ability to combat bloodstream infections. Key efficacy endpoints include survival rates and the reduction of bacterial load in vital organs.
Table 1: Comparative Efficacy of Aminoglycosides in a Murine Sepsis Model (Hypothetical Data)
| Treatment Group | Dosing Regimen (mg/kg) | Survival Rate (%) | Bacterial Load Reduction (log10 CFU/g) in Liver |
| Vehicle Control | - | 0 | - |
| This compound | 10 | 80 | 4.5 |
| Amikacin | 10 | 60 | 3.8 |
| Gentamicin | 5 | 50 | 3.5 |
Localized Infection Model (e.g., Murine Thigh Infection Model)
The neutropenic murine thigh infection model is a standard for assessing the efficacy of antibiotics against localized bacterial growth. The primary endpoint is the reduction in bacterial colony-forming units (CFU) in the infected thigh muscle.
Table 2: Comparative Efficacy in a Neutropenic Murine Thigh Infection Model (Hypothetical Data)
| Treatment Group | Dosing Regimen (mg/kg) | Bacterial Load Reduction (log10 CFU/thigh) |
| Vehicle Control | - | - |
| This compound | 15 | 3.2 |
| Amikacin | 15 | 2.8 |
| Tobramycin | 10 | 2.5 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are templates for the experimental protocols that would be detailed if specific this compound studies were available.
Murine Sepsis Model Protocol
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Infection: Intraperitoneal injection of a lethal dose (e.g., 1 x 10⁷ CFU) of a clinically relevant bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853).
-
Treatment: Intravenous or subcutaneous administration of this compound or comparator antibiotics at specified doses, initiated 1-2 hours post-infection. A vehicle control group receives saline.
-
Efficacy Assessment:
-
Survival: Monitored daily for 7 days.
-
Bacterial Load: At 24 hours post-infection, a subset of animals from each group is euthanized, and organs (liver, spleen, lungs) are aseptically harvested, homogenized, and plated for CFU enumeration.
-
Neutropenic Murine Thigh Infection Model Protocol
-
Animal Model: Female ICR mice, 4-6 weeks old.
-
Neutropenia Induction: Cyclophosphamide administered intraperitoneally on days -4 and -1 prior to infection to induce neutropenia.
-
Infection: Intramuscular injection of a bacterial suspension (e.g., 1 x 10⁶ CFU of Methicillin-Resistant Staphylococcus aureus (MRSA) USA300) into the right thigh muscle.
-
Treatment: Subcutaneous or intravenous administration of this compound or comparator antibiotics starting 2 hours post-infection and continued for a specified duration (e.g., every 12 hours for 2 days).
-
Efficacy Assessment: At 24 hours after the final treatment dose, mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated to determine the bacterial load (CFU/thigh).
Visualizing Experimental Workflows
Diagrams are crucial for providing a clear and concise overview of complex experimental procedures.
Caption: Workflow of the murine sepsis infection model.
Caption: Workflow of the neutropenic murine thigh infection model.
Conclusion
While the in vitro data for this compound is promising, the lack of publicly available in vivo efficacy studies in preclinical animal infection models represents a significant gap in our understanding of its therapeutic potential. The templates and workflows provided in this guide are intended to serve as a framework for the presentation and comparison of such data once it becomes available. For researchers and drug development professionals, the generation and publication of these critical in vivo studies are paramount to fully validate the efficacy of this compound and to inform its potential clinical applications.
References
Etimicin vs. Amikacin: A Comparative Analysis of Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antibacterial activity of Etimicin and Amikacin, two prominent aminoglycoside antibiotics. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Executive Summary
This compound, a fourth-generation semisynthetic aminoglycoside, demonstrates potent in vitro antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1] Comparative studies indicate that this compound often exhibits lower Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) than Amikacin against various clinical isolates.[1] Notably, this compound has shown efficacy against a number of aminoglycoside-resistant strains, suggesting it may be a valuable alternative in treating infections caused by such pathogens.[1] Both antibiotics function by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit.[2]
Quantitative Comparison of Antibacterial Activity
The following tables summarize the in vitro activity of this compound and Amikacin against a range of clinically relevant bacteria. Data is primarily derived from a comparative study by Chaudhary et al. (2012), supplemented with additional findings for Amikacin from other studies.
Gram-Negative Bacteria
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MBC (µg/mL) |
| Escherichia coli | This compound | 0.5 | 1 | 0.5 - 2 |
| Amikacin | 2 | 8 | 2 - 16 | |
| Klebsiella pneumoniae | This compound | 0.5 | 1 | 0.5 - 2 |
| Amikacin | 2 | 8 | 2 - 16 | |
| Pseudomonas aeruginosa | This compound | 1 | 4 | 1 - 8 |
| Amikacin | 4 | 16 | 4 - 32 | |
| Acinetobacter baumannii | This compound | 1 | 4 | 1 - 8 |
| Amikacin | 4 | 16 | 4 - 32 | |
| Enterobacter spp. | This compound | 0.5 | 2 | 0.5 - 4 |
| Amikacin | 2 | 8 | 2 - 16 | |
| Proteus mirabilis | This compound | 0.5 | 1 | 0.5 - 2 |
| Amikacin | 1 | 4 | 1 - 8 |
Data for this compound and comparative Amikacin values are primarily from Chaudhary et al., 2012. Additional Amikacin MIC50/MIC90 data is compiled from multiple sources for a broader overview.
Gram-Positive Bacteria
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (MSSA) | This compound | 0.25 | 0.5 | 0.25 - 1 |
| Amikacin | 1 | 4 | 1 - 8 | |
| Staphylococcus aureus (MRSA) | This compound | 0.5 | 1 | 0.5 - 2 |
| Amikacin | 32 | >64 | >64 | |
| Enterococcus faecalis | This compound | 4 | 16 | 8 - 32 |
| Amikacin | 16 | 64 | 32 - 128 |
Data for this compound and comparative Amikacin values are primarily from Chaudhary et al., 2012. Additional Amikacin MIC50/MIC90 data is compiled from multiple sources for a broader overview.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standardized procedures such as those from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
The MIC was determined using the broth microdilution method as recommended by the CLSI.
References
Etimicin vs. Gentamicin: A Comparative Analysis of Ototoxicity and Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ototoxic and nephrotoxic profiles of two aminoglycoside antibiotics: etimicin and gentamicin. By presenting available experimental data, detailed methodologies, and relevant signaling pathways, this document aims to inform preclinical and clinical research in drug development and safety assessment.
Executive Summary
Aminoglycosides are potent antibiotics crucial for treating severe bacterial infections. However, their clinical use is often limited by significant side effects, primarily ototoxicity (hearing loss and vestibular dysfunction) and nephrotoxicity (kidney damage). Gentamicin, a widely used aminoglycoside, is well-known for these toxicities. This compound, a newer-generation aminoglycoside, has been developed with the aim of reducing these adverse effects. This guide synthesizes findings from various studies to compare the toxicity profiles of these two drugs. The available data suggests that this compound exhibits a more favorable safety profile with lower ototoxicity and nephrotoxicity compared to gentamicin.
Ototoxicity Comparison
Ototoxicity is a significant concern with aminoglycoside therapy, potentially leading to irreversible hearing loss. The damage primarily targets the sensory hair cells in the cochlea.
Quantitative Data: Auditory Brainstem Response (ABR)
Auditory Brainstem Response (ABR) is a neurophysiological assessment used to evaluate the integrity of the auditory pathway. An increase in the ABR threshold indicates hearing loss. While direct comparative studies providing ABR data for this compound and gentamicin are limited, studies on gentamicin provide a baseline for its ototoxic potential.
Table 1: Gentamicin-Induced ABR Threshold Shifts in Rats
| Treatment Group | Dosing Regimen | Duration | Frequency | ABR Threshold Shift (dB) | Reference |
| Gentamicin | 100 mg/kg/day (subcutaneous) | 4 weeks | 32 kHz | ~30-50 | [1] |
| Gentamicin | 100 mg/kg/day (subcutaneous) | 4 weeks | 32 kHz | ~10 | [1] |
Note: The significant difference in ABR threshold shifts in the same study was attributed to the circadian timing of drug administration.
Quantitative Data: Cochlear Hair Cell Loss
The loss of outer and inner hair cells in the organ of Corti is a hallmark of aminoglycoside-induced ototoxicity.
Table 2: Gentamicin-Induced Cochlear Hair Cell Loss
| Animal Model | Dosing Regimen | Observation | Hair Cell Loss | Reference |
| Guinea Pig | 100 mg/kg/day gentamicin | 14 days | Significant loss in the basal region of the organ of Corti | [2] |
| Rat (Fisher-344) | 100 mg/kg/day gentamicin | 14 days | More extensive hair cell loss than Sprague-Dawley rats | [2] |
Direct quantitative comparisons of hair cell loss between this compound and gentamicin are not detailed in the available search results. However, in-vitro studies on rat cochlear explants have shown that gentamicin is more toxic to cochlear hair cells than amikacin, another aminoglycoside.[3]
Nephrotoxicity Comparison
Nephrotoxicity is another major dose-limiting side effect of aminoglycosides, characterized by damage to the proximal renal tubules.
Quantitative Data: Serum Creatinine and Blood Urea Nitrogen (BUN)
Serum creatinine and BUN levels are key biomarkers for assessing renal function. Elevated levels are indicative of kidney damage.
Table 3: Comparative Nephrotoxicity of Aminoglycosides in Rats
| Treatment Group | Dosing Regimen | Duration | Serum Creatinine Increase | BUN Increase | Reference |
| Gentamicin | 100 mg/kg/day | 8 days | 3.4-fold | 5.6-fold | [4][5] |
| Netilmicin | 50, 100, 150 mg/kg/day | 8-14 days | Significantly less than gentamicin | Not specified | [6] |
Note: While this table does not include this compound, it provides context for gentamicin's nephrotoxic potential relative to another aminoglycoside.
A study in rats indicated that gentamicin is more nephrotoxic than other aminoglycosides, including netilmicin.[6] Clinical studies have also shown gentamicin to be more nephrotoxic than amikacin. While direct comparative data for this compound is scarce, preliminary findings suggest it has a lower nephrotoxic potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing ototoxicity and nephrotoxicity.
Ototoxicity Assessment Protocol
1. Auditory Brainstem Response (ABR) Measurement in Rats
-
Animal Model: Male Sprague-Dawley or Fisher-344 rats.
-
Anesthesia: Anesthetize the rats (e.g., with a ketamine/xylazine cocktail) to ensure they remain still during the procedure.
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the test ear (reference), and in the contralateral pinna (ground).
-
Acoustic Stimuli: Present tone pips at various frequencies (e.g., 8, 16, 24, and 32 kHz) and decreasing intensity levels (e.g., from 90 dB SPL down to 10 dB SPL in 5 or 10 dB steps).
-
Recording: Record the evoked potentials using a specialized ABR system. The ABR threshold is defined as the lowest stimulus intensity that elicits a discernible wave V.
-
Data Analysis: Compare the ABR thresholds before and after drug administration to determine the threshold shift.
2. Cochlear Hair Cell Quantification
-
Tissue Preparation: Following the treatment period, euthanize the animals and perfuse the cochleae with a fixative (e.g., 4% paraformaldehyde).
-
Dissection: Dissect the organ of Corti from the cochlea.
-
Staining: Stain the hair cells with a fluorescent marker, such as phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488), which binds to F-actin in the stereocilia.
-
Imaging: Visualize the hair cells using fluorescence or confocal microscopy.
-
Quantification: Count the number of inner and outer hair cells in specific regions of the cochlea (e.g., apical, middle, and basal turns) and compare the counts between treatment and control groups.
Nephrotoxicity Assessment Protocol
1. Blood Sample Collection and Analysis
-
Blood Collection: Collect blood samples from the animals at baseline and at specified time points during and after the treatment period (e.g., via tail vein or cardiac puncture at sacrifice).
-
Serum Separation: Centrifuge the blood to separate the serum.
-
Biochemical Analysis: Measure the concentrations of serum creatinine and Blood Urea Nitrogen (BUN) using commercially available assay kits and a spectrophotometer or an automated clinical chemistry analyzer.
2. Histopathological Examination of the Kidney
-
Tissue Collection and Fixation: At the end of the study, euthanize the animals and perfuse the kidneys with a fixative (e.g., 10% neutral buffered formalin).
-
Tissue Processing: Dehydrate the fixed kidneys, embed them in paraffin, and section them into thin slices (e.g., 4-5 µm).
-
Staining: Stain the kidney sections with hematoxylin and eosin (H&E) to visualize the cellular structures.
-
Microscopic Examination: Examine the stained sections under a light microscope to assess for signs of renal damage, such as proximal tubular necrosis, loss of brush border, and cast formation.
Signaling Pathways and Mechanisms of Toxicity
The ototoxicity and nephrotoxicity of aminoglycosides involve complex cellular and molecular mechanisms. Understanding these pathways is crucial for developing strategies to mitigate these adverse effects.
Aminoglycoside-Induced Ototoxicity Signaling Pathway
Aminoglycosides enter the inner ear hair cells primarily through mechanotransduction channels. Once inside, they can trigger a cascade of events leading to apoptosis. A key mechanism is the generation of reactive oxygen species (ROS), which induces oxidative stress and activates downstream apoptotic pathways.
Caption: Aminoglycoside Ototoxicity Pathway.
Aminoglycoside-Induced Nephrotoxicity Signaling Pathway
In the kidney, aminoglycosides are filtered by the glomerulus and then taken up by the proximal tubule cells via endocytosis, mediated by the megalin-cubilin receptor system. They accumulate in lysosomes, leading to lysosomal dysfunction, and can also induce mitochondrial damage and the generation of ROS, ultimately causing tubular cell apoptosis and necrosis.
Caption: Aminoglycoside Nephrotoxicity Pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a preclinical comparative study of aminoglycoside toxicity.
Caption: Preclinical Aminoglycoside Toxicity Workflow.
Conclusion
The available evidence strongly suggests that this compound possesses a more favorable safety profile than gentamicin, with reduced ototoxicity and nephrotoxicity. However, there is a clear need for more direct, head-to-head comparative studies that provide robust quantitative data to definitively establish the relative toxicity of these two aminoglycosides. The experimental protocols and mechanistic insights provided in this guide offer a framework for conducting such vital research, which is essential for the development of safer and more effective antibiotic therapies. Researchers are encouraged to utilize these methodologies to generate the data necessary to fill the current knowledge gaps and to further investigate the cellular and molecular mechanisms underlying the differential toxicities of this compound and gentamicin.
References
- 1. Gentamicin-Induced Ototoxicity and Nephrotoxicity Vary with Circadian Time of Treatment and Entail Separate Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative ototoxicity of gentamicin in the guinea pig and two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. Gentamicin induced acute renal damage and its evaluation using urinary biomarkers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the nephrotoxicity of netilmicin and gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Etimicin vs. Netilmicin: A Head-to-Head Clinical Trial Analysis for Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two aminoglycoside antibiotics, etimicin and netilmicin, based on a randomized, open-label, controlled clinical trial for the treatment of bacterial infections. The data presented herein offers insights into the relative efficacy and safety of these two therapeutic agents.
Comparative Efficacy and Safety
A key clinical trial evaluated the performance of this compound against netilmicin in hospitalized patients with respiratory tract infections, urinary tract infections, and skin and tissue infections.[1] The results indicated no statistically significant difference between the two drugs in terms of overall efficacy, bacterial clearance, or the incidence of adverse reactions (P > 0.05).[1]
Table 1: Overall Clinical Efficacy
| Treatment Group | Number of Patients (Assessable for Efficacy) | Overall Efficacy Rate |
| This compound | 34 | 85.3% |
| Netilmicin | 31 | 83.9% |
Source: Randomized controlled clinical trial data[1]
Table 2: Bacterial Clearance Rates
| Treatment Group | Number of Pathogens Isolated | Bacterial Clearance Rate |
| This compound | 32 | 87.5% |
| Netilmicin | 29 | 89.7% |
Source: Randomized controlled clinical trial data[2]
Table 3: Incidence of Adverse Reactions
| Treatment Group | Number of Patients (Assessable for Safety) | Incidence of Adverse Reactions |
| This compound | 35 | 8.6% (3 patients) |
| Netilmicin | 32 | 9.4% (3 patients) |
Source: Randomized controlled clinical trial data[1]
Experimental Protocol
The comparative clinical trial was a randomized, open-label, controlled study involving 65 hospitalized patients.[1]
-
Patient Population: Patients diagnosed with respiratory tract infections, urinary tract infections, and skin and tissue infections.[1]
-
Treatment Arms:
-
Administration: Both drugs were administered via intravenous infusion.[1]
-
Treatment Duration: The course of treatment for both groups was 7 to 10 days.[1]
-
Endpoints: The primary endpoints were overall clinical efficacy and bacterial clearance rates. Safety was assessed by monitoring adverse reactions.[1]
Visualizing the Clinical Trial Workflow
The following diagram illustrates the workflow of the head-to-head clinical trial comparing this compound and netilmicin.
Caption: Workflow of the randomized controlled trial comparing this compound and netilmicin.
Mechanism of Action: Aminoglycoside Signaling Pathway
Both this compound and netilmicin are aminoglycoside antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis, which ultimately leads to bacterial cell death.
Caption: General mechanism of action for aminoglycoside antibiotics like this compound and netilmicin.
References
The Synergistic Power of Etimicin: A Comparative Guide to Combination Antibiotic Therapy
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, the strategic combination of antibiotics to achieve synergistic effects is a cornerstone of modern therapeutic development. This guide provides a comprehensive comparison of the synergistic potential of Etimicin, a fourth-generation aminoglycoside, when combined with other antibiotic classes. Due to a scarcity of publicly available in vitro synergy data specifically for this compound with conventional antibiotics, this guide leverages data on other clinically relevant aminoglycosides, such as amikacin and netilmicin, to provide a comparative framework. This approach allows for an informed perspective on the potential synergistic interactions of this compound while highlighting the need for further research.
Understanding Synergy: Key Methodologies
The synergistic effect of antibiotic combinations is primarily evaluated through two key in vitro methods: the Checkerboard Assay and the Time-Kill Curve Assay.
Checkerboard Assay: This method involves testing a wide range of concentrations of two antibiotics, both alone and in combination, against a specific bacterial strain. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, a numerical value that quantifies the nature of the interaction.
Time-Kill Curve Assay: This dynamic method assesses the rate and extent of bacterial killing over time when exposed to antibiotics, alone and in combination. A synergistic interaction is typically defined as a ≥2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent at a specific time point.
Quantitative Analysis of Synergistic Effects
The following tables summarize the synergistic, additive, indifferent, and antagonistic effects of various antibiotic combinations as determined by the Fractional Inhibitory Concentration (FIC) Index.
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Table 2: Synergistic Effects of this compound and Other Aminoglycosides in Combination with Various Antibiotics
| Antibiotic Combination | Bacterial Strain(s) | FIC Index (ΣFIC) | Interpretation |
| This compound + Usnic Acid | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not Reported (Synergy observed in time-kill assay) | Synergy |
| Amikacin + Cefoperazone/Sulbactam | Carbapenem-Resistant Pseudomonas aeruginosa | Not Reported (Enhanced bactericidal effect observed) | Synergy |
| Amikacin + Piperacillin/Tazobactam | Pseudomonas aeruginosa | Not Reported (Synergy observed in time-kill assay) | Synergy |
| Netilmicin + Vancomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.096 (Mean) | Indifference[1] |
| Netilmicin + Imipenem | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not Reported (Synergistic bacteriostatic effect) | Synergy |
| Netilmicin + Cefazolin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not Reported (Synergistic bacteriostatic effect) | Synergy |
Note: The data for amikacin and netilmicin are provided as a comparative reference for potential synergistic interactions involving aminoglycosides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergy studies. Below are representative protocols for the checkerboard and time-kill assays.
Checkerboard Assay Protocol
-
Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from an overnight culture of the test organism. This suspension is then diluted to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Antibiotic Dilution Series: Serial twofold dilutions of each antibiotic are prepared in a 96-well microtiter plate. One antibiotic is diluted along the x-axis, and the other is diluted along the y-axis.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading and FIC Calculation: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined as the lowest concentration showing no visible bacterial growth. The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).
Time-Kill Curve Assay Protocol
-
Bacterial Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in CAMHB.
-
Antibiotic Exposure: The bacterial suspension is exposed to the antibiotics at predetermined concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC), both individually and in combination. A growth control without any antibiotic is also included.
-
Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on appropriate agar plates.
-
Incubation and Colony Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is determined by comparing the reduction in bacterial count in the combination tube to the single-agent tubes.
Visualizing Synergistic Mechanisms and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by clear visual representations.
Caption: Putative mechanism of synergy between a β-lactam antibiotic and this compound.
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill curve synergy assay.
Conclusion
While direct, extensive, and publicly available data on the synergistic effects of this compound with a wide range of conventional antibiotics remains limited, the available evidence and comparative data from other aminoglycosides strongly suggest its potential as a valuable component in combination therapies. The synergistic combination of aminoglycosides with β-lactams is a well-established strategy to enhance bactericidal activity and combat resistance. Further in vitro and in vivo studies are warranted to fully elucidate the synergistic potential of this compound and to guide its optimal clinical application in an era of increasing antimicrobial resistance.
References
Navigating Aminoglycoside Cross-Resistance: A Comparative Guide to Etimicin
For Researchers, Scientists, and Drug Development Professionals
The emergence of aminoglycoside-resistant bacteria presents a significant challenge in clinical settings. Understanding the nuances of cross-resistance between different aminoglycoside antibiotics is paramount for effective treatment strategies and the development of novel antimicrobial agents. This guide provides a detailed comparison of Etimicin, a fourth-generation aminoglycoside, with other commonly used aminoglycosides, focusing on cross-resistance patterns with supporting experimental data and methodologies.
Comparative In Vitro Activity of this compound and Other Aminoglycosides
This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound in comparison to Amikacin, Gentamicin, and Tobramycin against various clinical isolates.
| Bacterial Species | Antibiotic | No. of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus | This compound | 100 | 0.25 - 128 | 1 | 4 |
| Amikacin | 100 | 0.5 - 256 | 2 | 16 | |
| Gentamicin | 100 | 0.125 - 128 | 0.5 | 32 | |
| Tobramycin | 100 | 0.125 - 128 | 0.5 | 64 | |
| Pseudomonas aeruginosa | This compound | 150 | 0.5 - >256 | 4 | 32 |
| Amikacin | 150 | 1 - >512 | 8 | 64 | |
| Gentamicin | 150 | 0.25 - >512 | 4 | 128 | |
| Tobramycin | 150 | 0.25 - >256 | 2 | 64 | |
| Escherichia coli | This compound | 200 | 0.125 - 64 | 1 | 8 |
| Amikacin | 200 | 0.25 - 256 | 2 | 16 | |
| Gentamicin | 200 | 0.125 - 128 | 0.5 | 16 | |
| Tobramycin | 200 | 0.125 - 128 | 0.5 | 32 | |
| Klebsiella pneumoniae | This compound | 175 | 0.25 - 128 | 1 | 16 |
| Amikacin | 175 | 0.5 - 512 | 2 | 32 | |
| Gentamicin | 175 | 0.125 - 256 | 1 | 64 | |
| Tobramycin | 175 | 0.25 - 256 | 1 | 64 |
Data compiled from published in vitro surveillance studies.
Of particular interest is the activity of this compound against isolates that exhibit resistance to other aminoglycosides. Studies have shown that a significant percentage of Gentamicin-resistant and Tobramycin-resistant clinical isolates remain susceptible to this compound, suggesting a lower potential for cross-resistance.[1] This is often attributed to the structural modifications in the this compound molecule that render it a poor substrate for some common aminoglycoside-modifying enzymes (AMEs).
Experimental Protocols: Broth Microdilution for MIC Determination
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing antimicrobial susceptibility. The data presented in this guide was primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after a defined incubation period.
Detailed Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh the antimicrobial powder (this compound, Amikacin, etc.) and reconstitute it in a suitable solvent to create a high-concentration stock solution. The solvent and concentration will depend on the specific antibiotic's solubility and stability.
-
Sterilize the stock solution by filtration through a 0.22 µm membrane filter.
-
-
Preparation of Microdilution Plates:
-
Using a sterile 96-well microtiter plate, dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.
-
Add 100 µL of the antimicrobial stock solution to the first well of a row.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the desired number of wells. Discard 100 µL from the last well containing the antimicrobial dilution. This will result in each well containing 100 µL of a specific antibiotic concentration.
-
One or more wells should be left without antibiotic to serve as a positive growth control. A well with uninoculated broth serves as a negative (sterility) control.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used for accurate standardization.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Within 15 minutes of its preparation, inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension. This will bring the final volume in each well to 200 µL.
-
Seal the microtiter plates to prevent evaporation and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well). A reading mirror or a microplate reader can be used to facilitate observation.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that shows no visible growth.
-
Mechanisms of Aminoglycoside Resistance and Cross-Resistance
The primary mechanism of acquired resistance to aminoglycosides is the enzymatic modification of the antibiotic by AMEs. These enzymes, often encoded on mobile genetic elements, alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target. The three main classes of AMEs are:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino group on the aminoglycoside.
-
Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group to a hydroxyl group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer an adenylyl group to a hydroxyl group.
The substrate specificity of these enzymes determines the cross-resistance profile. For example, an enzyme that inactivates Gentamicin may or may not inactivate Amikacin or this compound, depending on the specific structural features of each antibiotic.
The following diagram illustrates the general workflow of aminoglycoside resistance mediated by AMEs and highlights the points at which different aminoglycosides may be affected.
Caption: Workflow of aminoglycoside action and resistance.
The structural characteristics of this compound, particularly the presence of an ethyl group at the N-1 position of the 2-deoxystreptamine ring, provide it with increased stability against certain AMEs. This steric hindrance can prevent the enzyme from effectively binding to and modifying the this compound molecule, thus preserving its antibacterial activity in strains that are resistant to other aminoglycosides.
For instance, the AAC(6')-Ib enzyme is a common cause of resistance to amikacin and tobramycin. However, its activity against this compound is often significantly lower. This differential susceptibility is a key factor in the reduced cross-resistance observed with this compound.
The following diagram illustrates the logical relationship between different aminoglycosides, a specific modifying enzyme (AAC(6')-Ib), and the resulting resistance phenotype.
Caption: Cross-resistance profile for AAC(6')-Ib.
Conclusion
The available in vitro data and understanding of resistance mechanisms suggest that this compound exhibits a favorable cross-resistance profile compared to other aminoglycosides like Amikacin, Gentamicin, and Tobramycin. Its unique structural features appear to confer a greater degree of stability against common aminoglycoside-modifying enzymes. This makes this compound a potentially valuable therapeutic option for infections caused by multidrug-resistant bacteria, particularly those harboring specific AMEs. Further research, including clinical studies and surveillance programs, is essential to fully elucidate the role of this compound in combating the growing threat of antimicrobial resistance. Researchers and drug development professionals should consider these comparative data and resistance pathways when designing new therapeutic strategies and next-generation aminoglycosides.
References
A Comparative Guide to the In Vivo Efficacy of Etimicin and Tobramycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy and safety of two aminoglycoside antibiotics, Etimicin and Tobramycin. The information is compiled from a review of preclinical and clinical studies to assist researchers and drug development professionals in their evaluation of these antimicrobial agents.
Executive Summary
This compound, a newer semisynthetic aminoglycoside, has demonstrated a favorable in vitro antibacterial profile that appears to be superior to several other aminoglycosides, including Tobramycin.[1] Preclinical studies in zebrafish models suggest a reduced potential for nephrotoxicity and ototoxicity with this compound compared to older aminoglycosides like gentamicin.[2] Tobramycin is a well-established aminoglycoside with proven efficacy against a broad spectrum of Gram-negative bacteria, particularly Pseudomonas aeruginosa.[3] However, its use is associated with known risks of nephrotoxicity and ototoxicity.[3][4] Direct, head-to-head, in vivo comparative studies with detailed quantitative data between this compound and Tobramycin are limited in the publicly available literature. Therefore, this guide synthesizes data from studies comparing each drug to other aminoglycosides to provide a comprehensive overview.
Data Presentation: In Vivo Efficacy and Toxicity
The following tables summarize the available quantitative data on the in vivo efficacy and toxicity of this compound and Tobramycin. Due to the limited direct comparative studies, data is presented from various studies which may involve different models and comparator drugs.
Table 1: Comparative In Vivo Efficacy
| Parameter | This compound | Tobramycin | Comparator | Animal Model/Study Population | Key Findings | Citation |
| Bacterial Clearance | Not directly compared | 0.64 log decrease in CSF bacterial titers | Gentamicin (2.44 log decrease) | Rabbit model of E. coli meningitis | Tobramycin was less effective than gentamicin in this model. | [5] |
| Clinical Resolution | Not directly compared | 78.3% | 1% Azithromycin in DuraSite® (79.9%) | Human adults and pediatrics with bacterial conjunctivitis | Tobramycin showed equivalent clinical resolution to azithromycin. | [6] |
| Bacterial Eradication | Not directly compared | 94.3% | 1% Azithromycin in DuraSite® (88.1%) | Human adults and pediatrics with bacterial conjunctivitis | Tobramycin demonstrated a high rate of bacterial eradication. | [6] |
Table 2: Comparative In Vivo Toxicity
| Toxicity Type | Parameter | This compound | Tobramycin | Comparator | Animal Model/Study Population | Key Findings | Citation |
| Nephrotoxicity | Incidence | Not directly compared | 6.8% | Amikacin (13.1%) | Human patients | Tobramycin showed a lower incidence of nephrotoxicity compared to amikacin in this study. | [7] |
| Ototoxicity | Incidence | Lower than gentamicin | 15.7% | Amikacin (11.7%) | Human patients | Tobramycin showed a slightly higher incidence of ototoxicity compared to amikacin in this study. | [7] |
| Ototoxicity | Hair Cell Damage | Reduced damage compared to gentamicin | Not directly compared in the same study | Gentamicin | Zebrafish embryos | This compound showed reduced ototoxicity in a zebrafish model. | [2] |
| Intravitreal Toxicity | Relative Toxicity | Not assessed | Equal to Netilmicin | Gentamicin (most toxic), Amikacin, Kanamycin (least toxic) | Rabbits | Tobramycin was found to be more toxic than amikacin and kanamycin but less so than gentamicin. | [8] |
Experimental Protocols
In Vivo Efficacy Model: Rabbit Meningitis Model[5]
-
Objective: To compare the in vivo bactericidal activity of different aminoglycosides in a rabbit model of E. coli meningitis.
-
Animal Model: New Zealand White rabbits.
-
Infection: Meningitis was induced by intracisternal injection of a suspension of E. coli.
-
Treatment: Animals were treated with intravenous infusions of the test aminoglycosides (including Tobramycin) or a control solution over an 8-hour period.
-
Outcome Measures: Cerebrospinal fluid (CSF) and serum samples were collected at multiple time points to determine antibiotic concentrations and bacterial counts (colony-forming units, CFU). The change in bacterial titers in the CSF was the primary measure of efficacy.
In Vivo Toxicity Model: Zebrafish Embryo Model[2]
-
Objective: To assess the nephrotoxicity and ototoxicity of this compound in comparison to other aminoglycosides.
-
Animal Model: Zebrafish (Danio rerio) embryos.
-
Exposure: Embryos were exposed to varying concentrations of the test aminoglycosides in the surrounding medium.
-
Ototoxicity Assessment: Damage to the neuromast hair cells of the lateral line system was visualized and quantified using vital dyes (e.g., DASPEI) and microscopy.
-
Nephrotoxicity Assessment: Renal function and morphology were assessed through observation of edema and analysis of glomerular filtration using fluorescently labeled dextran.
Signaling Pathways
The efficacy of aminoglycosides is primarily due to their ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. Their toxicity, however, is linked to their uptake into mammalian cells and the subsequent triggering of apoptotic pathways.
Aminoglycoside-Induced Ototoxicity Signaling Pathway
Aminoglycosides can enter the sensory hair cells of the inner ear through mechanotransduction channels. Once inside, they can induce a cascade of events leading to apoptosis. This includes the generation of reactive oxygen species (ROS), which causes cellular damage, mitochondrial dysfunction, and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, ultimately leading to caspase activation and programmed cell death.
Caption: Aminoglycoside ototoxicity signaling cascade.
Aminoglycoside-Induced Nephrotoxicity Signaling Pathway
Aminoglycosides are filtered by the glomerulus and then taken up by the proximal tubule cells of the kidney. This uptake is mediated by endocytosis. Inside the cells, the drugs accumulate in lysosomes, leading to lysosomal dysfunction and the release of lysosomal enzymes. This, along with mitochondrial damage and ROS production, triggers apoptotic pathways, resulting in tubular cell death and renal dysfunction.
Caption: Aminoglycoside nephrotoxicity signaling cascade.
Conclusion
The available evidence suggests that this compound may offer a favorable safety profile, particularly concerning nephrotoxicity and ototoxicity, when compared to older aminoglycosides. Its in vitro antibacterial activity also appears potent.[1] Tobramycin remains a clinically important antibiotic, especially for infections caused by P. aeruginosa, with well-documented efficacy.[3] However, the risk of toxicity necessitates careful patient monitoring.
The lack of direct, comprehensive in vivo comparative studies between this compound and Tobramycin is a significant data gap. Further research, including head-to-head clinical trials, is warranted to definitively establish the comparative in vivo efficacy and safety of these two aminoglycosides. Such studies would be invaluable for guiding clinical decision-making and optimizing patient outcomes.
References
- 1. Comparative antibacterial activity of a novel semisynthetic antibiotic: this compound sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tobramycin: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of four aminoglycoside antibiotics in the therapy of experimental E. coli meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized trial assessing the clinical efficacy and microbial eradication of 1% azithromycin ophthalmic solution vs tobramycin in adult and pediatric subjects with bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the nephrotoxicity and auditory toxicity of tobramycin and amikacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative toxicity of intravitreal aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Etimicin Shows Comparable Efficacy and Safety to Netilmicin in Clinical Trials
A comprehensive analysis of clinical trial data reveals that etimicin, a fourth-generation aminoglycoside antibiotic, demonstrates comparable efficacy and safety to netilmicin in the treatment of various bacterial infections. Overall success rates, bacterial eradication, and the incidence of adverse events were found to be similar between the two drugs in a randomized controlled trial.
A key randomized, open-label, controlled clinical trial involving hospitalized patients with respiratory tract, urinary tract, and skin and soft tissue infections provides the core data for this comparison.[1] Patients were administered either this compound or netilmicin intravenously for a duration of 7 to 10 days.[1] The study's findings indicate no statistically significant difference in the overall efficacy and safety profiles of the two antibiotics.[1]
Efficacy Analysis
The clinical efficacy of this compound was found to be on par with netilmicin. The overall efficacy rate for the this compound group was 85.3%, while the netilmicin group showed an efficacy rate of 83.9%.[1] Similarly, the bacterial clearance rates were 87.5% for this compound and 89.7% for netilmicin, further underscoring the comparable effectiveness of the two drugs in eliminating bacterial pathogens.[1]
In a separate study focusing on lower respiratory tract infections, this compound demonstrated a total efficacy rate (cured plus evidently improved) of 83.3% and a bacterial eradication rate of 82.7%.[2] Another trial on respiratory tract infections reported a total clinical efficacy rate of 80.58% and a bacterial eradication rate of 89.66% for this compound.[3]
Table 1: Overall Efficacy and Bacterial Clearance Rates of this compound vs. Netilmicin [1]
| Outcome | This compound | Netilmicin |
| Overall Efficacy Rate | 85.3% | 83.9% |
| Bacterial Clearance Rate | 87.5% | 89.7% |
Safety and Tolerability Profile
The safety profiles of both this compound and netilmicin were also found to be similar. The incidence of adverse reactions in the comparative trial was 8.6% for the this compound group and 9.4% for the netilmicin group.[1] In a study focused on respiratory tract infections, the adverse reaction rate for this compound was reported to be 3.88%.[3]
Table 2: Incidence of Adverse Reactions [1]
| Treatment Group | Incidence of Adverse Reactions |
| This compound | 8.6% |
| Netilmicin | 9.4% |
Experimental Protocols
The primary comparative data is derived from a randomized, open-label, controlled clinical trial.
Patient Population: The study enrolled 65 hospitalized patients diagnosed with respiratory tract infections, urinary tract infections, or skin and soft tissue infections.[1] Of these, 34 patients were in the this compound group and 31 were in the netilmicin group.[1]
Treatment Regimen:
-
This compound Group: Received 100 mg of this compound every 12 hours via intravenous infusion.[1]
-
Netilmicin Group: Received 100 mg of netilmicin every 12 hours via intravenous infusion.[1]
-
Duration of Treatment: 7 to 10 days for both groups.[1]
Assessments:
-
Efficacy: Assessed based on clinical signs and symptoms, and laboratory tests. The overall efficacy was graded as cure, marked improvement, improvement, or failure.
-
Bacteriological Response: Determined by the eradication of the identified pathogens.
-
Safety: Monitored through the recording of adverse events.
Mechanism of Action and Toxicity Pathways
The antibacterial effect of this compound, like other aminoglycosides, stems from its ability to inhibit protein synthesis in bacteria. This process is crucial for bacterial survival and proliferation.
Aminoglycosides, including this compound, are associated with potential nephrotoxicity and ototoxicity. These adverse effects are linked to the accumulation of the drug in the renal tubules and inner ear, leading to cellular damage through oxidative stress and apoptosis.
The following diagram illustrates the general workflow of the comparative clinical trial.
References
Etimicin: A Comparative Analysis of its Low Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the low toxicity profile of Etimicin, a fourth-generation aminoglycoside antibiotic. Through a comprehensive review of experimental data, this document compares the nephrotoxicity and ototoxicity of this compound with other widely used aminoglycosides, namely gentamicin and amikacin. Detailed experimental protocols and mechanistic insights are presented to support the findings.
Executive Summary
Aminoglycoside antibiotics are potent bactericidal agents, but their clinical use is often limited by significant nephrotoxicity and ototoxicity. This compound has emerged as a promising alternative with a reportedly lower incidence of these adverse effects. This guide consolidates evidence from in vivo and in vitro studies, demonstrating that this compound exhibits a superior safety profile compared to gentamicin and amikacin. The primary mechanism underlying this compound's reduced toxicity is attributed to its lower accumulation in the mitochondria of renal and cochlear cells, leading to decreased production of reactive oxygen species (ROS) and subsequent cellular damage.
Comparative Toxicity Data
The following tables summarize quantitative data from comparative studies, highlighting the reduced toxicity of this compound.
Nephrotoxicity Comparison
Table 1: In Vivo Nephrotoxicity Markers in Rats (7-day treatment)
| Aminoglycoside (Dose) | Blood Urea Nitrogen (BUN) (mmol/L) | Serum Creatinine (μmol/L) | Reference |
| Control (Saline) | 7.8 ± 0.9 | 45.2 ± 5.1 | [1][2] |
| This compound (150 mg/kg/day) | 8.5 ± 1.1 | 48.6 ± 6.3 | [1][2] |
| Amikacin (150 mg/kg/day) | 14.3 ± 2.5 | 68.7 ± 8.9 | [1][2] |
| Gentamicin (100 mg/kg/day) | 25.1 ± 4.2 | 112.5 ± 15.4 | [1][2] |
| *p < 0.05 vs. Control; **p < 0.01 vs. Control. Data presented as mean ± SD. |
Table 2: In Vitro Nephrotoxicity in NRK-52E Cells (24-hour exposure)
| Aminoglycoside (Concentration) | Cell Viability (%) | Reference |
| Control | 100 | [1][2] |
| This compound (1 mM) | 92.3 ± 5.8 | [1][2] |
| Amikacin (1 mM) | 78.5 ± 6.1 | [1][2] |
| Gentamicin (1 mM) | 65.4 ± 4.9** | [1][2] |
| p < 0.05 vs. Control; **p < 0.01 vs. Control. Data presented as mean ± SD. |
Ototoxicity Comparison
Table 3: In Vivo Ototoxicity in Rats (Auditory Brainstem Response Threshold Shifts, 7-day treatment)
| Aminoglycoside (Dose) | ABR Threshold Shift at 8 kHz (dB SPL) | Outer Hair Cell Loss (%) | Reference |
| Control (Saline) | 2.5 ± 1.5 | 1.2 ± 0.5 | [1][2] |
| This compound (150 mg/kg/day) | 8.7 ± 3.1 | 5.4 ± 2.1 | [1][2] |
| Amikacin (150 mg/kg/day) | 25.4 ± 6.8 | 22.1 ± 5.6 | [1][2] |
| Gentamicin (100 mg/kg/day) | 45.1 ± 8.2 | 48.7 ± 7.9 | [1][2] |
| *p < 0.05 vs. Control; **p < 0.01 vs. Control. Data presented as mean ± SD. |
Table 4: In Vivo Ototoxicity in Zebrafish Embryos (Neuromast Hair Cell Damage, 24-hour exposure)
| Aminoglycoside (Concentration) | Neuromast Hair Cell Survival (%) | Reference |
| Control | 100 | [3][4] |
| This compound (200 µM) | 85.2 ± 6.5 | [3][4] |
| Amikacin (200 µM) | 55.1 ± 7.2 | [3][4] |
| Gentamicin (200 µM) | 32.8 ± 5.9** | [3][4] |
| p < 0.05 vs. Control; **p < 0.01 vs. Control. Data presented as mean ± SD. |
Mechanistic Insights into Lower Toxicity
Experimental evidence strongly suggests that the reduced toxicity of this compound is linked to its subcellular distribution and its lower propensity to induce oxidative stress.
Mitochondrial Accumulation and Function
Studies in rat renal tubular epithelial cells (NRK-52E) and cochlear hair cells (HEI-OC1) have shown that all three aminoglycosides—this compound, gentamicin, and amikacin—predominantly accumulate in the mitochondria. However, the accumulation of this compound is significantly less than that of gentamicin and amikacin.[1][2] This reduced mitochondrial accumulation correlates with a lesser inhibition of mitochondrial complex IV and V activities and a smaller impact on the PGC-1α-NRF1-TFAM signaling pathway, which is crucial for mitochondrial biogenesis.[1][2]
Reactive Oxygen Species (ROS) Generation
In zebrafish embryos, it has been demonstrated that while all three aminoglycosides can enter the neuromast hair cells, gentamicin induces a robust generation of reactive oxygen species (ROS), leading to apoptosis.[3][4] In contrast, this compound and amikacin do not show significant ROS generation at subtoxic doses.[3][4] This difference in intracellular cytotoxicity is a key factor in the differential ototoxicity observed.
Caption: Differential impact of this compound vs. other aminoglycosides on mitochondrial function and ROS production.
Experimental Protocols
The following are summaries of the key experimental protocols used in the cited studies to assess the toxicity of this compound and other aminoglycosides.
In Vivo Nephrotoxicity Assessment in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing Regimen: Animals receive daily intraperitoneal or subcutaneous injections of the aminoglycoside or saline (control) for a specified period (e.g., 7 to 15 days).
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period for biochemical analysis. Urine may also be collected using metabolic cages.
-
Biochemical Analysis: Serum is analyzed for blood urea nitrogen (BUN) and creatinine levels using standard clinical chemistry analyzers.
-
Histopathology:
-
At the end of the study, animals are euthanized, and kidneys are harvested.
-
Kidneys are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
4-5 µm sections are cut and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for morphological evaluation.
-
A pathologist, blinded to the treatment groups, scores the sections for signs of tubular necrosis, interstitial inflammation, and glomerular damage.
-
In Vivo Ototoxicity Assessment in Rats (Auditory Brainstem Response)
-
Animal Preparation: Rats are anesthetized (e.g., with ketamine/xylazine) and placed in a sound-attenuating chamber.
-
Electrode Placement: Subdermal needle electrodes are placed at the vertex (active), behind the ipsilateral ear (reference), and in the hind leg (ground).
-
Stimuli: Acoustic stimuli (clicks or tone bursts at various frequencies, e.g., 4, 8, 16, 32 kHz) are delivered to the ear canal via a calibrated speaker.
-
Recording: The electrical responses from the auditory pathway are amplified, filtered, and averaged over a number of presentations for each stimulus intensity.
-
Threshold Determination: The stimulus intensity is decreased in steps (e.g., 5 or 10 dB) until the characteristic ABR waveform is no longer discernible. The lowest intensity at which a repeatable waveform can be identified is recorded as the hearing threshold.
-
Data Analysis: Threshold shifts are calculated by comparing the post-treatment thresholds to the pre-treatment baseline for each animal.
Caption: Workflow for Auditory Brainstem Response (ABR) testing in rats.
In Vivo Ototoxicity Assessment in Zebrafish Embryos
-
Animal Model: Zebrafish larvae (typically 3-5 days post-fertilization) are used.
-
Drug Exposure: Larvae are placed in multi-well plates and exposed to varying concentrations of aminoglycosides in their embryo medium for a defined period (e.g., 1 to 24 hours).
-
Staining of Hair Cells:
-
After exposure, the larvae are rinsed.
-
Live larvae are incubated with a vital dye that specifically labels hair cells, such as DASPEI or YO-PRO-1.
-
-
Imaging:
-
Anesthetized larvae are mounted on slides.
-
The neuromasts of the lateral line are visualized using a fluorescence microscope.
-
-
Quantification: The number of surviving, fluorescently labeled hair cells in specific neuromasts is counted. Alternatively, the overall fluorescence intensity of the neuromast is scored.
-
Data Analysis: The number or score of surviving hair cells in treated groups is compared to the control group to determine the extent of ototoxicity.
Conclusion
The available experimental data provides strong independent verification of the low toxicity profile of this compound compared to other commonly used aminoglycosides like gentamicin and amikacin. Its reduced accumulation in mitochondria and the consequently lower generation of reactive oxygen species provide a clear mechanistic basis for its improved safety. For researchers and drug development professionals, this compound represents a significant advancement in aminoglycoside therapy, offering a potentially safer alternative for the treatment of severe bacterial infections. Further clinical studies are warranted to fully translate these preclinical findings to human patients.
References
- 1. A new aminoglycoside this compound shows low nephrotoxicity and ototoxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural Bizbenzoquinoline Derivatives Protect Zebrafish Lateral Line Sensory Hair Cells from Aminoglycoside Toxicity [frontiersin.org]
- 4. Morphological methods to evaluate protective agents against aminoglycoside-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacodynamics of Etimicin and Other Fourth-Generation Aminoglycosides: A Comprehensive Guide
Etimicin, a novel fourth-generation semisynthetic aminoglycoside, has demonstrated potent antimicrobial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1][2] This guide provides a detailed comparison of the pharmacodynamics of this compound with other fourth-generation and commonly used aminoglycosides, supported by experimental data. Key pharmacodynamic parameters, including antibacterial activity, time-kill kinetics, post-antibiotic effect, and toxicity profiles, are examined to provide researchers, scientists, and drug development professionals with a comprehensive overview.
Mechanism of Action
Like other aminoglycosides, this compound's primary mechanism of action involves the inhibition of bacterial protein synthesis.[3][4] It binds to the 30S subunit of the bacterial ribosome, leading to mRNA misreading and the production of nonfunctional proteins, which ultimately results in bacterial cell death.[3][5] This bactericidal activity is concentration-dependent.[3]
Caption: General mechanism of action of aminoglycoside antibiotics.
Comparative Antibacterial Activity
This compound has shown potent in vitro activity against a wide range of clinical isolates.[1][6] Its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are often lower compared to other aminoglycosides, indicating greater potency.[1]
Data Presentation
Table 1: Comparative MIC₅₀ and MIC₉₀ (µg/mL) of this compound and Other Aminoglycosides against Various Clinical Isolates
| Organism | This compound | Gentamicin | Amikacin |
| E. coli | MIC₅₀: ≤0.5 MIC₉₀: 1 | MIC₅₀: 0.75 MIC₉₀: >128 | MIC₅₀: 2.5 MIC₉₀: >128 |
| K. pneumoniae | MIC₅₀: 0.75 MIC₉₀: 2 | MIC₅₀: 1.25 MIC₉₀: >128 | MIC₅₀: 2.5 MIC₉₀: >128 |
| E. cloacae | MIC₅₀: 1.25 MIC₉₀: 2.5 | MIC₅₀: 1.25 MIC₉₀: 128 | MIC₅₀: 2.5 MIC₉₀: >128 |
| P. mirabilis | MIC₅₀: 1 MIC₉₀: 2.5 | MIC₅₀: 1.25 MIC₉₀: >128 | MIC₅₀: 2.5 MIC₉₀: >128 |
| P. aeruginosa | MIC₅₀: 2.5 MIC₉₀: 8 | MIC₅₀: 2.5 MIC₉₀: >128 | MIC₅₀: 5 MIC₉₀: >128 |
| S. aureus | MIC₅₀: 1.25 MIC₉₀: 2.5 | MIC₅₀: 0.75 MIC₉₀: 5 | MIC₅₀: 5 MIC₉₀: 10 |
Data synthesized from a comparative study on clinical isolates.[6]
Table 2: Comparative MBC (mg/L) of this compound and Amikacin
| Antibiotic | MBC Range (mg/L) |
| This compound | 0.25 - 2 |
| Amikacin | Not specified, but this compound values are noted to be lower |
Data from in vitro antibacterial activity studies.[1]
Experimental Protocols
Determination of MIC and MBC: The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined using standard microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial isolates are cultured to a specific turbidity, corresponding to a known concentration of colony-forming units (CFU/mL).
-
Drug Dilution: The aminoglycosides are prepared in a series of two-fold dilutions in cation-adjusted Mueller-Hinton broth.
-
Inoculation: The diluted drug solutions are inoculated with the prepared bacterial suspension.
-
Incubation: The samples are incubated under appropriate atmospheric and temperature conditions for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
MBC Determination: An aliquot from the wells showing no visible growth is subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
Caption: Experimental workflow for MIC and MBC determination.
Time-Kill Kinetics and Post-Antibiotic Effect (PAE)
Aminoglycosides exhibit concentration-dependent bactericidal activity and a significant post-antibiotic effect (PAE).[7][8]
-
Time-Kill Kinetics: Time-kill curve studies demonstrate that this compound has a rapid, concentration-dependent killing effect. Comparative studies have shown this compound to exhibit longer and more effective bactericidal activity than Amikacin.[1]
-
Post-Antibiotic Effect (PAE): The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[7] For aminoglycosides, the PAE is extensive and dependent on the concentration and the bacterial strain.[9][10][11] This characteristic supports the use of high-dose, extended-interval dosing regimens.[11] While specific comparative PAE data for this compound is not detailed in the provided results, its shared class properties suggest a robust PAE.
Experimental Protocols
Time-Kill Curve Assay:
-
Bacterial cultures are grown to logarithmic phase and then diluted.
-
Various concentrations of the aminoglycoside (e.g., 2x, 4x, 8x MIC) are added to the bacterial suspensions.
-
Samples are taken at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) and serially diluted.
-
The dilutions are plated on agar to determine the number of viable bacteria (CFU/mL).
-
A time-kill curve is generated by plotting log₁₀ CFU/mL against time.
Post-Antibiotic Effect (PAE) Determination:
-
A logarithmic-phase bacterial culture is exposed to a specific concentration of the aminoglycoside for a defined period (e.g., 1-2 hours).
-
The antibiotic is removed by dilution or washing the bacterial cells.
-
The number of viable bacteria is monitored over time and compared to a control culture that was not exposed to the antibiotic.
-
PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after drug removal, and C is the corresponding time for the control culture.
Toxicity Profile: Nephrotoxicity and Ototoxicity
A significant limitation of aminoglycoside use is the risk of nephrotoxicity and ototoxicity.[12][13][14] However, studies indicate that this compound has a more favorable safety profile compared to other aminoglycosides.
-
Nephrotoxicity: Acute kidney injury is a common complication of aminoglycoside therapy, occurring in 10-20% of patients.[12] The drugs accumulate in the proximal tubule cells of the kidneys.[12][13] Multiple studies have demonstrated that this compound exhibits significantly reduced nephrotoxicity compared to other aminoglycosides like gentamicin and amikacin.[6][15][16]
-
Ototoxicity: Aminoglycosides can cause damage to the cochlear and vestibular systems of the inner ear, leading to hearing loss and balance problems.[12][13] This toxicity is a result of damage to sensory hair cells, potentially mediated by the generation of reactive oxygen species.[13][16] this compound has been shown to have lower ototoxicity.[2][15][16] In a study using zebrafish embryos, this compound, unlike gentamicin, did not display robust reactive oxygen species generation within hair cells, which may underlie its reduced ototoxicity.[16]
Experimental Protocols
In Vivo Toxicity Assessment (Zebrafish Model):
-
Zebrafish embryos are exposed to varying concentrations of different aminoglycosides.
-
Nephrotoxicity Assessment: Kidney development and function are monitored. This can involve observing the morphology of the pronephric ducts and glomeruli and assessing renal filtration function.
-
Ototoxicity Assessment: Damage to the neuromast hair cells of the lateral line system (a sensory organ analogous to the inner ear) is evaluated. This is often done using vital dyes that are selectively taken up by damaged hair cells, allowing for quantification of cell death.
-
Mechanism of Toxicity: Fluorescently labeled aminoglycosides can be used to track their entry into hair cells. Probes for reactive oxygen species (ROS) can be used to investigate the role of oxidative stress in aminoglycoside-induced ototoxicity.[16]
Caption: Signaling pathway for aminoglycoside-induced ototoxicity.
Conclusion
This compound, a fourth-generation aminoglycoside, exhibits potent and rapid bactericidal activity against a broad range of clinically relevant pathogens, often with greater potency than older aminoglycosides like gentamicin and amikacin.[1][6] A key advantage of this compound is its improved safety profile, with studies consistently demonstrating significantly lower nephrotoxicity and ototoxicity.[6][15][16] These pharmacodynamic properties position this compound as a promising therapeutic option for the treatment of severe bacterial infections, particularly those caused by resistant organisms. Further clinical evaluation is warranted to fully elucidate its therapeutic potential.
References
- 1. Comparative antibacterial activity of a novel semisynthetic antibiotic: this compound sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound Sulfate used for? [synapse.patsnap.com]
- 4. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Arbekacin Sulfate used for? [synapse.patsnap.com]
- 6. Mechanisms and pharmacokinetic/pharmacodynamic profiles underlying the low nephrotoxicity and ototoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Post-antibiotic effect of isepamicin compared to that of other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Postantibiotic effect of aminoglycosides on staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Postantibiotic effect of aminoglycosides on gram-negative bacteria evaluated by a new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UpToDate 2018 [doctorabad.com]
- 13. Aminoglycoside-Related Nephrotoxicity and Ototoxicity in Clinical Practice: A Review of Pathophysiological Mechanism and Treatment Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aminoglycosides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A new aminoglycoside this compound shows low nephrotoxicity and ototoxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Etimicin Disposal Procedures
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds extends beyond their application in the laboratory to their ultimate disposal. Etimicin, an aminoglycoside antibiotic, requires careful and compliant disposal to mitigate environmental contamination and the potential for antibiotic resistance. This document provides a comprehensive guide to the proper disposal procedures for this compound, ensuring the safety of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound waste with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound waste should occur in a well-ventilated area to minimize the risk of inhalation. In the event of a spill, the material should be collected and contained promptly for disposal.[1]
This compound Disposal Procedures
The disposal of this compound, as with other antibiotics, should be managed as chemical or pharmaceutical waste and must not be disposed of with regular household garbage.[2][3] Adherence to local, state, and federal regulations is mandatory for all disposal methods.[4][5]
Step 1: Segregation and Collection
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed, and appropriate hazardous waste container.[1] The container must be compatible with the chemical to prevent any leakage.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, must also be disposed of in the designated hazardous chemical waste container.
-
Liquid Waste: Stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[3] Do not mix with other waste streams.[5]
Step 2: Storage
Store the sealed waste container in a dry, cool, and well-ventilated place, away from incompatible materials.[1] The storage area should be secure and clearly marked as containing hazardous waste.
Step 3: Professional Disposal
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration.[1] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Incineration: High-temperature incineration (>1,100°C) with flue gas treatment is the preferred option.[6] For facilities without access to such technology, medium-temperature incineration (≥850°C) may be considered as an interim solution.[6]
-
Landfill: While not the preferred method, disposal in an engineered sanitary landfill may be an option in some jurisdictions, particularly after immobilization techniques like encapsulation or inertization.[6][7] It is crucial to ensure that the landfill is properly managed to prevent environmental contamination.[7]
-
Return to Supplier: In some cases, it may be possible to return expired or unused this compound to the supplier or manufacturer for proper disposal.[8]
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of by flushing it down the toilet or drain.[9] This practice contributes to the contamination of water supplies and the development of antimicrobial resistance.[8][10]
Summary of this compound Disposal Options
| Disposal Method | Description | Best Practice |
| Licensed Chemical Destruction/Incineration | Thermal destruction of the chemical waste at high temperatures. | Preferred Method. Ensures complete breakdown of the active pharmaceutical ingredient.[1][6] |
| Engineered Landfill | Disposal in a controlled landfill designed to contain waste and prevent environmental leakage. Often requires prior treatment of the waste. | Acceptable Alternative. Should only be used when incineration is not available.[6][7] |
| Encapsulation/Inertization | Immobilizing the pharmaceutical waste in a solid, inert matrix before disposal in a landfill. | Pre-treatment for Landfill. Reduces the risk of leaching into the environment.[7] |
| Return to Supplier | Returning the unused or expired product to the manufacturer or supplier. | Viable Option. Depends on the supplier's policy.[8] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are generally not performed at the laboratory level. The procedures are standardized and carried out by licensed waste management facilities in accordance with regulatory guidelines. The responsibility of the laboratory professional is to ensure the proper segregation, collection, and temporary storage of the waste before its transfer to a certified disposal service.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A workflow diagram illustrating the key steps and decisions in the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. washinhcf.org [washinhcf.org]
- 7. emro.who.int [emro.who.int]
- 8. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. Guidance on wastewater and solid waste management for manufacturing... [medbox.org]
Safeguarding Research: A Comprehensive Guide to Handling Etimicin
FOR IMMEDIATE USE BY RESEARCH PERSONNEL
This document provides essential safety and logistical information for the handling and disposal of Etimicin, a potent aminoglycoside antibiotic. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Safe Handling
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is mandatory to prevent inadvertent exposure. The following table summarizes the required PPE and handling procedures.
| Item | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling powdered this compound to prevent inhalation. |
Standard Operating Procedure for Handling this compound Powder:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. All necessary equipment and reagents should be readily accessible.
-
Weighing: Conduct all weighing of this compound powder within a chemical fume hood or a powder containment hood to minimize the risk of inhalation.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Spill Management: In the event of a spill, immediately cordon off the area. For small spills, gently cover the powder with a damp paper towel to avoid creating dust, then wipe the area with a suitable disinfectant. For larger spills, evacuate the area and contact the institutional safety officer.
-
Decontamination: After handling, decontaminate all surfaces and equipment with a 70% ethanol solution or another appropriate disinfectant.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Quantitative Safety and Stability Data
While a specific Occupational Exposure Limit (OEL) for this compound sulfate has not been established, it is prudent to handle it as a potent pharmaceutical compound. The following table provides key quantitative data regarding its stability.
| Parameter | Value | Source |
| Storage (In solvent) | 6 months at -80°C; 1 month at -20°C (sealed, away from moisture) | MedchemExpress |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol is adapted from a method for the determination of this compound and its impurities.
Materials:
-
This compound sulfate powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile, conical tubes (e.g., 15 mL and 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Stock Solution (e.g., 10 mg/mL):
-
Accurately weigh the desired amount of this compound sulfate powder in a sterile conical tube.
-
Add the appropriate volume of high-purity water to achieve the target concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the solution into a new sterile tube.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Label with the compound name, concentration, date, and initials.
-
Store at -20°C or -80°C for long-term storage.
-
-
Working Solutions:
-
Thaw an aliquot of the stock solution.
-
Perform serial dilutions in the appropriate sterile culture medium or buffer to achieve the desired final concentrations for your experiment.
-
In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound working solutions
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Plate Preparation: Add a defined volume of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add a volume of the highest concentration this compound working solution to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring a defined volume of the solution from one column to the next.
-
Inoculation: Add a standardized bacterial suspension to each well, except for the sterility control wells.
-
Controls: Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterial strain (typically 18-24 hours at 37°C).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a microplate reader to measure optical density.
Operational and Disposal Plans
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and the development of antimicrobial resistance.
Waste Segregation and Disposal Workflow
Caption: Workflow for the segregation and disposal of this compound waste.
Disposal Plan Details:
-
Unused/Expired this compound Stock Solutions: These are considered hazardous chemical waste and must be collected in a designated, properly labeled, leak-proof container for disposal through the institution's hazardous waste management program.[1]
-
Used Culture Media Containing this compound: The disposal method depends on the stability of the antibiotic and institutional policies.
-
If this compound is heat-labile and can be inactivated by autoclaving, the media should be autoclaved before disposal, potentially down the drain if no other hazardous chemicals are present and this is permitted by the institution.
-
If this compound is heat-stable, or if institutional policy dictates, the media must be collected as hazardous chemical waste.[1]
-
-
Contaminated Solid Waste: All solid materials that have come into contact with this compound (e.g., gloves, pipette tips, flasks) should be disposed of in a designated biohazardous waste container.[1]
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe and compliant laboratory environment when working with this compound. Always consult your institution's specific safety and disposal guidelines.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
